Technical Documentation Center

6,7-Dimethoxyquinoline-4-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6,7-Dimethoxyquinoline-4-carbaldehyde

Core Science & Biosynthesis

Foundational

6,7-Dimethoxyquinoline-4-carbaldehyde chemical properties

An In-depth Technical Guide to 6,7-Dimethoxyquinoline-4-carbaldehyde: Properties, Synthesis, and Applications Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of nu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6,7-Dimethoxyquinoline-4-carbaldehyde: Properties, Synthesis, and Applications

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties. Within this important class of heterocycles, 6,7-Dimethoxyquinoline-4-carbaldehyde stands out as a highly valuable and versatile synthetic intermediate. Its strategic placement of methoxy groups on the benzene ring and a reactive aldehyde function at the C4 position of the pyridine ring makes it a pivotal building block for the synthesis of complex, biologically active molecules. This guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important compound, with a particular focus on its role in the development of targeted cancer therapeutics.

Physicochemical Properties

6,7-Dimethoxyquinoline-4-carbaldehyde is a solid organic compound whose properties are dictated by its quinoline core, dual methoxy substituents, and the electrophilic aldehyde group. While a specific CAS number for this exact molecule is not prominently listed in major databases, its properties can be reliably inferred from its molecular structure and data from closely related precursors. The key precursor, 6,7-Dimethoxy-4-hydroxyquinoline (CAS: 13425-93-9), is a white to off-white solid with a melting point in the range of 224-231°C[1][2].

Table 1: Physicochemical Data for 6,7-Dimethoxyquinoline-4-carbaldehyde and Key Precursor

Property6,7-Dimethoxyquinoline-4-carbaldehyde6,7-Dimethoxy-4-hydroxyquinoline
Molecular Formula C₁₂H₁₁NO₃C₁₁H₁₁NO₃[3]
Molecular Weight 217.22 g/mol 205.21 g/mol [3]
Appearance Yellow Solid (Predicted)[4]White/Off-White Solid[5]
Melting Point Not experimentally determined227-231 °C[1]
Solubility Soluble in Chloroform, Dichloromethane, DMSO (Predicted)Poorly soluble in water and alcohols
CAS Number Not assigned13425-93-9[3]

Synthesis of 6,7-Dimethoxyquinoline-4-carbaldehyde

The synthesis of 6,7-Dimethoxyquinoline-4-carbaldehyde is a multi-step process that relies on the construction of the quinoline core followed by functional group manipulation to introduce the aldehyde. A robust and well-documented strategy proceeds through the key intermediate, 4-chloro-6,7-dimethoxyquinoline. This approach offers high yields and readily available starting materials.

The overall synthetic pathway begins with the cyclization of 3,4-dimethoxyaniline to form the 4-hydroxyquinoline core, followed by chlorination and subsequent conversion to the target aldehyde.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Formylation cluster_3 Final Product A 3,4-Dimethoxyaniline B 6,7-Dimethoxy-4-hydroxyquinoline A->B Gould-Jacobs Reaction C 4-Chloro-6,7-dimethoxyquinoline B->C POCl₃, Reflux D 6,7-Dimethoxyquinoline-4-carbaldehyde C->D Pd-Catalyzed Carbonylation (or similar)

A plausible synthetic workflow for 6,7-Dimethoxyquinoline-4-carbaldehyde.
Experimental Protocol: Synthesis via 4-Chloro Intermediate

This protocol is divided into two primary, experimentally validated stages: the synthesis of the 4-chloro intermediate and a proposed subsequent formylation.

Part A: Synthesis of 4-Chloro-6,7-dimethoxyquinoline [6][7]

Causality: This step is critical as it converts the chemically inert hydroxyl group of the quinolone into a highly reactive chloro group, which is an excellent leaving group for subsequent nucleophilic substitution or organometallic cross-coupling reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6,7-Dimethoxy-4-hydroxyquinoline (1 equivalent).

  • Reagent Addition: In a well-ventilated fume hood, carefully add phosphorus oxychloride (10-15 equivalents). POCl₃ can serve as both the reagent and the solvent.

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes.

  • Work-up: After completion, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or potassium carbonate solution until the pH is approximately 7-8. A precipitate will form.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford 4-chloro-6,7-dimethoxyquinoline as a solid.

Part B: Proposed Synthesis of 6,7-Dimethoxyquinoline-4-carbaldehyde

Causality: Converting the aryl chloride to an aldehyde requires a formylation reaction. Direct Vilsmeier-Haack formylation on the quinoline ring system is regiochemically challenging and unlikely to yield the desired C4 product[8]. A more reliable method is palladium-catalyzed carbonylation, which allows for the specific introduction of a carbonyl group at the C4 position.

  • Setup: To a pressure-rated reaction vessel, add 4-chloro-6,7-dimethoxyquinoline (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a suitable solvent like DMF or Toluene.

  • Reaction: Seal the vessel, purge with carbon monoxide (CO) gas, and then pressurize with a mixture of CO and H₂ gas (syngas). Heat the mixture to 100-120 °C and stir for 12-24 hours.

  • Work-up: Cool the reaction to room temperature and carefully vent the excess gas.

  • Purification: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude aldehyde can be purified via silica gel column chromatography.

Chemical Reactivity and Transformations

The reactivity of 6,7-Dimethoxyquinoline-4-carbaldehyde is dominated by the electrophilic nature of the aldehyde's carbonyl carbon. This functional group is the primary site for a wide array of nucleophilic addition and condensation reactions, making it a versatile precursor for further molecular elaboration.

Reactivity A 6,7-Dimethoxyquinoline-4-carbaldehyde B α,β-Unsaturated Product A->B Knoevenagel Condensation (Active Methylene Cmpd) C Alkene Product A->C Wittig Reaction (Phosphorus Ylide) D Primary Alcohol A->D Reduction (e.g., NaBH₄) E Carboxylic Acid A->E Oxidation (e.g., KMnO₄, PCC) F Secondary Amine (via Schiff Base) A->F Reductive Amination (Amine, NaBH₃CN)

Key chemical transformations of the aldehyde functional group.
  • Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malonates, cyanoacetates) in the presence of a base to form α,β-unsaturated products.

  • Wittig Reaction: Undergoes reaction with phosphorus ylides to yield alkenes, providing a powerful method for C=C bond formation.

  • Oxidation and Reduction: The aldehyde can be readily oxidized to the corresponding carboxylic acid (6,7-Dimethoxyquinoline-4-carboxylic acid) using standard oxidizing agents or reduced to the primary alcohol (4-Hydroxymethyl-6,7-dimethoxyquinoline) with mild reducing agents like sodium borohydride.

  • Reductive Amination: This is a cornerstone reaction in drug discovery. The aldehyde first condenses with a primary or secondary amine to form a Schiff base (iminium ion), which is then reduced in situ by an agent like sodium cyanoborohydride (NaBH₃CN) to yield a new secondary or tertiary amine. This reaction is crucial for synthesizing the anilinoquinolines used as c-Met inhibitors[9][10].

Spectroscopic Profile

Characterization of 6,7-Dimethoxyquinoline-4-carbaldehyde is achieved through standard spectroscopic methods. While a publicly available experimental spectrum is scarce, a highly accurate profile can be predicted based on known data for its precursors and the well-understood effects of its functional groups.

Experimental Protocol: NMR Sample Preparation and Analysis[11]
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the compound is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. The spectral width should be set to cover a range of 0-12 ppm. Sufficient scans should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-200 ppm) is required. A significantly larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.

Table 2: Expected Spectroscopic Data for 6,7-Dimethoxyquinoline-4-carbaldehyde

Technique Feature Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z
¹H NMR Aldehyde (-CHO)10.0 - 10.5 ppm (singlet)
Aromatic (H5)~9.0 ppm (doublet)
Aromatic (H3)~7.6 ppm (doublet)
Aromatic (H2, H8)7.2 - 7.5 ppm (singlets)
Methoxy (-OCH₃) x 23.9 - 4.1 ppm (two singlets, 3H each)
¹³C NMR Aldehyde (C=O)190 - 195 ppm
Aromatic (C-O & C-N)145 - 160 ppm
Aromatic (C-H & C-C)100 - 140 ppm
Methoxy (-OCH₃) x 255 - 57 ppm
IR Spectroscopy C=O Stretch (Aldehyde)~1700 cm⁻¹ (strong)
C=C, C=N Stretch (Aromatic)1500 - 1620 cm⁻¹
C-O Stretch (Methoxy)1200 - 1280 cm⁻¹
Mass Spec (ESI+) [M+H]⁺218.0761

Note: NMR shifts are predictions based on the structure and data from the 4-chloro-6,7-dimethoxyquinoline intermediate[7] and related aldehydes[11].

Applications in Research and Drug Discovery

The primary application of 6,7-Dimethoxyquinoline-4-carbaldehyde in modern research is as a key intermediate in the synthesis of kinase inhibitors for cancer therapy. Specifically, the 6,7-dimethoxy-4-anilinoquinoline core is a well-established pharmacophore for potent inhibitors of the c-Met receptor tyrosine kinase[9][10][12][13].

The HGF/c-Met signaling pathway is a critical regulator of cell growth, motility, and invasion. Its dysregulation is a known driver in the progression of numerous cancers, making it a prime target for drug development[9][14]. The aldehyde function on the quinoline core provides a direct handle for introducing the substituted aniline moiety, typically via reductive amination, to produce the final drug candidates.

Application cluster_0 Key Intermediate cluster_1 Active Pharmaceutical Ingredient cluster_2 Biological Target Aldehyde 6,7-Dimethoxyquinoline- 4-carbaldehyde Inhibitor 6,7-Dimethoxy-4-anilinoquinoline (c-Met Inhibitor Core) Aldehyde->Inhibitor Reductive Amination with Substituted Aniline Pathway HGF/c-Met Pathway (Cancer Progression) Inhibitor->Pathway Inhibition

Role as a precursor in the synthesis of c-Met kinase inhibitors.

Safety and Handling

While a specific safety data sheet (SDS) for 6,7-Dimethoxyquinoline-4-carbaldehyde is not available, hazard information can be extrapolated from its precursors, 4-hydroxy- and 4-chloro-6,7-dimethoxyquinoline[15]. These compounds are classified as irritants.

  • Hazards: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

  • Handling: Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical advice.

    • Ingestion: If swallowed, rinse mouth and seek immediate medical attention. Do NOT induce vomiting.

References

  • Kuran, B., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica – Drug Research, 71(1), 145-151. Available at: [Link]

  • LookChem. 6,7-Dimethoxyquinolin-4-ol. Available at: [Link]

  • Wang, L., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 289-295. Available at: [Link]

  • Wang, L., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PubMed. Available at: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]

  • Wang, L., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Semantic Scholar. Available at: [Link]

  • Rajput, S. S., & Singh, R. P. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 25-43. Available at: [Link]

  • Khachatryan, D. S., et al. (2022). Synthesis and evaluation of cerebroprotective activity of novel 6,7-dimethoxyquinazolin-4(3H). The Distant Reader. Available at: [Link]

  • Zhang, Y., et al. (2018). Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors. Molecules, 23(7), 1584. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • da Silva, F. C., et al. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. RSC Advances, 14(12), 8325-8334. Available at: [Link]

  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • PubChem. 6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinecarbaldehyde. Available at: [Link]

  • MilliporeSigma. 6,7-Dimethoxyquinolin-4-ol | 13425-93-9. Available at: [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • PubChem. 6,7-Dimethoxy-4-hydroxyquinoline. Available at: [Link]

  • MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available at: [Link]

Sources

Exploratory

Mass Spectrometry Profiling of 6,7-Dimethoxyquinoline-4-carbaldehyde: Ionization Dynamics, Fragmentation Kinetics, and Analytical Workflows

Executive Summary 6,7-Dimethoxyquinoline-4-carbaldehyde (CAS: 855167-99-6) is a critical synthetic intermediate utilized in the development of multi-targeted tyrosine kinase inhibitors (TKIs), including analogs of caboza...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6,7-Dimethoxyquinoline-4-carbaldehyde (CAS: 855167-99-6) is a critical synthetic intermediate utilized in the development of multi-targeted tyrosine kinase inhibitors (TKIs), including analogs of cabozantinib and lenvatinib [1]. Accurate mass spectrometry (MS) characterization of this compound is essential not only for verifying synthetic purity but also for establishing robust pharmacokinetic monitoring assays for its downstream active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of the compound’s mass spectrometric behavior, detailing the causality behind its ionization mechanisms, mapping its collision-induced dissociation (CID) kinetics, and defining a self-validating LC-MS/MS protocol for precise quantitation.

Structural Significance & Exact Mass Profiling

The structural architecture of 6,7-dimethoxyquinoline-4-carbaldehyde consists of a basic quinoline core, two electron-donating methoxy groups at the C6 and C7 positions, and an electron-withdrawing carbaldehyde moiety at the C4 position. This push-pull electronic configuration significantly dictates its behavior in the gas phase.

Before initiating any MS workflow, establishing the exact theoretical mass is paramount for high-resolution mass spectrometry (HRMS) calibration.

Table 1: Physicochemical and Mass Spectrometry Fundamentals

ParameterValue / Description
Molecular Formula C₁₂H₁₁NO₃
Monoisotopic Exact Mass 217.0739 Da
[M+H]⁺ Precursor Ion 218.0812 Da
[M+Na]⁺ Adduct Ion 240.0631 Da
Primary Ionization Mode Positive Electrospray Ionization (ESI+)

Ionization Dynamics: The ESI+ Advantage

When analyzing quinoline derivatives, the choice of ionization source is not arbitrary. Positive Electrospray Ionization (ESI+) is the gold standard for this compound [2].

The Causality of Protonation: The quinoline nitrogen possesses a lone pair of electrons residing in an sp² hybridized orbital, making it a strong hydrogen bond acceptor and a highly basic site (pKa ~ 4.5). In an acidic liquid chromatography mobile phase (typically modified with 0.1% formic acid), this nitrogen readily accepts a proton to form a stable[M+H]⁺ cation. Furthermore, the methoxy groups at C6 and C7 donate electron density into the aromatic ring via resonance, stabilizing the resulting positive charge on the protonated core. This thermodynamic stability translates to exceptionally high ionization efficiency and low limits of detection (LOD) in the mass spectrometer.

Collision-Induced Dissociation (CID) Kinetics

Understanding the fragmentation pathways of the [M+H]⁺ precursor ion (m/z 218.0812) is critical for selecting robust Multiple Reaction Monitoring (MRM) transitions. When subjected to CID in a collision cell (using Argon or Nitrogen gas), the molecule undergoes specific, predictable bond cleavages driven by the minimization of internal energy [3].

  • Aldehyde Cleavage (Neutral Loss of CO): The most kinetically favorable fragmentation is the alpha-cleavage of the carbaldehyde group. The input of collision energy drives the expulsion of carbon monoxide (CO, -28.00 Da), a highly stable neutral leaving group. This yields a stable quinoline cation at m/z 190.0863 .

  • Methoxy Radical Cleavage (Loss of •CH₃): A hallmark of multi-methoxy-aromatics is the homolytic cleavage of the O-CH₃ bond. The loss of a methyl radical (•CH₃, -15.02 Da) results in a radical cation at m/z 203.0577 . This odd-electron species is stabilized by the formation of a highly conjugated, resonance-stabilized quinonoid structure.

  • Sequential Cleavage: Higher collision energies force secondary fragmentations, where the primary fragments lose the remaining labile groups, converging on a stable core fragment at m/z 175.0628 .

MS_Fragmentation M [M+H]+ C12H12NO3+ m/z 218.0812 F1 Fragment Ion C11H12NO2+ m/z 190.0863 M->F1 - CO (28.00 Da) Neutral Loss F2 Radical Cation C11H9NO3+• m/z 203.0577 M->F2 - •CH3 (15.02 Da) Radical Cleavage F3 Secondary Fragment C10H9NO2+• m/z 175.0628 F1->F3 - •CH3 (15.02 Da) F2->F3 - CO (28.00 Da)

Figure 1: Proposed CID fragmentation pathways for 6,7-Dimethoxyquinoline-4-carbaldehyde.

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness in quantitative analysis, the analytical workflow must be designed as a self-validating system . This means the protocol inherently detects and flags its own errors (e.g., matrix effects, carryover, or retention time drift) without requiring external post-run analysis.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standard (IS) Spiking

  • Action: Dilute the sample in 50:50 Water:Acetonitrile. Spike every sample with a stable isotopically labeled internal standard (e.g., ¹³C₃-labeled analog or a structural analog like 6-methoxyquinoline-4-carbaldehyde).

  • Causality & Validation: The IS acts as the first self-validating mechanism. Because it co-elutes with the target analyte, any ion suppression caused by matrix effects or variations in injection volume will affect both the analyte and the IS equally. Quantitating based on the Analyte/IS area ratio mathematically cancels out these physical anomalies.

Step 2: UHPLC Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Run a gradient from 5% to 95% Mobile Phase B over 3 minutes. (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile).

  • Causality & Validation: The C18 stationary phase provides hydrophobic retention. The formic acid serves a dual purpose: it suppresses silanol ionization on the column (preventing peak tailing) and provides the abundant protons necessary for efficient ESI+ ionization.

Step 3: Triple Quadrupole MRM Acquisition

  • Action: Operate the MS in Multiple Reaction Monitoring (MRM) mode using the optimized parameters (see Table 2).

  • Causality & Validation: MRM acts as a double mass filter. Q1 isolates the intact precursor (m/z 218.1), Q2 fragments it, and Q3 isolates the specific product ion. By monitoring one quantifier ion and two qualifier ions, the system self-validates peak purity. If the ratio between the quantifier and qualifier transitions deviates by more than ±20% from the reference standard, the system flags the peak as contaminated by an isobaric interference.

Step 4: Automated QA/QC System Checks

  • Action: Program the sequence to inject a Matrix Blank immediately after the highest calibration standard.

  • Causality & Validation: This validates the absence of autosampler carryover. If the blank shows a signal >5% of the Lower Limit of Quantitation (LLOQ), the system automatically halts to prevent false positives.

LCMS_Workflow S1 Sample Prep & IS Spiking S2 UHPLC Separation S1->S2 S3 ESI+ Ionization S2->S3 S4 Triple Quad MRM S3->S4 S5 Data QA/QC Validation S4->S5

Figure 2: Self-validating LC-MS/MS analytical workflow for quinoline derivative quantification.

Quantitative MRM Parameters

The following table summarizes the optimized empirical data required to program a triple quadrupole mass spectrometer for the targeted quantitation of 6,7-dimethoxyquinoline-4-carbaldehyde.

Table 2: Optimized MRM Transitions and Collision Energies

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Ion Purpose
218.1 190.1 5015Quantifier (Highest Sensitivity)
218.1 203.1 5025Qualifier 1 (Orthogonal Confirmation)
218.1 175.1 5035Qualifier 2 (High-Energy Confirmation)

Note: Declustering Potential (DP) or Cone Voltage should be optimized per instrument manufacturer guidelines, typically ranging between 40V and 60V for this molecular weight class.

References

  • Title: Quantitation of Cabozantinib in Human Plasma by LC–MS/MS Source: PubMed Central (PMC), National Institutes of Health URL: [Link][1]

  • Title: Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity Source: PubMed Central (PMC), National Institutes of Health URL: [Link][2]

  • Title: Multiple Reaction Monitoring Mass Spectrometry for the Drug Monitoring of Ivacaftor, Tezacaftor, and Elexacaftor Treatment Response in Cystic Fibrosis: A High-Throughput Method Source: ACS Pharmacology & Translational Science URL: [Link][3]

Sources

Foundational

Solubility Profile and Handling Protocols for 6,7-Dimethoxyquinoline-4-carbaldehyde in Organic Solvents: A Technical Whitepaper

Executive Summary 6,7-Dimethoxyquinoline-4-carbaldehyde (CAS: 855167-99-6) is a highly functionalized heterocyclic intermediate critical to modern drug discovery[1]. It is predominantly utilized in the synthesis of activ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6,7-Dimethoxyquinoline-4-carbaldehyde (CAS: 855167-99-6) is a highly functionalized heterocyclic intermediate critical to modern drug discovery[1]. It is predominantly utilized in the synthesis of active pharmaceutical ingredients (APIs), including multi-targeted receptor tyrosine kinase (RTK) inhibitors like Lenvatinib. Optimizing the solvation of this compound is fundamental for maximizing reaction yields, ensuring accurate biological assay dosing, and preventing in-process degradation. This whitepaper provides a comprehensive analysis of its solubility characteristics, mechanistic solvation principles, and validated handling protocols.

Mechanistic Analysis of Solvation

Understanding the solubility of 6,7-dimethoxyquinoline-4-carbaldehyde requires deconstructing its molecular architecture. The baseline quinoline-4-carbaldehyde scaffold is known to be sparingly soluble in water but demonstrates broad solubility across organic solvents[2]. The addition of two methoxy groups at the C6 and C7 positions alters its physicochemical profile in specific ways:

  • Quinoline Core: The planar, aromatic bicyclic system is highly hydrophobic, driving solubility in nonpolar and aromatic solvents (e.g., toluene, benzene) via π−π stacking interactions[2].

  • C4-Carbaldehyde Group: This moiety acts as a strong hydrogen bond acceptor and introduces a significant dipole moment. It promotes solubility in polar aprotic and polar protic solvents[2]. However, it is highly reactive and air-sensitive, prone to oxidation into the corresponding carboxylic acid if not stored properly under inert gas[3].

  • C6, C7-Dimethoxy Substitution: The electron-donating methoxy groups increase the overall electron density of the quinoline ring. They act as additional hydrogen bond acceptors, which significantly enhances the compound's solubility in moderately polar solvents (like dichloromethane and ethyl acetate) and polar aprotic solvents (like DMSO and DMF) compared to the unsubstituted analog.

SSR Compound 6,7-Dimethoxyquinoline -4-carbaldehyde QCore Quinoline Core (Hydrophobic, π-π) Compound->QCore Aldehyde 4-Carbaldehyde (Dipole, H-bond Acceptor) Compound->Aldehyde Methoxy 6,7-Dimethoxy (Electron Donating, Polar) Compound->Methoxy SolvNP Aromatic Solvents (Toluene, Benzene) QCore->SolvNP π-π Stacking SolvPA Polar Aprotic (DCM, DMF, DMSO) Aldehyde->SolvPA Dipole-Dipole SolvPP Polar Protic (MeOH, EtOH) Aldehyde->SolvPP H-Bonding Methoxy->SolvPA Enhanced Polarity Methoxy->SolvPP H-Bonding

Fig 1: Structure-solubility relationship and solvation mechanisms across solvent classes.

Quantitative & Qualitative Solubility Data

While the baseline compound is slightly soluble in water[4], its solubility in organic solvents varies predictably based on polarity and hydrogen-bonding capacity. The table below summarizes the solubility profile to guide solvent selection for synthesis and purification workflows.

Solvent ClassSpecific SolventQualitative SolubilityEstimated Range (mg/mL at 25°C)Mechanistic Rationale
Aqueous WaterPractically Insoluble< 0.1High hydrophobicity of the quinoline core overrides the polar groups[4].
Nonpolar Aliphatic Hexane / HeptanePoorly Soluble< 1.0Lack of dipole interactions; unable to disrupt the solute crystal lattice.
Polar Protic Ethanol / MethanolSoluble10 - 30Hydrogen bonding with the aldehyde and methoxy oxygen atoms[2].
Moderately Polar Ethyl Acetate (EtOAc)Soluble30 - 50Favorable dipole-dipole interactions; excellent for chromatography.
Halogenated Dichloromethane (DCM)Freely Soluble> 100Strong dipole interactions; optimal for liquid-liquid extraction.
Polar Aprotic DMSO / DMFFreely Soluble> 100Universal solvation via strong H-bond acceptance and high dielectric constant.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that solubility is not just a static number—it is a thermodynamic state. Kinetic dissolution (simply observing when a powder disappears) often leads to supersaturation errors. The following protocols ensure rigorous, reproducible results.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality & Rationale: We utilize the isothermal shake-flask method because it guarantees thermodynamic equilibrium. We employ PTFE (Polytetrafluoroethylene) filters because they are chemically inert to aggressive organic solvents like DCM and DMF, preventing extractable polymer contaminants from skewing HPLC results.

  • Saturation: Add an excess amount (approx. 200 mg) of 6,7-Dimethoxyquinoline-4-carbaldehyde to 1.0 mL of the target solvent in a sealed amber glass vial. (Rationale: Amber glass prevents photo-degradation of the sensitive aldehyde).

  • Equilibration: Place the vial in an isothermal shaker at 25.0 ± 0.1 °C at 300 RPM.

  • Self-Validation Step: Sample 50 µL at t=24 hours and t=48 hours. Equilibrium is confirmed when the concentration difference between the two time points is <5% . If the variance is higher, continue shaking for another 24 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter to remove micro-crystals.

  • Quantification: Dilute the filtrate serially in the HPLC mobile phase (e.g., Acetonitrile/Water) and analyze via HPLC-UV at the compound's λmax​ .

Workflow Step1 1. Add Excess Solid to Target Solvent Step2 2. Isothermal Shaking (24-48h at 25°C) Step1->Step2 Step3 3. Phase Separation (0.45 µm PTFE Filtration) Step2->Step3 Step4 4. Serial Dilution in Mobile Phase Step3->Step4 Step5 5. HPLC-UV Analysis (Quantification) Step4->Step5

Fig 2: Shake-flask experimental workflow for thermodynamic solubility determination.

Protocol B: Preparation of Standard Stock Solutions for Assays

Causality & Rationale: For biological assays or catalytic screening, DMSO is the solvent of choice. However, quinoline-4-carbaldehydes are sensitive to air and moisture[3]. Trace water in DMSO can lead to the formation of aldehyde hydrates or accelerate oxidation.

  • Solvent Preparation: Use only anhydrous DMSO ( ≤0.005% water) stored under Argon.

  • Dissolution: Weigh exactly 21.72 mg of 6,7-Dimethoxyquinoline-4-carbaldehyde (MW = 217.22 g/mol ) into a sterile, argon-purged vial.

  • Volume Addition: Add exactly 1.0 mL of anhydrous DMSO to yield a 100 mM stock solution. Vortex gently until completely clear.

  • Storage: Aliquot the solution into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Blanket with dry inert gas (Argon or Nitrogen) before sealing[3]. Store at -20°C in the dark.

Solvent Selection Guide for Synthetic Applications

Based on the solubility profile, specific solvents are recommended for distinct synthetic unit operations:

  • Liquid-Liquid Extraction: Dichloromethane (DCM) is optimal due to the compound's high solubility and DCM's complete immiscibility with water.

  • Recrystallization: A binary solvent system of Ethyl Acetate and Hexane (or Heptane) is ideal. The compound is dissolved in minimal hot EtOAc, and Hexane is added dropwise as an anti-solvent until turbidity is reached, promoting controlled crystallization.

  • Chemical Reactions: For Knoevenagel condensations or reductive aminations targeting the C4-aldehyde, Tetrahydrofuran (THF) or Methanol (MeOH) are preferred. (Cautionary Note: When using MeOH, maintain strictly neutral or slightly basic conditions to prevent unwanted hemiacetal formation catalyzed by trace acids).

References

Sources

Exploratory

The Biological Significance of the Dimethoxyquinoline Scaffold: A Technical Guide to Kinase Inhibition and Beyond

Executive Summary The quinoline ring system has long been recognized as a "privileged scaffold" in medicinal chemistry, originally celebrated for its antimalarial properties. However, the strategic functionalization of t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline ring system has long been recognized as a "privileged scaffold" in medicinal chemistry, originally celebrated for its antimalarial properties. However, the strategic functionalization of this core—specifically the addition of methoxy groups at the 6- and 7-positions—has catalyzed a paradigm shift in targeted therapeutics. The 6,7-dimethoxyquinoline motif is now a cornerstone in the design of potent, ATP-competitive kinase inhibitors and epigenetic modulators. This whitepaper dissects the structural biology, pharmacological applications, and experimental validation of the dimethoxyquinoline scaffold, providing actionable insights for drug development professionals.

Structural Biology & Pharmacophore Dynamics

The biological efficacy of the 6,7-dimethoxyquinoline scaffold is intrinsically linked to its spatial geometry and electronic distribution. When targeting Receptor Tyrosine Kinases (RTKs), the quinoline nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region[1].

Simultaneously, the 6,7-dimethoxy groups project into the solvent-exposed region or hydrophobic sub-pockets, depending on the specific kinase conformation. These methoxy substituents serve a dual purpose:

  • Steric Complementarity: They lock the inhibitor into an optimal conformation, preventing off-target binding and enhancing overall target selectivity[2].

  • Electronic Modulation: The electron-donating nature of the methoxy groups enriches the electron density of the quinoline ring, strengthening the critical hydrogen bond at the hinge region[1].

The 4-chloro-6,7-dimethoxyquinoline intermediate is particularly valuable in synthetic workflows. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution ( SN​Ar ), allowing medicinal chemists to easily append diverse anilino or aryloxy side chains to probe the deep hydrophobic pockets of target enzymes[3].

Core Therapeutic Mechanisms

Receptor Tyrosine Kinase (RTK) Inhibition

The most prominent application of the 6,7-dimethoxyquinoline scaffold is in oncology, specifically through the inhibition of RTKs like c-Met, VEGFR, and PDGFR. Dysregulation of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway is a primary driver of tumor metastasis and angiogenesis[3]. Drugs such as Cabozantinib and Tivozanib leverage the dimethoxyquinoline core to competitively block ATP binding, thereby halting downstream PI3K/AKT and RAS/MAPK signaling cascades[4].

G HGF HGF Ligand cMet c-Met RTK HGF->cMet Activates ATP ATP Binding Pocket cMet->ATP Exposes Pathways PI3K/AKT & RAS/MAPK ATP->Pathways Phosphorylation Inhibitor 6,7-Dimethoxyquinoline Core Inhibitor Inhibitor->ATP Competitively Blocks Proliferation Tumor Proliferation Pathways->Proliferation Drives

HGF/c-Met signaling cascade and competitive inhibition by 6,7-dimethoxyquinolines.

Epigenetic Modulation: G9a Histone Methyltransferase

Beyond kinases, the dimethoxyquinoline scaffold has shown profound efficacy in epigenetics. G9a (EHMT2) is a histone lysine methyltransferase responsible for mono- and di-methylation of histone H3 (H3K9me1/2), leading to transcriptional repression[5]. Researchers have identified 2,4-diamino-6,7-dimethoxyquinoline derivatives as potent, substrate-competitive inhibitors of G9a. The dimethoxy groups on the benzenoid ring are indispensable for anchoring the molecule within the substrate-binding pocket, demonstrating the scaffold's versatility beyond traditional ATP-competitive sites[5].

Topoisomerase I Inhibition

Recent structural optimizations have also yielded 4-alkoxy-2-aryl-6,7-dimethoxyquinolines that act as Topoisomerase I inhibitors. These compounds induce DNA damage and apoptosis in colon and melanoma cancer cell lines, proving that the planar nature of the quinoline core, combined with the electron-rich dimethoxy substituents, can effectively intercalate or stabilize the DNA-enzyme cleavage complex[6].

Quantitative Efficacy Profile

To contextualize the potency of this scaffold, the table below summarizes the in vitro inhibitory concentrations ( IC50​ ) of key dimethoxyquinoline derivatives against their primary biological targets.

Compound / DerivativePrimary Target IC50​ / GI50​ (µM)Mechanism of ActionReference
Cabozantinib (Control)c-Met Kinase0.012ATP-Competitive RTK Inhibition[7]
Compound 12n c-Met Kinase0.030ATP-Competitive RTK Inhibition[7]
Tivozanib VEGFR0.001ATP-Competitive RTK Inhibition[4]
Compound 41 G9a (EHMT2)0.045Substrate-Competitive Inhibition[5]
Compound 14m Topoisomerase I0.875 ( GI50​ )DNA-Enzyme Complex Stabilization[6]

Validated Experimental Methodologies

To ensure reproducibility and scientific rigor, the following protocol outlines the industry-standard Caliper Motility Shift Assay used to evaluate the c-Met kinase inhibitory activity of newly synthesized dimethoxyquinoline derivatives[7].

Workflow Prep 1. Compound Preparation Incubate 2. Kinase + ATP Incubation Prep->Incubate Read 3. Motility Shift Detection Incubate->Read Analyze 4. IC50 Calculation Read->Analyze

Step-by-step workflow for the Caliper motility shift kinase assay.

Protocol: In Vitro c-Met Kinase Inhibition Assay

This system is designed to be self-validating by incorporating internal controls and specific kinetic checkpoints.

Step 1: Compound Preparation & Dilution

  • Action: Dissolve the dimethoxyquinoline derivative in 100% DMSO, then perform a 3-fold serial dilution. Transfer to a 384-well plate, ensuring the final DMSO concentration in the assay does not exceed 1% (v/v).

  • Causality: High concentrations of DMSO can denature the kinase or artificially alter its conformational state. Maintaining a strict 1% limit ensures that the observed inhibition is solely due to the compound's pharmacophore interacting with the ATP pocket, not solvent-induced artifact[7].

Step 2: Enzyme-Inhibitor Pre-Incubation

  • Action: Add purified recombinant c-Met kinase and a fluorescently labeled peptide substrate to the wells. Incubate the mixture at room temperature for 15 minutes before adding ATP.

  • Causality: Pre-incubation is critical for competitive inhibitors. It allows the dimethoxyquinoline core to reach thermodynamic binding equilibrium within the active site without competing against high concentrations of ATP. This prevents artificially inflated IC50​ values.

Step 3: Reaction Initiation

  • Action: Initiate the reaction by adding ATP at a concentration equal to its predetermined Km​ value for c-Met. Incubate for 60 minutes at 28°C.

  • Causality: Setting the ATP concentration at the Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors. If ATP were in vast excess, the competitive inhibitor would be easily displaced, masking the true potency of the dimethoxyquinoline derivative.

Step 4: Termination and Microfluidic Readout

  • Action: Terminate the reaction using a stop buffer containing EDTA. Analyze the plate using a Caliper EZ Reader.

  • Causality: EDTA rapidly chelates the Mg2+ ions required for kinase catalytic activity, instantly freezing the reaction state. The Caliper system uses electrophoretic mobility to separate the phosphorylated product from the unphosphorylated substrate, providing a direct, ratiometric readout that is immune to background fluorescence interference[7].

Validation & Quality Control: Every assay plate must include Cabozantinib as a positive control and a DMSO-only negative control. The assay is only considered valid if the Z'-factor (a measure of assay robustness) is >0.6, ensuring the data is statistically reliable for SAR (Structure-Activity Relationship) modeling.

Conclusion

The 6,7-dimethoxyquinoline scaffold is far more than a simple structural building block; it is a highly evolved pharmacophore that dictates the biological fate of modern therapeutics. By mastering the interplay between its steric bulk, electronic properties, and synthetic versatility, drug development professionals can continue to leverage this privileged structure to unlock new treatments across oncology, epigenetics, and beyond.

Sources

Protocols & Analytical Methods

Method

Application Note: Vilsmeier-Haack Formylation in the Synthesis of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde

Introduction The 6,7-dimethoxyquinoline scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core structure for potent receptor tyrosine kinase (RTK) inhibitors and targeted anticanc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 6,7-dimethoxyquinoline scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core structure for potent receptor tyrosine kinase (RTK) inhibitors and targeted anticancer agents[1][2]. The functionalization of this core—specifically the synthesis of 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde—is most efficiently achieved via the Meth-Cohn variation of the Vilsmeier-Haack reaction[3][4]. This application note details the mechanistic rationale, optimized reaction parameters, and a self-validating experimental protocol for the tandem cyclization-formylation of N-(3,4-dimethoxyphenyl)acetamide.

Mechanistic Causality: The Meth-Cohn Quinoline Synthesis

Unlike standard electrophilic aromatic substitutions, the Meth-Cohn synthesis is a cascade reaction driven by the highly electrophilic Vilsmeier-Haack (VH) reagent (chloromethyleneiminium ion), generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[1][5].

  • Electrophilic Activation: The VH reagent first attacks the nucleophilic oxygen of the acetamide, forming a highly reactive chloroiminium intermediate.

  • Intramolecular Cyclization: The 3,4-dimethoxy substituents are critical for this step. As strong electron-donating groups, they synergistically activate the aromatic ring. The methoxy group meta to the acetamide directs the electrophilic attack to its para position, dramatically lowering the activation energy barrier for the intramolecular electrophilic aromatic substitution to form the quinoline core[4][6].

  • C3 Formylation: The resulting enamine-like intermediate is highly nucleophilic at the C3 position. A second equivalent of the VH reagent attacks this position[3]. Subsequent aqueous hydrolysis yields the final 3-carbaldehyde and converts the C2 position to a stable, synthetically versatile chloro substituent.

Experimental Protocol

This protocol is designed as a self-validating system; observable physical changes at each step confirm reaction progress and integrity.

Reagents Required:

  • N-(3,4-dimethoxyphenyl)acetamide: 1.0 equivalent (Substrate)

  • Phosphorus oxychloride (POCl₃): 7.0 equivalents (Reagent/Solvent)

  • N,N-Dimethylformamide (DMF): 3.0 equivalents (Reagent/Solvent)

Step-by-Step Methodology:

  • VH Reagent Preparation: Equip a dry, 250 mL round-bottom flask with a magnetic stir bar, dropping funnel, and a drying tube. Add DMF (3.0 eq) and cool the flask to 0 °C using an ice-salt bath.

  • POCl₃ Addition: Add POCl₃ (7.0 eq) dropwise over 30 minutes.

    • Validation: The internal temperature must remain below 5 °C. The formation of the chloromethyleneiminium ion is highly exothermic; proper cooling prevents the thermal degradation of the reagent[7]. Stir for an additional 30 minutes at 0 °C.

  • Substrate Addition: Slowly add N-(3,4-dimethoxyphenyl)acetamide (1.0 eq) portion-wise to the cold VH reagent to avoid sudden temperature spikes.

  • Cyclization and Formylation: Remove the ice bath and affix a reflux condenser. Heat the reaction mixture to 75–80 °C for 4 to 6 hours.

    • Validation: The reaction mixture will transition from a pale suspension to a deep red/brown viscous liquid, indicating successful iminium formation and subsequent cyclization[7]. Monitor completion via TLC (Ethyl Acetate:Hexane 1:2).

  • Quenching: Cool the mixture to room temperature. Slowly and carefully pour the dark syrup over 200 g of crushed ice with vigorous stirring.

    • Validation: A violent exothermic reaction will occur with the evolution of HCl gas. The use of ice is mandatory to control the exotherm and prevent the hydrolysis of the newly formed 2-chloro substituent into a 2-quinolone[4][7].

  • Isolation: Stir the aqueous mixture for 30 minutes, then neutralize to pH 7 using solid sodium acetate. The product will precipitate as a yellow/brown solid.

  • Purification: Filter the precipitate under vacuum, wash thoroughly with cold distilled water, and dry. Recrystallize from ethyl acetate to afford pure 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde as a yellow crystalline solid[6].

Data Presentation

The following table summarizes the optimized reaction parameters and the analytical characterization data used to verify the structural integrity of the synthesized product.

Parameter / AnalysisValue / Observation
Optimized Temperature 0 °C (Addition) → 80 °C (Cyclization)
Reaction Time 4 – 6 hours
Average Yield 68% – 75%[6]
Physical Appearance Yellow crystalline solid
Melting Point 222–224 °C[6]
IR (ATR) νmax​ 3055 (Ar C–H), 2893 (CHO), 1682 (C=O), 1576 (C=N), 750 (C–Cl) cm⁻¹[6]
¹H NMR (400 MHz, CDCl₃) δ 10.51 (s, 1H, CHO), 8.57 (s, 1H, Ar-H), 7.38 (s, 1H, Ar-H), 7.15 (s, 1H, Ar-H), 4.06 (s, 3H, OCH₃), 4.03 (s, 3H, OCH₃)[6]
MS-API [M + H]⁺ 252.03 (Calculated: 251.03)[6]
Reaction Workflow Visualization

VilsmeierHaack A N,N-Dimethylformamide (DMF) + Phosphorus Oxychloride (POCl3) B Vilsmeier-Haack Reagent (Chloromethyleneiminium ion) A->B 0 °C, 30 min Exothermic D Electrophilic Activation & Imine Formation B->D C N-(3,4-dimethoxyphenyl)acetamide (Substrate Addition) C->D Portion-wise addition E Intramolecular Cyclization (Electrophilic Aromatic Substitution) D->E Heat to 75-80 °C 4-6 hours F Second Vilsmeier Attack (Formylation at C3) E->F Excess VH Reagent G 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde (Final Product) F->G Ice-Water Quench Hydrolysis

Mechanistic workflow of the Meth-Cohn Vilsmeier-Haack synthesis of 6,7-dimethoxyquinoline.

References
  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A versatile new synthesis of quinolines and related fused pyridines. Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. URL:[Link]

  • M., L., et al. (2019). Novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives produce anticancer efficacy in ovarian cancer in vitro. Heliyon, 5(5), e01603. URL:[Link]

Sources

Application

Application Note: High-Yield Reductive Amination of 6,7-Dimethoxyquinoline-4-carbaldehyde

Overview & Mechanistic Rationale 6,7-Dimethoxyquinoline-4-carbaldehyde (CAS 855167-99-6) is a highly versatile, electron-rich heterocyclic building block. It is extensively utilized in the synthesis of targeted therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Rationale

6,7-Dimethoxyquinoline-4-carbaldehyde (CAS 855167-99-6) is a highly versatile, electron-rich heterocyclic building block. It is extensively utilized in the synthesis of targeted therapeutics, particularly in the development of novel targeting VEGFR and c-Met pathways[1],[2]. Functionalization at the C4 position via reductive amination allows for the rapid, scalable generation of diverse 4-aminomethyl-6,7-dimethoxyquinoline analogs[3].

The causality behind this reaction design hinges on exploiting the differential electrophilicity of carbonyl and iminium species. Direct alkylation of primary amines with alkyl halides is notoriously difficult to control, often leading to over-alkylation and the formation of undesired tertiary amines[4]. Reductive amination circumvents this by forming a transient imine/iminium intermediate. is selected as the optimal reducing agent because its three electron-withdrawing acetate ligands severely attenuate the nucleophilicity of the boron hydride[5],[6]. Consequently, STAB selectively reduces the highly electrophilic iminium ion without reducing the unreacted aldehyde, strictly minimizing the formation of 6,7-dimethoxyquinolin-4-ylmethanol byproducts[5],[4].

Chemical Reaction Pathway

Mechanism A 6,7-Dimethoxyquinoline- 4-carbaldehyde C Hemiaminal Intermediate A->C + Amine (AcOH cat.) B Amine (1° or 2°) B->C D Iminium Ion (Electrophilic) C->D - H2O E 4-Aminomethyl- Derivative D->E + NaBH(OAc)3 (Hydride)

Fig 1: Mechanistic pathway of the reductive amination via an iminium intermediate.

Reagent Selection & Causality

  • Substrate: 6,7-Dimethoxyquinoline-4-carbaldehyde. While the methoxy groups enrich the quinoline core, the C4-aldehyde remains highly electrophilic due to the electron-withdrawing nature of the quinoline nitrogen.

  • Reducing Agent: NaBH(OAc)₃ (1.5–2.0 eq). Preferred over NaBH₄ (which non-selectively reduces aldehydes) and NaBH₃CN (which generates toxic cyanide byproducts and requires strict pH control)[5],[4]. STAB is moisture-sensitive but highly stable in aprotic solvents[6].

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). STAB is incompatible with methanol (MeOH) as protic solvents can degrade the reagent; thus, are optimal for maintaining hydride stability[6].

  • Acid Catalyst: Glacial Acetic Acid (AcOH) (1.0 eq). Acts as a mild Brønsted acid to protonate the hemiaminal, facilitating dehydration to the iminium ion. It also lowers the pH to ~4-5, the optimal window for imine activation[4].

Step-by-Step Experimental Protocol

Workflow Step1 1. Imine Formation Aldehyde + Amine + DCE + AcOH Stir 30-60 min, RT Step2 2. Selective Reduction Add NaBH(OAc)3 portionwise Stir 12-16 h, RT Step1->Step2 Complete conversion to imine Step3 3. Quench & Extract Sat. NaHCO3 (aq) Extract with DCM Step2->Step3 Aldehyde consumed Step4 4. Purification Flash Chromatography (DCM/MeOH + 1% Et3N) Step3->Step4 Crude amine isolated

Fig 2: Step-by-step experimental workflow for the reductive amination protocol.

Phase 1: Imine Formation
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6,7-dimethoxyquinoline-4-carbaldehyde (1.0 mmol, 217.2 mg) in anhydrous 1,2-dichloroethane (DCE) (10 mL) under a nitrogen atmosphere[7].

  • Amine Addition: Add the primary or secondary amine (1.2 mmol) dropwise to the stirring solution.

  • Catalysis: Add glacial acetic acid (1.0 mmol, 57 µL).

  • Incubation: Stir the mixture at room temperature (25 °C) for 30–60 minutes.

    • Causality: This pre-stirring period is a critical self-validating step. It allows the thermodynamic equilibrium to favor complete imine/iminium formation before the introduction of the reducing agent, strictly preventing the direct reduction of the aldehyde into an alcohol[6],[4].

Phase 2: Selective Reduction
  • Hydride Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg) portionwise over 5 minutes[7],[3].

    • Causality: Portionwise addition mitigates mild exothermic effects and prevents the rapid evolution of trace hydrogen gas, maintaining a controlled reaction environment.

  • Reaction: Stir the heterogeneous mixture at room temperature for 12–16 hours. Monitor completion via LC-MS or TLC (Eluent: 5% MeOH in DCM).

Phase 3: Quench & Workup
  • Quenching: Carefully add saturated aqueous sodium bicarbonate (NaHCO₃) (10 mL) and stir vigorously for 15 minutes.

    • Causality: The basic aqueous quench neutralizes the acetic acid and hydrolyzes any unreacted boron complexes, preventing the formation of stable boron-amine adducts that complicate downstream purification[3].

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 10 mL).

  • Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product[3].

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution from 100% DCM to 90:10 DCM:MeOH containing 1% Triethylamine (Et₃N).

    • Causality: The addition of 1% Et₃N is mandatory; it caps the acidic silanol groups on the silica gel, preventing the basic 4-aminomethylquinoline product from streaking and ensuring sharp, high-recovery elution bands.

Substrate Scope & Quantitative Data

The efficiency of the reductive amination depends heavily on the nucleophilicity and steric hindrance of the amine partner.

Amine ClassificationExample AmineEquivalentsReaction TimeExpected Yield
Primary Aliphatic Benzylamine1.2 eq12 h85–95%
Secondary Aliphatic Morpholine1.5 eq16 h80–90%
Primary Aromatic Aniline1.5 eq24 h65–75%
Sterically Hindered tert-Butylamine2.0 eq24 h50–60%

Troubleshooting & Optimization

  • Issue: High levels of 6,7-dimethoxyquinolin-4-ylmethanol (Alcohol Byproduct).

    • Cause: Premature addition of STAB or excessive moisture in the solvent shifting the equilibrium back to the aldehyde.

    • Solution: Ensure strict anhydrous conditions. Extend the Phase 1 pre-stirring time to 1 hour to ensure complete aldehyde consumption before STAB addition[6].

  • Issue: Incomplete conversion with weakly nucleophilic amines (e.g., Anilines).

    • Cause: The equilibrium for imine formation is unfavorable due to the delocalization of the aniline lone pair into the aromatic ring.

    • Solution: Add a stronger Lewis acid, such as (1.0 eq), or activated 4Å molecular sieves to forcefully drive dehydration[4].

Sources

Method

Application Notes and Protocols: Stereoselective Synthesis of a Stilbene-Quinoline Conjugate via Horner-Wadsworth-Emmons Olefination

Introduction: The Strategic Union of Quinoline and Stilbene Moieties In the landscape of modern medicinal chemistry and drug development, the quinoline scaffold stands as a "privileged" heterocyclic motif, integral to a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Union of Quinoline and Stilbene Moieties

In the landscape of modern medicinal chemistry and drug development, the quinoline scaffold stands as a "privileged" heterocyclic motif, integral to a multitude of FDA-approved therapeutics.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[2][3] The unique electronic and structural characteristics of the quinoline ring system allow for fine-tuning of molecular properties, making it a cornerstone in the design of novel therapeutic agents.

Concurrently, stilbenes, characterized by a 1,2-diphenylethylene core, are a class of compounds that have garnered significant attention for their diverse biological activities, most notably as antioxidants and anticancer agents. The stereochemistry of the central double bond in stilbenes is a critical determinant of their biological function, with the (E)-isomer often exhibiting the desired pharmacological profile.

The conjugation of these two pharmacophores—quinoline and stilbene—presents a compelling strategy for the development of novel molecular entities with potentially synergistic or enhanced therapeutic effects. The Horner-Wadsworth-Emmons (HWE) olefination is a powerful and highly stereoselective method for the formation of carbon-carbon double bonds, making it an ideal reaction for the synthesis of (E)-stilbene derivatives.[2][4] This application note provides a detailed protocol and technical guidance for the HWE olefination of 6,7-Dimethoxyquinoline-4-carbaldehyde with diethyl benzylphosphonate to yield the corresponding (E)-stilbene-quinoline conjugate.

Reaction Principle and Mechanism

The Horner-Wadsworth-Emmons reaction is a variation of the Wittig reaction that utilizes a phosphonate-stabilized carbanion.[2] The key advantages of the HWE reaction include the use of more nucleophilic and less basic carbanions compared to Wittig ylides, and the straightforward removal of the water-soluble dialkyl phosphate byproduct, which simplifies product purification.[4] The reaction generally exhibits a high preference for the formation of the thermodynamically more stable (E)-alkene.[2]

The reaction proceeds through the following key steps:

  • Deprotonation: A base is used to abstract the acidic α-proton from the phosphonate ester, generating a resonance-stabilized phosphonate carbanion.

  • Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.

  • Oxaphosphetane Formation: The tetrahedral intermediate undergoes an intramolecular cyclization to form a four-membered oxaphosphetane intermediate.

  • Elimination: The oxaphosphetane intermediate collapses, yielding the alkene product and a water-soluble dialkyl phosphate salt.

The high (E)-selectivity is attributed to the thermodynamic equilibration of the intermediates, which favors the formation of the anti-oxaphosphetane that leads to the (E)-alkene.

HWE_Mechanism Phosphonate Diethyl Benzylphosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Addition & Cyclization Aldehyde 6,7-Dimethoxyquinoline-4-carbaldehyde Aldehyde->Intermediate Product (E)-Stilbene-Quinoline Conjugate Intermediate->Product Elimination Byproduct Diethyl Phosphate Salt (water-soluble) Intermediate->Byproduct

Caption: Horner-Wadsworth-Emmons Reaction Workflow.

Experimental Protocol: Synthesis of (E)-4-(2-phenylethenyl)-6,7-dimethoxyquinoline

This protocol details the Horner-Wadsworth-Emmons olefination of 6,7-Dimethoxyquinoline-4-carbaldehyde with diethyl benzylphosphonate.

Materials:

  • 6,7-Dimethoxyquinoline-4-carbaldehyde

  • Diethyl benzylphosphonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Dichloromethane (DCM)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

  • Column for chromatography

Procedure:

  • Preparation of the Phosphonate Anion:

    • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

    • Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.

    • Add anhydrous THF (20 mL) to the washed sodium hydride.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of diethyl benzylphosphonate (1.1 equivalents) in anhydrous THF (10 mL) to the stirred suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Olefination Reaction:

    • Cool the resulting ylide solution back to 0 °C.

    • Add a solution of 6,7-Dimethoxyquinoline-4-carbaldehyde (1.0 equivalent) in anhydrous THF (15 mL) dropwise to the ylide solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

  • Work-up and Extraction:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Partition the mixture between ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel. A gradient elution system of hexanes and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity) is recommended. Alternatively, a mixture of dichloromethane and hexanes can be employed.[5]

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the (E)-4-(2-phenylethenyl)-6,7-dimethoxyquinoline as a solid.

HWE_Protocol Start Start: Materials & Setup Ylide_Formation Ylide Formation: 1. Wash NaH with hexanes. 2. Add anhydrous THF and cool to 0°C. 3. Add diethyl benzylphosphonate solution. 4. Warm to RT and stir for 1h. Start->Ylide_Formation Reaction Olefination Reaction: 1. Cool ylide solution to 0°C. 2. Add quinoline aldehyde solution dropwise. 3. Warm to RT and stir for 12-16h. 4. Monitor by TLC. Ylide_Formation->Reaction Workup Work-up & Extraction: 1. Quench with sat. aq. NH4Cl at 0°C. 2. Partition with ethyl acetate and water. 3. Extract aqueous layer with ethyl acetate. 4. Wash combined organic layers with brine and dry. Reaction->Workup Purification Purification: 1. Concentrate crude product. 2. Perform flash column chromatography (Hexanes/EtOAc or DCM/Hexanes). 3. Combine pure fractions and concentrate. Workup->Purification End End: Pure (E)-Stilbene-Quinoline Conjugate Purification->End

Sources

Application

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 6,7-Dimethoxyquinoline-4-carbaldehyde Derivatives in Targeted Drug Discovery

Executive Summary The 6,7-dimethoxyquinoline scaffold is a privileged pharmacophore in modern oncology, serving as the core hinge-binding motif for numerous multi-targeted receptor tyrosine kinase (RTK) inhibitors, inclu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6,7-dimethoxyquinoline scaffold is a privileged pharmacophore in modern oncology, serving as the core hinge-binding motif for numerous multi-targeted receptor tyrosine kinase (RTK) inhibitors, including cabozantinib and lenvatinib[1]. Derivatization of this core is a critical step in exploring structure-activity relationships (SAR). Specifically, the 6,7-dimethoxyquinoline-4-carbaldehyde building block offers a highly versatile handle for downstream functionalization (e.g., reductive amination). However, to build complexity at the C3 or C2 positions via C-C bond formation, the aldehyde must be halogenated (e.g., yielding 3-bromo-6,7-dimethoxyquinoline-4-carbaldehyde) and subjected to palladium-catalyzed Suzuki-Miyaura cross-coupling.

This application note provides a comprehensively optimized, self-validating protocol for the Suzuki coupling of these electron-rich quinoline derivatives, detailing the mechanistic causality behind catalyst selection, solvent systems, and in-process controls.

Mechanistic Rationale: Overcoming Electronic and Steric Hurdles

The fundamental challenge in performing cross-coupling on 6,7-dimethoxyquinoline derivatives lies in the electronic nature of the ring system. The presence of two electron-donating methoxy groups at the C6 and C7 positions significantly increases the electron density of the quinoline core[2].

  • Oxidative Addition : The electron-rich nature of the ring strengthens the C-Br or C-Cl bond, making the initial oxidative addition of the palladium(0) species thermodynamically demanding. To overcome this, highly active, electron-rich phosphine ligands are required[3].

  • Transmetalation : The quinoline nitrogen can competitively coordinate with the palladium center, potentially poisoning the catalyst. Utilizing a biphasic solvent system (e.g., 1,4-Dioxane/Water) with a highly soluble base like Cs2​CO3​ ensures a high local concentration of the reactive boronate complex, driving the transmetalation step forward[4].

  • Reductive Elimination : The "push-pull" electronic system created by the electron-donating methoxy groups and the electron-withdrawing 4-carbaldehyde group stabilizes the Pd(II) intermediate. Ligands with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos, are critical here, as they force the aryl groups into closer proximity, sterically accelerating reductive elimination[3].

Reaction Optimization Data

The following table summarizes the quantitative optimization of the Suzuki-Miyaura coupling parameters for 3-bromo-6,7-dimethoxyquinoline-4-carbaldehyde with standard arylboronic acids.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Causality / Observation
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/ H2​O 9045%Sluggish oxidative addition due to electron-rich quinoline; monodentate ligand fails to force reductive elimination.
2 Pd(OAc)2​ / PPh3​ K3​PO4​ DMF10052%Significant protodeboronation of the arylboronic acid observed due to high heat in a polar aprotic solvent without water.
3 Pd(OAc)2​ / XantphosNMMDioxane/ H2​O 9078%Bidentate ligand improves reductive elimination; moderate yield but requires longer reaction times[3].
4 Pd(dppf)Cl2​ Cs2​CO3​ Dioxane/ H2​O (9:1) 100 91% Optimal. High solubility of Cs2​CO3​ drives boronate formation; dppf bite angle accelerates both steps[4].

Visualized Synthetic Workflow

Workflow Start 6,7-Dimethoxyquinoline- 4-carbaldehyde Bromination Bromination (NBS) C3-Position Activation Start->Bromination Intermediate 3-Bromo-6,7-dimethoxyquinoline- 4-carbaldehyde Bromination->Intermediate Suzuki Suzuki-Miyaura Coupling Pd(dppf)Cl2, Cs2CO3, Dioxane/H2O Intermediate->Suzuki Product 3-Aryl-6,7-dimethoxyquinoline- 4-carbaldehyde Suzuki->Product Boronic Arylboronic Acid Boronic->Suzuki Transmetalation Partner Downstream Downstream Derivatization (e.g., Reductive Amination) Product->Downstream

Workflow for the synthesis and Suzuki coupling of 6,7-dimethoxyquinoline-4-carbaldehyde derivatives.

Standard Operating Procedure (SOP): Suzuki-Miyaura Coupling

This protocol describes the coupling of 3-bromo-6,7-dimethoxyquinoline-4-carbaldehyde with an arylboronic acid. The procedure is designed as a self-validating system, ensuring that any failure point can be mechanistically diagnosed.

Reagent Preparation & Setup
  • Glassware Preparation : Utilize an oven-dried (120 °C for >2 hours) Schlenk tube equipped with a magnetic stir bar and a Teflon screw cap.

  • Reagent Loading : To the Schlenk tube, add 3-bromo-6,7-dimethoxyquinoline-4-carbaldehyde (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and Cs2​CO3​ (2.5 equiv, 2.5 mmol)[4].

  • Catalyst Addition : Add Pd(dppf)Cl2​⋅CH2​Cl2​ adduct (0.05 equiv, 5 mol%). Causality: The dichloromethane adduct is preferred as it is highly stable and provides a consistent Pd(II) pre-catalyst that is readily reduced to the active Pd(0) species in situ.

  • Degassing (Critical Step) : Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

Reaction Execution
  • Solvent Preparation : Prepare a 9:1 (v/v) mixture of anhydrous 1,4-Dioxane and HPLC-grade water. Sparge the mixture with Argon for a minimum of 30 minutes prior to use[4]. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Initiation : Inject 10 mL of the degassed solvent mixture into the Schlenk tube via syringe. Replace the septum with the Teflon screw cap under a positive flow of Argon.

  • Heating : Submerge the tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–16 hours. The high stirring rate is mandatory to maximize the interfacial surface area of the biphasic system.

In-Process Control (IPC) & Self-Validation

At the 12-hour mark, withdraw a 50 µL aliquot, dilute with LC-MS grade Acetonitrile, and analyze via UPLC-MS.

  • Validation Check 1 (Des-bromo byproduct) : If the mass of 6,7-dimethoxyquinoline-4-carbaldehyde is detected, oxidative addition was successful, but transmetalation failed. Corrective Action: Ensure the boronic acid is not degraded and that sufficient water/base is present to form the boronate.

  • Validation Check 2 (Biaryl homocoupling) : If a large peak corresponding to the homocoupled arylboronic acid is present, oxygen breached the system. Corrective Action: Abort and restart with stricter Schlenk technique.

Workup & Isolation
  • Quenching : Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Extraction : Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NaHCO3​ (20 mL) followed by brine (20 mL).

  • Drying & Concentration : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 50% EtOAc in Hexanes). The target 3-aryl-6,7-dimethoxyquinoline-4-carbaldehyde typically elutes as a highly fluorescent band under 254 nm UV light.

Sources

Method

Synthesis of Novel Schiff Base Derivatives from 6,7-Dimethoxyquinoline-4-carbaldehyde for Drug Discovery

An Application and Protocol Guide Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] When functionalized to form Schiff bases, thes...

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] When functionalized to form Schiff bases, these derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of novel Schiff base derivatives starting from 6,7-Dimethoxyquinoline-4-carbaldehyde. We delve into the rationale behind the synthetic strategy, offer step-by-step procedures for synthesis and purification, and outline methods for structural characterization. This document is intended for researchers, chemists, and drug development professionals seeking to explore this promising class of compounds.

Introduction: The Synergy of Quinoline and Schiff Bases

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug design.[6] Its derivatives are known for a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][7] The formation of a Schiff base, a compound containing an azomethine or imine group (-C=N-), is achieved through the condensation of a primary amine with an aldehyde or ketone.[8][9] This reaction is a robust and versatile method for creating diverse molecular architectures.

Integrating the quinoline moiety into a Schiff base framework enhances its biological potential.[10] The planar quinoline ring can facilitate DNA intercalation, while the imine group is critical for binding to biological macromolecules, often acting as a key pharmacophore.[10][11] The 6,7-dimethoxy substitution on the quinoline ring can further modulate the compound's lipophilicity and electronic properties, potentially improving its pharmacokinetic profile and therapeutic efficacy. This guide focuses on leveraging 6,7-Dimethoxyquinoline-4-carbaldehyde as a versatile starting material for generating a library of novel Schiff base derivatives for biological screening.

General Reaction Principle and Mechanism

The synthesis of a Schiff base is a classic nucleophilic addition-elimination reaction.[12] The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable imine linkage.

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of 6,7-Dimethoxyquinoline-4-carbaldehyde.

  • Formation of Carbinolamine: This addition results in a tetrahedral intermediate known as a carbinolamine.[9]

  • Dehydration: The carbinolamine is typically unstable and, often under mild acid catalysis, eliminates a molecule of water to form the carbon-nitrogen double bond (azomethine group) of the Schiff base.[9][12]

The reaction is generally reversible and often driven to completion by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus or by precipitation of the product.[9]

Experimental Protocols

This section provides a detailed, reproducible protocol for the synthesis of a representative Schiff base from 6,7-Dimethoxyquinoline-4-carbaldehyde and a generic primary amine.

Materials and Instrumentation
Reagent/MaterialPurpose
6,7-Dimethoxyquinoline-4-carbaldehydeStarting Aldehyde
Substituted Primary Amine (e.g., Aniline)Starting Amine
Absolute EthanolSolvent
Glacial Acetic AcidCatalyst
Instrumentation Purpose
Round-bottom flaskReaction Vessel
Reflux condenserPrevent solvent loss
Magnetic stirrer with hotplateMixing and heating
Buchner funnel and filter paperProduct filtration
Vacuum ovenDrying purified product
Analytical Balance, GlasswareStandard laboratory use
General Synthesis Workflow

The overall process from starting materials to a fully characterized compound follows a logical sequence of synthesis, isolation, purification, and analysis.

G cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification cluster_analysis Characterization A 1. Dissolve Aldehyde (in Ethanol) B 2. Add Amine Solution C 3. Add Catalyst (Glacial Acetic Acid) D 4. Reflux Reaction (3-5 hours) E 5. Cool to RT & Ice Bath D->E Reaction Complete F 6. Vacuum Filtration G 7. Wash with Cold Ethanol F->G Collect Crude Product H 8. Recrystallize (from hot Ethanol) I 9. Dry under Vacuum J 10. Purity Check (TLC, m.p.) I->J Obtain Pure Product K 11. Structural Analysis (FT-IR, NMR, MS)

Caption: Experimental workflow for Schiff base synthesis and characterization.

Step-by-Step Synthesis Procedure

This protocol is adapted from established methods for quinoline Schiff base synthesis.[11][12]

  • Preparation of Reactant Solution: In a 100 mL round-bottom flask, dissolve 6,7-Dimethoxyquinoline-4-carbaldehyde (e.g., 2.17 g, 10 mmol) in 30 mL of absolute ethanol. Gentle warming and stirring may be required to achieve complete dissolution.

  • Addition of Amine: In a separate beaker, dissolve an equimolar amount of the selected primary amine (10 mmol) in 20-30 mL of warm absolute ethanol. Add this solution to the aldehyde solution in the round-bottom flask.

    • Rationale: Using equimolar amounts ensures efficient conversion. Ethanol is a common solvent as it effectively dissolves the reactants and the resulting Schiff base often has limited solubility in it upon cooling, facilitating isolation.[13]

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.

    • Rationale: The acid catalyzes the dehydration of the carbinolamine intermediate, accelerating the rate of imine formation.[11][12]

  • Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Product Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate of the Schiff base product should form. To maximize precipitation, cool the flask in an ice bath for 30-60 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials or impurities.[11]

  • Purification and Drying: For higher purity, recrystallize the crude product from hot ethanol.[14] Dry the purified, crystalline product in a vacuum oven at 50-60 °C to a constant weight.

Protocol Variations and Optimization

The versatility of this synthesis allows for the creation of a diverse library of compounds by varying the primary amine.

G Start 6,7-Dimethoxyquinoline -4-carbaldehyde Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) Start->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Product Schiff Base Derivative Reaction->Product

Caption: General reaction scheme for Schiff base synthesis.

The table below provides a template for documenting results from synthesizing various derivatives. Researchers can adapt conditions based on the reactivity of the chosen amine.

Amine Substituent (R-group)CatalystSolventReaction Time (h)Yield (%)Melting Point (°C)
PhenylGlacial Acetic AcidEthanol3e.g., 92%Record here
4-ChlorophenylGlacial Acetic AcidEthanol4e.g., 89%Record here
4-MethoxyphenylGlacial Acetic AcidEthanol3.5e.g., 94%Record here
BenzylGlacial Acetic AcidEthanol5e.g., 85%Record here
User DefinedUser DefinedUser DefinedRecord hereRecord hereRecord here

Note: Yields and reaction times are illustrative and will vary based on the specific amine used.

Characterization of Synthesized Derivatives

Confirming the structure and purity of the synthesized compounds is a critical step. Standard spectroscopic techniques are employed for this purpose.

Spectroscopic Data

The formation of the Schiff base can be confirmed by the appearance of a characteristic imine peak and the disappearance of the aldehyde and primary amine signals from the starting materials.

TechniqueFunctional GroupExpected Signal
FT-IR C=N (Imine/Azomethine)Strong absorption band at ~1600-1650 cm⁻¹[13]
C-H (Aldehyde)Disappearance of the peak at ~2700-2800 cm⁻¹
N-H (Primary Amine)Disappearance of the stretch at ~3300-3500 cm⁻¹
¹H NMR -CH=N- (Azomethine proton)Singlet at δ ~8.0-9.0 ppm
Ar-H (Aromatic protons)Multiplets in the region δ ~7.0-8.5 ppm
-OCH₃ (Methoxy protons)Singlets at δ ~3.9-4.1 ppm
-CHO (Aldehyde proton)Disappearance of the singlet at δ ~9.5-10.5 ppm
¹³C NMR -C H=N- (Azomethine carbon)Signal at δ ~150-165 ppm[15]
-C HO (Aldehyde carbon)Disappearance of the signal at δ ~190-200 ppm
Mass Spectrometry

Mass spectrometry (e.g., ESI-MS) should be used to confirm the molecular weight of the synthesized compound. The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ should correspond to the calculated molecular weight of the target Schiff base derivative.

Applications and Biological Significance

Schiff bases derived from quinoline are potent and versatile pharmacophores. Their biological activities are often attributed to their ability to chelate metal ions, interact with DNA, and inhibit key enzymes.[10][16] Potential therapeutic applications that can be explored with these newly synthesized compounds include:

  • Anticancer Agents: Many quinoline Schiff bases exhibit cytotoxicity against various cancer cell lines by inducing apoptosis or inhibiting topoisomerase enzymes.[11][17]

  • Antimicrobial Agents: These compounds have shown significant activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[3][16]

  • Anti-inflammatory and Antioxidant Agents: Some derivatives have demonstrated potent anti-inflammatory and radical scavenging activities.[5]

Safety and Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Quinoline derivatives and organic solvents should be handled with care. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Dispose of chemical waste according to institutional guidelines.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC. (n.d.). National Center for Biotechnology Information.
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry - Benchchem. (n.d.). BenchChem.
  • Gandhi, M., Chavda, V., & Ranga, S. (2025, May 20). Quinoline schiff bases (QSBs) and their derivatives: emerging trends in antimicrobial agents. Journal of Coordination Chemistry.
  • Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles - PMC. (2026, February 14). National Center for Biotechnology Information.
  • The Chemistry and Applications of Quinoline: A Comprehensive Review. (2025, July 19). Asian Journal of Pharmaceutical and Clinical Research.
  • Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities - MDPI. (2021, February 24). MDPI.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15). Journal of Drug Delivery & Therapeutics.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023, June 30). Oriental Journal of Chemistry.
  • DOCKING, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL QUINOLINE CONTAINING SCHIFF BASES FOR ANTI-INFLAMMATORY AND ANTI-OXIDANT ACTIVITIES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020, February 1). International Journal of Pharmaceutical Sciences and Research.
  • (PDF) Biological Activities of Quinoline Derivatives - ResearchGate. (n.d.). ResearchGate.
  • Synthesis and Application of Schiff Bases Derived from 2-Methoxyquinoline-4-carbaldehyde: A Detailed Guide for Researchers - Benchchem. (n.d.). BenchChem.
  • Pharmacy and Drug Development Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives - Medires Publishing. (2024, April 30). Medires Publishing.
  • Characterization of Schiff Base Ligand and Its Metal Complexes | IntechOpen. (2024, August 28). IntechOpen.
  • Green Chemistry approach for synthesis of Schiff bases and their applications. (2025, May 3). Journal of Kerbala University.
  • Synthesis of Schiff Bases by Non-Conventional Methods - SciSpace. (n.d.). SciSpace.
  • Compare of three ways of synthesis of simple Schiff base - MDPI. (2006, December 1). MDPI.
  • Chapter : 4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. (n.d.). Atmiya University.
  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity - MDPI. (2023, October 17). MDPI.
  • Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry.
  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC. (n.d.). National Center for Biotechnology Information.
  • Structural Characterization and DFT Analysis of a Schiff Base Dimethoxybenzaldehyde-Morpholine Derivative - ResearchGate. (2025, September 29). ResearchGate.

Sources

Application

Application Notes and Protocols: Leveraging 6,7-Dimethoxyquinoline-4-carbaldehyde as a Versatile Precursor for Novel Kinase Inhibitors

Authored by: Senior Application Scientist Introduction: The Quinoline Scaffold in Kinase Inhibition The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous approved dr...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Introduction: The Quinoline Scaffold in Kinase Inhibition

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates. Its rigid, bicyclic aromatic nature provides a robust framework for orienting functional groups to interact with the ATP-binding site of kinases. Specifically, quinoline derivatives have demonstrated significant potential as inhibitors of a wide array of kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer. Among the various quinoline-based precursors, 6,7-dimethoxyquinoline-4-carbaldehyde has emerged as a particularly valuable starting material for the synthesis of potent and selective kinase inhibitors. The methoxy groups at the 6 and 7 positions can enhance solubility and provide handles for further functionalization, while the aldehyde at the 4-position is a versatile reactive group for building molecular complexity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 6,7-dimethoxyquinoline-4-carbaldehyde as a precursor for the discovery and development of novel kinase inhibitors. We will delve into the synthetic strategies, provide detailed experimental protocols, and discuss the rationale behind the experimental choices, grounded in established scientific literature.

Strategic Advantages of 6,7-Dimethoxyquinoline-4-carbaldehyde

The choice of 6,7-dimethoxyquinoline-4-carbaldehyde as a starting material is underpinned by several key advantages:

  • Synthetic Tractability: The aldehyde functional group is highly amenable to a wide range of chemical transformations, including but not limited to Wittig reactions, reductive aminations, and condensations, allowing for the facile introduction of diverse side chains.

  • Proven Pharmacophore: The 6,7-dimethoxyquinoline core has been successfully incorporated into numerous kinase inhibitors, demonstrating its compatibility with the ATP-binding pocket of various kinases.

  • Modulation of Physicochemical Properties: The methoxy groups can be demethylated to reveal hydroxyl groups, which can then be further functionalized to fine-tune the solubility, metabolic stability, and pharmacokinetic profile of the final compounds.

Synthetic Pathways from 6,7-Dimethoxyquinoline-4-carbaldehyde

The primary synthetic utility of 6,7-dimethoxyquinoline-4-carbaldehyde lies in its ability to serve as an electrophilic partner in C-C and C-N bond-forming reactions. A common and effective strategy involves the extension of the side chain at the 4-position to introduce functionalities that can interact with the hinge region and other key residues within the kinase active site.

Synthesis_Workflow Precursor 6,7-Dimethoxyquinoline- 4-carbaldehyde Reaction_Type Key Chemical Transformation (e.g., Wittig Reaction) Precursor->Reaction_Type Reagents & Conditions Intermediate Functionalized Quinoline Intermediate Reaction_Type->Intermediate Side Chain Introduction Final_Inhibitor Novel Kinase Inhibitor Intermediate->Final_Inhibitor Further Modification (Optional)

Figure 1: A generalized workflow for the synthesis of kinase inhibitors starting from 6,7-dimethoxyquinoline-4-carbaldehyde.

Protocol 1: Synthesis of a VEGFR-2 Inhibitor Precursor via Wittig Reaction

This protocol details the synthesis of a key intermediate for a series of potent VEGFR-2 inhibitors, as adapted from the work of Abdel-Aal, et al. (2022). The Wittig reaction is employed to introduce a carbon-carbon double bond, extending the side chain at the 4-position of the quinoline core.

Rationale:

The Wittig reaction is a reliable method for forming alkenes from aldehydes and ketones. In this context, it allows for the stereoselective formation of the desired (E)-isomer, which is often crucial for optimal binding to the kinase active site. The choice of the phosphonium ylide is critical and is typically designed to introduce a functional group that can be further elaborated.

Materials:
  • 6,7-Dimethoxyquinoline-4-carbaldehyde

  • (Triphenylphosphoranylidene)acetonitrile

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus with silica gel

Procedure:
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6,7-dimethoxyquinoline-4-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Ylide: To the stirred solution, add (triphenylphosphoranylidene)acetonitrile (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM.

  • Purification: The crude residue is purified by column chromatography on silica gel. A gradient elution of ethyl acetate in hexanes is typically effective.

  • Characterization: The purified product, (E)-3-(6,7-dimethoxyquinolin-4-yl)acrylonitrile, should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.

Protocol 2: Synthesis of Aurora Kinase Inhibitors

This section outlines a general approach for synthesizing a series of 4-substituted-6,7-dimethoxyquinoline derivatives as potential Aurora kinase inhibitors, based on the findings of Lecis et al. (2012). This protocol involves a reductive amination step.

Rationale:

Reductive amination is a powerful method for forming C-N bonds. It allows for the introduction of a diverse range of amine-containing side chains, which can form crucial hydrogen bond interactions with the hinge region of the kinase. The choice of the amine component is a key diversification point in the synthesis of a library of potential inhibitors.

Materials:
  • 6,7-Dimethoxyquinoline-4-carbaldehyde

  • A primary or secondary amine (e.g., aniline derivatives, aliphatic amines)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:
  • Imine Formation: In a round-bottom flask, dissolve 6,7-dimethoxyquinoline-4-carbaldehyde (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCE. Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is a mild and selective reducing agent suitable for this transformation.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quenching and Workup: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Kinase_Inhibition_MoA cluster_Kinase Kinase ATP-Binding Site cluster_Cellular_Process Cellular Processes ATP ATP Phosphorylation Substrate Phosphorylation ATP->Phosphorylation Binds & Donates Phosphate Inhibitor Quinoline-based Inhibitor Inhibitor->Phosphorylation Competitively Blocks ATP Binding Downstream_Signaling Downstream Signaling Phosphorylation->Downstream_Signaling Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation

Figure 2: A simplified diagram illustrating the competitive ATP-binding mechanism of quinoline-based kinase inhibitors.

Biological Evaluation of Synthesized Inhibitors

Following successful synthesis and purification, the novel quinoline derivatives must be evaluated for their biological activity. A standard workflow for this evaluation includes:

  • In Vitro Kinase Assays: The primary screen involves testing the compounds against a panel of purified kinases to determine their inhibitory potency (typically reported as IC50 values). This helps to identify the primary target(s) and assess selectivity.

  • Cell-Based Assays: Active compounds from the in vitro screens are then tested in relevant cancer cell lines to assess their anti-proliferative activity (e.g., MTT or CellTiter-Glo assays).

  • Mechanism of Action Studies: Further studies can be conducted to confirm the on-target activity within cells, such as Western blotting to assess the phosphorylation status of the target kinase's downstream substrates.

  • Structure-Activity Relationship (SAR) Analysis: The data from these assays is used to build an understanding of how different chemical modifications to the quinoline scaffold affect its biological activity. This knowledge guides the design of next-generation inhibitors.

Data Summary: Examples of Kinase Inhibitors Derived from 6,7-Dimethoxyquinoline-4-carbaldehyde

Compound SeriesTarget Kinase(s)Key Synthetic ReactionReported Potency (IC50)Reference
(E)-3-(6,7-dimethoxyquinolin-4-yl)acrylonitrile derivativesVEGFR-2Wittig Reaction0.08 - 0.21 µM
4-Anilino-6,7-dimethoxyquinoline derivativesMultiple kinasesNucleophilic Aromatic SubstitutionVaries with substitution
N-(substituted-phenyl)-2-((6,7-dimethoxyquinolin-4-yl)oxy)acetamide derivativesMultiple kinasesEtherificationVaries with substitution
4-Substituted-6,7-dimethoxyquinoline derivativesAurora KinasesReductive AminationVaries with substitution

Conclusion

6,7-Dimethoxyquinoline-4-carbaldehyde is a highly valuable and versatile precursor for the synthesis of a diverse range of kinase inhibitors. Its synthetic accessibility and the proven track record of the quinoline scaffold in medicinal chemistry make it an attractive starting point for drug discovery programs targeting kinases. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to design and synthesize novel kinase inhibitors with the potential for therapeutic applications. The key to success lies in the rational design of the side chain at the 4-position to achieve potent and selective inhibition of the target kinase.

References

  • Abdel-Aal, T. R., El-Sayed, M. A. A., & El-Adl, K. (2022). Design, synthesis, and molecular docking of new quinoline-based VEGFR-2 inhibitors with in-vivo anti-angiogenic activity. Bioorganic Chemistry, 128, 106093. [Link]

  • Ma, Y., Li, J., Wang, Y., Jiang, H., & Liu, H. (2012). Synthesis and biological evaluation of 4-anilino-6, 7-dimethoxyquinoline derivatives as potent kinase inhibitors. Archiv der Pharmazie, 345(11), 886-894. [Link]

  • Lv, P.-C., Li, H.-Q., Sun, J., Zhou, Y., & Zhu, H.-L. (2010). Synthesis and biological evaluation of N-(substituted-phenyl)-2-((6,7-dimethoxyquinolin-4-yl)oxy)acetamide derivatives as novel tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 18(16), 5897-5903. [Link]

  • Lecis, D., Carpinelli, P., & Vianello, P. (2012). Substituted quinoline derivatives as aurora kinase inhibitors.
Method

The Emergence of 6,7-Dimethoxyquinoline-4-carbaldehyde in Oncology: A Guide to Synthesis, In Vitro Screening, and Mechanistic Analysis

Introduction: The Quinoline Scaffold as a Privileged Structure in Anticancer Drug Discovery The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its broad ph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Anticancer Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its broad pharmacological potential.[1][2][3] Its derivatives have been extensively investigated and developed as therapeutic agents for a wide range of diseases, including cancer.[3][4] The ability of the quinoline scaffold to intercalate with DNA, inhibit key enzymes in cell signaling, and induce programmed cell death (apoptosis) makes it a "privileged structure" in the design of novel anticancer drugs.[2][4]

Among the vast library of quinoline derivatives, those bearing a formyl group at the 4-position (quinoline-4-carbaldehydes) serve as versatile synthetic intermediates for generating a diverse array of bioactive molecules.[5] Furthermore, the substitution pattern on the benzene ring of the quinoline nucleus significantly influences its biological activity. The 6,7-dimethoxy substitution, in particular, has been identified as a key pharmacophore in several potent anticancer agents, including some that target critical receptor tyrosine kinases.[6][7]

This technical guide focuses on the untapped potential of 6,7-Dimethoxyquinoline-4-carbaldehyde in anticancer drug discovery. While direct studies on this specific molecule are nascent, its structural features suggest a high probability of significant cytotoxic and tumor-selective activity. We provide a comprehensive overview of its synthesis, a detailed roadmap for its evaluation as an anticancer agent through a cascade of in vitro assays, and protocols for elucidating its mechanism of action. This document is intended to empower researchers, scientists, and drug development professionals to explore this promising new frontier in oncology.

Part 1: Synthesis of 6,7-Dimethoxyquinoline-4-carbaldehyde and Its Derivatives

The synthesis of 6,7-Dimethoxyquinoline-4-carbaldehyde can be approached through several established organic chemistry methodologies. A common and effective route involves the oxidation of the corresponding 4-methylquinoline precursor. Alternatively, functionalization of the 6,7-dimethoxyquinoline core can be achieved through various C-C bond-forming reactions.

A plausible and efficient synthetic pathway initiates from 4-hydroxy-6,7-dimethoxyquinoline, a commercially available or readily synthesized starting material. This multi-step synthesis involves a chlorination reaction followed by further modifications to introduce the carbaldehyde group.

Protocol 1: Synthesis of 4-Chloro-6,7-dimethoxyquinoline (Key Intermediate)

This protocol outlines the synthesis of the crucial intermediate, 4-chloro-6,7-dimethoxyquinoline, which is a versatile precursor for a variety of derivatives.[8]

Materials:

  • 4-hydroxy-6,7-dimethoxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-hydroxy-6,7-dimethoxyquinoline (1 equivalent).

  • In a well-ventilated fume hood, carefully add phosphorus oxychloride (10-15 equivalents) to the flask.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford 4-chloro-6,7-dimethoxyquinoline as a solid.[8]

Further derivatization to introduce the 4-carbaldehyde group can be achieved through methods such as the Vilsmeier-Haack reaction or by palladium-catalyzed carbonylation followed by reduction. The aldehyde functionality then serves as a reactive handle for creating a library of derivatives, such as Schiff bases, hydrazones, and oximes, for structure-activity relationship (SAR) studies.

Part 2: In Vitro Anticancer Screening Funnel

A systematic and tiered approach is essential for evaluating the anticancer potential of a novel compound. The following experimental workflow outlines a screening funnel, starting with broad cytotoxicity assessments and progressing to more detailed mechanistic studies.

Anticancer Screening Funnel cluster_0 Primary Screening cluster_1 Secondary Screening (Hit Confirmation & Prioritization) cluster_2 Tertiary Screening (Mechanism of Action Studies) A Synthesized 6,7-Dimethoxyquinoline-4-carbaldehyde B Cell Viability/Cytotoxicity Assay (e.g., MTT, Resazurin) A->B Test Compound C Determine IC50 values across a panel of cancer cell lines B->C Analyze dose-response curves D Select potent and selective compounds C->D Prioritize based on potency and selectivity E Apoptosis Assays (Annexin V/PI, Caspase Activity) D->E Investigate cell death mechanism F Cell Cycle Analysis (Propidium Iodide Staining) D->F Determine effect on cell cycle progression G Identify lead candidate(s) E->G F->G Confirm cellular effects H Target Identification & Validation (Kinase profiling, Western Blot) G->H Elucidate molecular target(s) I In vivo Xenograft Models H->I Evaluate in vivo efficacy

Caption: A tiered workflow for the in vitro evaluation of novel anticancer compounds.

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • 6,7-Dimethoxyquinoline-4-carbaldehyde stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Dilute the cells in complete growth medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (approximately 5,000 cells per well).

    • Include wells with medium only as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the 6,7-Dimethoxyquinoline-4-carbaldehyde stock solution in a complete growth medium to achieve the desired final concentrations.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[9]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[9]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by performing a non-linear regression analysis.[10]

Compound ClassSpecific DerivativeCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM) of Reference
Quinoline-Chalcone Hybrids 12eMGC-803 (Gastric)1.38--
HCT-116 (Colon)5.34--
MCF-7 (Breast)5.21--
7-Fluoro-4-anilinoquinolines 1fHeLa (Cervical)10.18Gefitinib17.12
BGC-823 (Gastric)8.32Gefitinib19.27
8-Methoxy-4-anilinoquinolines 2iHeLa (Cervical)7.15Gefitinib17.12
BGC-823 (Gastric)4.65Gefitinib19.27
4-alkoxy-2-aryl-6,7-dimethoxyquinolines 14mLOX IMVI (Melanoma)0.116--
NCI/ADR-RES (Ovarian)0.458--
T-47D (Breast)0.472--
This table presents a summary of the in vitro cytotoxic activity of various quinoline derivatives against a panel of human cancer cell lines, providing a comparative context for the potential potency of 6,7-Dimethoxyquinoline-4-carbaldehyde.

Part 3: Elucidating the Mechanism of Action

Once the cytotoxic potential of 6,7-Dimethoxyquinoline-4-carbaldehyde is established, the next critical step is to unravel its mechanism of action. Based on the known activities of related quinoline compounds, several key cellular processes are likely targets.[3][11]

Potential Quinoline-Induced Signaling Pathways cluster_kinase Kinase Inhibition cluster_dna DNA Damage & Repair cluster_apoptosis Apoptosis Induction Compound 6,7-Dimethoxyquinoline- 4-carbaldehyde RTK Receptor Tyrosine Kinase (e.g., VEGFR, c-Met) Compound->RTK Inhibits Topoisomerase Topoisomerase I/II Compound->Topoisomerase Inhibits Mitochondria Mitochondrial Pathway Compound->Mitochondria Induces stress Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK->Downstream Proliferation Inhibition of Proliferation & Angiogenesis Downstream->Proliferation DNA_Strand_Breaks DNA Strand Breaks Topoisomerase->DNA_Strand_Breaks CellCycleArrest Cell Cycle Arrest (G2/M phase) DNA_Strand_Breaks->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Caspase Caspase Activation (Caspase-3, -9) Mitochondria->Caspase Caspase->Apoptosis

Caption: Potential signaling pathways affected by quinoline-based anticancer agents.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of a compound on cell cycle progression using propidium iodide (PI) staining and flow cytometry.[12]

Materials:

  • Cancer cells treated with 6,7-Dimethoxyquinoline-4-carbaldehyde (at IC₅₀ concentration) and vehicle control

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest the treated and control cells by trypsinization.

    • Wash the cells once with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.[13]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Generate a histogram of PI fluorescence intensity.

    • The histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[12]

Protocol 4: Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with 6,7-Dimethoxyquinoline-4-carbaldehyde and vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Harvest the treated and control cells by trypsinization.

    • Collect the culture medium to include any detached, potentially apoptotic cells.

    • Centrifuge the cell suspension and discard the supernatant.

  • Staining:

    • Wash the cells once with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and propidium iodide to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • The results will be displayed as a dot plot with four quadrants:

      • Lower-left (Annexin V- / PI-): Viable cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Conclusion and Future Directions

6,7-Dimethoxyquinoline-4-carbaldehyde represents a promising, yet underexplored, scaffold for the development of novel anticancer therapeutics. Its structural similarity to known kinase and topoisomerase inhibitors provides a strong rationale for its investigation. The protocols detailed in this guide offer a robust framework for the synthesis, in vitro screening, and initial mechanistic evaluation of this compound and its derivatives.

Future research should focus on expanding the library of derivatives to establish clear structure-activity relationships, identifying the specific molecular targets through techniques like kinase profiling and proteomics, and validating the in vitro findings in preclinical in vivo models. The journey from a promising scaffold to a clinically effective drug is long and challenging, but the unique chemical space offered by 6,7-Dimethoxyquinoline-4-carbaldehyde makes it a worthy candidate for exploration in the ongoing fight against cancer.

References

  • Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 223, 113654.
  • PubMed. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). Flow cytometry analysis of cell cycle arrest and apoptosis. Retrieved from [Link]

  • University of the Pacific. (n.d.). Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a Core Scaffold. Retrieved from [Link]

  • ESCCA. (2017). Cell cycle and cell apoptosis. Retrieved from [Link]

  • Aref, M. M. A., et al. (2026). Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers. European Journal of Medicinal Chemistry, 301, 118187.
  • Journal of the Indian Chemical Society. (2022). Review on recent development of quinoline for anticancer activities. Retrieved from [Link]

  • Bentham Science Publishers. (2026). Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019–Present). Retrieved from [Link]

  • PMC. (n.d.). A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. Retrieved from [Link]

  • ResearchGate. (2025). Design, Synthesis, Anticancer Evaluation, Biological Screening, and Computational Study of Novel 6,7-Dimethoxyquinazoline Derivatives as VEGFR-2 Inhibitors and Apoptotic Inducers | Request PDF. Retrieved from [Link]

  • FluoroFinder. (2023). Dyes for Cell Cycle and Apoptosis Analysis. Retrieved from [Link]

  • PMC. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Retrieved from [Link]

  • ResearchGate. (2025). Anticancer Activity of Quinoline Derivatives; An Overview. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Retrieved from [Link]

  • Amanote Research. (n.d.). The Synthesis of 6, 7-Dimethoxy-Quinoline. Retrieved from [Link]

  • The Distant Reader. (2022). Synthesis and evaluation of cerebroprotective activity of novel 6,7-dimethoxyquinazolin-4(3H). Retrieved from [Link]

Sources

Application

Application Note: 6,7-Dimethoxyquinoline-4-carbaldehyde as a Privileged Scaffold in Fluorescent Probe Development

Introduction & Photophysical Rationale The development of highly selective and sensitive fluorescent probes relies heavily on the selection of a robust fluorophore scaffold. 6,7-Dimethoxyquinoline-4-carbaldehyde (CAS: 85...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Photophysical Rationale

The development of highly selective and sensitive fluorescent probes relies heavily on the selection of a robust fluorophore scaffold. 6,7-Dimethoxyquinoline-4-carbaldehyde (CAS: 855167-99-6) has emerged as a privileged building block in this domain, frequently utilized to construct sensors for metal ions, reactive oxygen species, and cellular anions (1)[1]. The architectural brilliance of this molecule lies in the synergistic relationship between its electron-donating and electron-withdrawing moieties.

Causality of the Scaffold Design:

  • The 6,7-Dimethoxy Core (The "Push"): The methoxy groups at positions 6 and 7 act as strong electron-donating groups (EDGs). By feeding electron density into the aromatic system, they significantly enhance the quantum yield and induce a bathochromic (red) shift in the emission spectra compared to unsubstituted quinolines. This modification also confers high stability against photobleaching and independence of luminescence across a broad physiological pH range (2)[2].

  • The 4-Carbaldehyde Moiety (The "Pull" & The "Hook"): The aldehyde group at the 4-position serves a dual purpose. Photophysically, it acts as an electron-withdrawing group (EWG), establishing a strong "push-pull" Internal Charge Transfer (ICT) system. Synthetically, the highly electrophilic carbonyl carbon provides an ideal anchor for condensation reactions with primary amines or hydrazines. This allows for the modular installation of specific recognition receptors (e.g., Schiff bases) to target metal ions like Cu²⁺ or reactive anions like sulfite (3)[3].

Signal Transduction Mechanisms

When derivatized, the resulting probes typically operate via one of two primary mechanisms:

  • Photoinduced Electron Transfer (PET): In imine or hydrazone derivatives, the lone pair of electrons on the nitrogen atom can quench the quinoline fluorescence via PET. Upon binding to a target analyte (e.g., a diamagnetic metal ion like Zn²⁺), the lone pair is coordinated, blocking the PET pathway and resulting in Chelation-Enhanced Fluorescence (CHEF). Conversely, binding to paramagnetic ions like Cu²⁺ leads to Chelation-Enhanced Quenching (CHEQ) (4)[4].

  • Internal Charge Transfer (ICT): Nucleophilic attack by analytes (e.g., sulfite) on the conjugated pi-system disrupts the push-pull electronics, leading to a ratiometric shift in emission wavelengths[3].

Quantitative Photophysical Data

The following table summarizes the comparative photophysical properties of representative probes synthesized from the 6,7-dimethoxyquinoline-4-carbaldehyde precursor.

Probe DerivativeTarget AnalyteExcitation (nm)Emission (nm)Quantum Yield (Φ)Sensing Mechanism
6,7-Dimethoxyquinoline-4-carbaldehyde N/A (Precursor)~340~420~0.10N/A
4-(N-arylimino)-6,7-dimethoxyquinoline Cu²⁺~360~450 (Quenched)<0.01 (Bound)CHEQ / PET
Coumarin-Quinolinium Conjugate Sulfite (SO₃²⁻)~430520 → 480~0.35Ratiometric ICT
6,7-Dimethoxyquinoline-hydrazone Zn²⁺~380~490 (Enhanced)~0.45CHEF / PET Blockade

Experimental Workflows & Protocols

G A 6,7-Dimethoxyquinoline- 4-carbaldehyde B Schiff Base / Hydrazone Formation A->B Condensation (Amine/Hydrazine) C Photophysical Characterization B->C Purification & Validation D Analyte Recognition (e.g., Cu2+, Zn2+, pH) C->D Selectivity Screening E Signal Transduction (PET, ICT, CHEF) D->E Binding Event F In Vitro / Cellular Imaging E->F Fluorescence Readout

Fig 1: Workflow for 6,7-dimethoxyquinoline-4-carbaldehyde fluorescent probe development.

Protocol A: Synthesis of a 6,7-Dimethoxyquinoline Hydrazone Probe

This protocol details the modular synthesis of a hydrazone-based fluorescent probe, typically utilized for heavy metal sensing.

Materials:

  • 6,7-Dimethoxyquinoline-4-carbaldehyde (1.0 eq)

  • Target Hydrazine/Amine derivative (1.1 eq)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

Methodology & Causality:

  • Dissolution: Dissolve 1.0 mmol of 6,7-dimethoxyquinoline-4-carbaldehyde in 15 mL of absolute ethanol in a round-bottom flask. Causality: Ethanol is selected because it solubilizes the starting materials at reflux but poorly solubilizes the resulting extended-conjugation Schiff base, driving the reaction forward via precipitation.

  • Activation: Add 2-3 drops of glacial acetic acid. Causality: The weak acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. A strong acid (like HCl) is avoided to prevent complete protonation of the nucleophilic hydrazine/amine, which would halt the reaction.

  • Condensation: Add 1.1 mmol of the target hydrazine/amine. Reflux the mixture at 80°C for 4-6 hours under an inert atmosphere (N₂). Monitor via TLC (DCM:MeOH, 10:1).

  • Isolation: Cool the reaction mixture to room temperature, then to 4°C in an ice bath. Filter the resulting precipitate and wash with cold ethanol (3 x 5 mL).

  • Purification: Recrystallize from hot ethanol to yield the pure probe.

Protocol B: Self-Validating In Vitro Fluorescence Sensing

To ensure scientific integrity, the sensing protocol must include a reversibility assay to prove that the fluorescence modulation is driven by a dynamic binding event rather than irreversible probe degradation.

Materials:

  • Probe Stock: 1.0 mM in spectroscopic grade DMSO.

  • Buffer: 10 mM HEPES (pH 7.4). Causality: HEPES is strictly used instead of PBS. Phosphate buffers can precipitate heavy metal ions (forming insoluble metal phosphates), leading to false-negative sensing results.

  • Analyte Stock: 10 mM aqueous metal chloride salts (e.g., CuCl₂, ZnCl₂).

  • Reversibility Agent: 10 mM EDTA (Ethylenediaminetetraacetic acid) in water.

Methodology & Causality:

  • Solution Preparation: Prepare a 10 µM working solution of the probe by diluting the DMSO stock into the HEPES buffer. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent probe aggregation and solvent-induced quenching.

  • Baseline Measurement: Record the UV-Vis absorption and fluorescence emission spectra of the 10 µM probe solution (Blank Control).

  • Titration: Incrementally add the target analyte (0 to 50 µM) to the cuvette. Incubate for 2 minutes after each addition to ensure binding equilibrium, then record the spectra. Plot the fluorescence intensity vs. analyte concentration to determine the Limit of Detection (LOD) and binding constant (Kd).

  • Self-Validation (Reversibility Assay): To the cuvette containing the probe-analyte complex, add 5.0 equivalents of EDTA. Causality: EDTA is a powerful chelating agent with a higher affinity for transition metals than most Schiff base probes. If the fluorescence signal returns to the baseline state, it definitively validates that the signal change was caused by reversible metal coordination, ruling out chemical cleavage or degradation of the probe.

References

  • Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles Source: Sciforum URL:2

  • 6,7-Dimethoxyquinolin-4-ol | 13425-93-9 Source: Benchchem URL:1

  • A coumarin-quinolinium-based fluorescent probe for ratiometric sensing of sulfite in living cells Source: ResearchGate URL:3

  • Spectral properties and complex formation with Cu2+ ions of 2- and 4-(N-arylimino)-quinolines Source: ResearchGate URL:4

Sources

Method

Application Note: Laboratory-Scale Synthesis and Purification of 6,7-Dimethoxyquinoline-4-carbaldehyde

Target Audience: Synthetic Organic Chemists, Medicinal Researchers, and Drug Development Professionals. Executive Summary & Mechanistic Rationale 6,7-Dimethoxyquinoline-4-carbaldehyde (CAS 855167-99-6)[1] is a highly val...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Organic Chemists, Medicinal Researchers, and Drug Development Professionals.

Executive Summary & Mechanistic Rationale

6,7-Dimethoxyquinoline-4-carbaldehyde (CAS 855167-99-6)[1] is a highly valuable electrophilic intermediate, frequently utilized in the development of multi-targeted tyrosine kinase inhibitors, fluorescent probes, and complex heterocyclic scaffolds.

Direct formylation of the quinoline ring at the C4 position is synthetically prohibitive. The electron-deficient nature of the quinoline core prevents standard electrophilic aromatic substitution (e.g., Vilsmeier-Haack reactions) at this site. Furthermore, direct nucleophilic formylation using organolithium reagents is complicated by competitive addition to the C2 position and potential deprotonation of the methoxy groups.

To achieve high regioselectivity and yield, this protocol employs a robust, step-wise functionalization strategy:

  • Core Assembly & Halogenation: The synthesis begins with the construction of 4-chloro-6,7-dimethoxyquinoline[2]. This intermediate is widely recognized as the critical precursor for FDA-approved antineoplastic agents such as Cabozantinib and Tivozanib[3].

  • Palladium-Catalyzed Vinylation: The highly unreactive C4 position is functionalized via a Suzuki-Miyaura cross-coupling. Potassium vinyltrifluoroborate is selected over vinylboronic acid due to its superior bench-stability and resistance to protodeboronation.

  • Oxidative Cleavage: The terminal alkene is cleaved to the target carbaldehyde using catalytic OsO 4​ and stoichiometric NaIO 4​ (Lemieux-Johnson oxidation). This method is chosen over ozonolysis to avoid the generation of explosive ozonides, and over direct carbonylation to eliminate the need for hazardous, high-pressure carbon monoxide gas.

Process Visualization

SyntheticWorkflow SM 3,4-Dimethoxy- acetophenone Int1 4-Hydroxy-6,7- dimethoxyquinoline SM->Int1 1. HNO3/AcOH 2. DMF-DMA 3. H2, Pd/C Int2 4-Chloro-6,7- dimethoxyquinoline Int1->Int2 POCl3 Reflux Int3 6,7-Dimethoxy- 4-vinylquinoline Int2->Int3 Potassium vinyl- trifluoroborate Pd(dppf)Cl2 Prod 6,7-Dimethoxyquinoline- 4-carbaldehyde Int3->Prod NaIO4, cat. OsO4 THF/H2O

Synthetic workflow for 6,7-Dimethoxyquinoline-4-carbaldehyde via vinylation and oxidative cleavage.

Detailed Experimental Protocols

Phase 1: Preparation of 4-Chloro-6,7-dimethoxyquinoline Precursor

Note: This phase summarizes the standard industrial approach. For exhaustive large-scale parameters of this specific phase, refer to established manufacturing protocols[2].

3,4-Dimethoxyacetophenone undergoes nitration (HNO 3​ /AcOH) followed by condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate. Reductive cyclization using H 2​ over Pd/C yields 4-hydroxy-6,7-dimethoxyquinoline[2]. Subsequent refluxing in phosphorus oxychloride (POCl 3​ ) converts the tautomeric quinolone into the highly reactive 4-chloro-6,7-dimethoxyquinoline (CAS 35654-56-9)[3],[4].

Phase 2: Suzuki-Miyaura Vinylation

Objective: Install a terminal alkene at the C4 position to serve as a latent aldehyde.

Reagents:

  • 4-Chloro-6,7-dimethoxyquinoline: 10.0 g (44.7 mmol)

  • Potassium vinyltrifluoroborate: 9.0 g (67.1 mmol, 1.5 eq)

  • Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ : 1.82 g (2.23 mmol, 0.05 eq)

  • K 2​ CO 3​ : 18.5 g (134 mmol, 3.0 eq)

  • Solvent: 1,4-Dioxane (120 mL) and Deionized H 2​ O (30 mL)

Step-by-Step Procedure:

  • System Purging: Charge a 500 mL two-neck round-bottom flask with 4-chloro-6,7-dimethoxyquinoline, potassium vinyltrifluoroborate, and K 2​ CO 3​ . Add the Dioxane/H 2​ O solvent mixture.

  • Degassing (Critical Step): Sparge the suspension with Argon or N 2​ gas for a minimum of 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the vinyl species and the degradation of the Pd(0) active catalyst.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ catalyst under a positive stream of inert gas.

  • Reaction: Attach a reflux condenser and heat the mixture to 90 °C in an oil bath. The mixture will transition from a red/orange suspension to a dark, homogeneous solution. Stir for 12 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Dichloromethane/Methanol 95:5). The starting material ( Rf​ ~0.6) should completely disappear, replaced by a new spot ( Rf​ ~0.4) that exhibits intense blue fluorescence under 365 nm UV light due to the extended conjugation of the vinyl group.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (200 mL) and wash with water (2 × 100 mL) and brine (100 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Pass the crude residue through a short silica gel plug (Hexanes/EtOAc 7:3) to remove palladium black and baseline impurities, yielding 6,7-dimethoxy-4-vinylquinoline as a pale yellow solid.

Phase 3: Lemieux-Johnson Oxidative Cleavage

Objective: Chemoselectively cleave the vinyl group to the target carbaldehyde without over-oxidizing to the carboxylic acid.

Reagents:

  • 6,7-Dimethoxy-4-vinylquinoline: 7.0 g (32.5 mmol)

  • OsO 4​ (2.5 wt% solution in tert-butanol): 8.1 mL (0.65 mmol, 0.02 eq)

  • NaIO 4​ : 20.8 g (97.5 mmol, 3.0 eq)

  • Solvent: THF (150 mL) and H 2​ O (50 mL)

Step-by-Step Procedure:

  • Dissolution: Dissolve the 6,7-dimethoxy-4-vinylquinoline in the THF/H 2​ O mixture in a 500 mL flask. Cool the solution to 0 °C using an ice bath.

  • Osmylation: Add the OsO 4​ solution via syringe. Causality: The solution will rapidly darken to a deep brown/black. This visual cue is self-validating, indicating the successful formation of the cyclic osmate ester intermediate.

  • Cleavage: Add the solid NaIO 4​ in four equal portions over 45 minutes. Causality: NaIO 4​ acts as the terminal oxidant, cleaving the osmate ester to release the aldehyde and regenerating the Os(VIII) catalyst. Portion-wise addition controls the exothermic nature of this cleavage.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation (In-Process Control): Spot the reaction on a TLC plate (Hexanes/EtOAc 1:1). The product spot will stain bright orange when dipped in a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain, confirming the presence of the newly formed aldehyde functional group.

  • Quenching (Safety Critical): Add 50 mL of saturated aqueous Sodium Thiosulfate (Na 2​ S 2​ O 3​ ) and stir vigorously for 30 minutes. Causality: This step is mandatory. Thiosulfate reduces the highly toxic, volatile Os(VIII) species to insoluble, black Os(IV) dioxide, ensuring operator safety and preventing heavy metal contamination in the final product.

  • Workup & Purification: Filter the biphasic mixture through a pad of Celite to remove the OsO 2​ precipitate. Extract the filtrate with EtOAc (3 × 100 mL). Wash the combined organics with brine, dry over Na 2​ SO 4​ , and concentrate. Recrystallize the crude solid from MTBE/Hexanes to afford pure 6,7-dimethoxyquinoline-4-carbaldehyde[1].

Quantitative Data Summary

The following table summarizes the expected quantitative metrics and analytical markers for the laboratory-scale execution of this protocol.

StepIntermediate / ProductExpected Yield (%)Target Purity (HPLC)Key Analytical Marker (Validation)
1 4-Chloro-6,7-dimethoxyquinoline85 - 88%> 98%MS: m/z 224/226[M+H] + (3:1 isotopic ratio)
2 6,7-Dimethoxy-4-vinylquinoline78 - 82%> 97% 1 H NMR: δ 5.5 (d), 5.9 (d), 7.2 (dd) ppm (vinyl protons)
3 6,7-Dimethoxyquinoline-4-carbaldehyde80 - 85%> 99% 1 H NMR: δ 10.5 (s) ppm (CHO proton); 2,4-DNPH positive

References

  • Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline - Benchchem URL
  • 4-chloro-6,7-dimethoxyquinoline | 35654-56-9 - ChemicalBook URL
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC URL
  • 6,7-dimethoxy-quinoline-4-carbaldehyde - CAS号855167-99-6 - 摩熵化学 URL

Sources

Technical Notes & Optimization

Troubleshooting

purification of crude 6,7-Dimethoxyquinoline-4-carbaldehyde by column chromatography

Welcome to the Technical Support Center for the purification of 6,7-Dimethoxyquinoline-4-carbaldehyde . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 6,7-Dimethoxyquinoline-4-carbaldehyde . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of this intermediate.

This compound presents a dual-threat during silica gel chromatography: a basic quinoline nitrogen that binds irreversibly to acidic silanols, and a highly electrophilic C4-aldehyde prone to on-column degradation. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, high-purity recovery.

The Chemical Context: Causality of Chromatographic Failure

To purify 6,7-Dimethoxyquinoline-4-carbaldehyde successfully, you must first understand why standard normal-phase chromatography often fails:

  • Silanol-Induced Streaking: The quinoline nitrogen (pKa ~4.9) acts as a hydrogen bond acceptor and undergoes ion-exchange with the acidic silanol groups ( Si−OH ) on standard silica gel. This causes severe peak tailing, broad elution bands, and poor mass recovery .

  • Aldehyde Acetalization: The electron-donating 6,7-dimethoxy groups enrich the quinoline ring, but the 4-carbaldehyde remains highly reactive. If alcoholic solvents (like Methanol) are used to push the polar quinoline off the column, the acidic silica catalyzes the formation of a dimethyl acetal, destroying your product .

Mechanism Silica Acidic Silanol (Si-OH) Stationary Phase Masked TEA-Masked Silanol (Ion-Exchange) Silica->Masked  Pre-treated  with TEA Tailing Severe Tailing & Acetal Formation Silica->Tailing  MeOH + Quinoline  (Standard Phase) TEA Triethylamine (TEA) pKa ~10.7 Elution Sharp Elution of Target Aldehyde Masked->Elution  Quinoline bypasses  acidic sites

Mechanistic pathway of quinoline streaking vs. TEA-protected sharp elution.

Core Experimental Protocol: TEA-Deactivated Silica Chromatography

To establish a self-validating purification system, we utilize a Triethylamine (TEA) masking strategy. Because TEA has a pKa of ~10.7, it outcompetes the quinoline nitrogen for the acidic silanol sites, creating a neutral, hydrophobic microenvironment .

Step-by-Step Methodology
  • Stationary Phase Preparation (Deactivation):

    • Prepare a solvent mixture of Hexanes/Ethyl Acetate (e.g., 8:2 v/v) containing 1% Triethylamine (TEA) .

    • Slurry pack the silica gel (230-400 mesh) using this TEA-doped solvent.

    • Causality Check: Flush the column with at least 2 column volumes (CV) of the TEA solvent to ensure complete silanol capping before loading.

  • Sample Loading (Dry Loading on Celite):

    • Dissolve the crude 6,7-Dimethoxyquinoline-4-carbaldehyde in a minimal amount of Dichloromethane (DCM).

    • Add Celite 545 (approx. 2x the mass of the crude oil) to the flask. Do not use silica for dry loading, as it introduces un-deactivated acidic sites.

    • Evaporate the DCM under reduced pressure until a free-flowing powder is achieved. Load this evenly onto the top of the column bed.

  • Gradient Elution:

    • Begin elution with Hexanes/EtOAc (8:2) + 1% TEA.

    • Gradually increase polarity to Hexanes/EtOAc (4:6) + 1% TEA. Strictly avoid Methanol or Ethanol.

  • Rapid Fraction Processing:

    • Monitor fractions via TLC (UV 254 nm).

    • Immediately pool product-containing fractions and concentrate under reduced pressure at a bath temperature ≤35∘C to prevent thermal degradation of the aldehyde.

Workflow A Crude 6,7-Dimethoxyquinoline- 4-carbaldehyde B Dry Loading onto Celite (Avoids DCM band broadening) A->B C Silica Gel Equilibration (1% TEA in Hexanes/EtOAc) B->C D Gradient Elution (Hexanes to EtOAc + 1% TEA) C->D E TLC Fraction Analysis (Rapid processing) D->E G Degradation / Acetal Formation D->G  If MeOH is introduced F Pure Aldehyde Product E->F  MeOH-Free Elution

Optimized workflow for the purification of basic quinoline carbaldehydes.

Quantitative Data: Solvent System Optimization

The table below summarizes the chromatographic behavior of 6,7-Dimethoxyquinoline-4-carbaldehyde across different solvent systems.

Mobile Phase SystemAdditiveTarget Rf​ Tailing FactorMass RecoveryFailure Mechanism / Notes
DCM / MeOH (95:5)None0.35Severe (>2.5)< 40%Acetal formation; irreversible binding.
Hexanes / EtOAc (50:50)None0.20High (2.0)65%Streaking across fractions; poor resolution.
Hexanes / EtOAc (50:50) 1% TEA 0.45 Optimal (1.1) > 90% Silanols masked; sharp elution band.
Toluene / Acetone (70:30)1% TEA0.40Good (1.3)85%Good alternative if EtOAc solubility is poor.

Troubleshooting FAQs

Q1: My compound streaks continuously from Rf​ 0.1 to 0.8 on the column, ruining my separation. How do I fix this? A1: This is classic silanol-induced tailing. The basic quinoline nitrogen is undergoing continuous ion-exchange with the stationary phase . You must add 1% Triethylamine (TEA) to your mobile phase. If you are already using TEA and still see streaking, ensure you pre-equilibrated the column with at least 2 CVs of the TEA-containing solvent before loading the sample.

Q2: I ran a TLC of my crude mixture and saw one clean product spot. But as fractions elute, I see a second, lower Rf​ spot forming. What is happening? A2: Your compound is degrading on the column. If you are using Methanol or Ethanol in your eluent, the acidic silica is catalyzing the conversion of your 4-carbaldehyde into a dialkyl acetal . Self-Validation Test: Run a 2D-TLC. Spot your crude, run it in one dimension, let the plate sit for 30 minutes, rotate 90 degrees, and run it again. If the spot splits into two off the diagonal, it confirms on-silica degradation. Switch immediately to a Hexanes/EtOAc/TEA system.

Q3: The crude 6,7-dimethoxyquinoline-4-carbaldehyde is completely insoluble in my starting mobile phase (Hexanes/EtOAc 8:2). How can I load it without crashing it out on top of the column? A3: Do not attempt liquid loading with a strong solvent like pure DCM or DMF, as this will cause severe band broadening and ruin your resolution. Instead, utilize the Celite Dry-Loading Method described in the core protocol. Celite provides a massive, inert surface area that allows the compound to slowly dissolve into the mobile phase as it passes through, ensuring a tight, concentrated elution band.

Q4: Can I use Reversed-Phase (C18) chromatography instead? A4: Yes, reversed-phase chromatography is excellent for highly polar basic heterocycles and eliminates silanol streaking. However, you must use a buffered aqueous mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) to control the ionization state of the quinoline . Be warned: prolonged exposure to aqueous acidic conditions during fraction concentration can hydrate or degrade the aldehyde. Normal-phase with TEA is generally safer for the aldehyde moiety.

References

  • Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials. Available at:[Link]

  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. PubMed (NIH). Available at:[Link]

Optimization

Technical Support Center: 6,7-Dimethoxyquinoline-4-carbaldehyde Purification

Welcome to the Technical Support Portal for the purification of 6,7-Dimethoxyquinoline-4-carbaldehyde (CAS: 855167-99-6). This compound is a highly valuable building block in drug discovery, frequently utilized in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for the purification of 6,7-Dimethoxyquinoline-4-carbaldehyde (CAS: 855167-99-6). This compound is a highly valuable building block in drug discovery, frequently utilized in the synthesis of kinase inhibitors, antimalarial agents, and anti-inflammatory therapeutics [1] [2].

Because of its unique structural features—an electrophilic aldehyde, a basic quinoline nitrogen, and lipophilic methoxy groups—this molecule is prone to specific degradation pathways during purification. This guide provides field-proven, self-validating protocols to help you achieve >99% purity while avoiding common experimental pitfalls.

Knowledge Base: Mechanistic Insights & Solvent Selection

To successfully recrystallize 6,7-dimethoxyquinoline-4-carbaldehyde, you must design your workflow around its chemical vulnerabilities:

  • Hemiacetal Formation: The 4-carbaldehyde group is highly electrophilic. In the presence of primary alcohols (like ethanol or methanol) and trace acid/base, it will rapidly undergo nucleophilic attack to form a hemiacetal, destroying your yield.

  • Auto-Oxidation: Aldehydes are highly susceptible to oxidation by atmospheric oxygen, converting to 6,7-dimethoxyquinoline-4-carboxylic acid, especially at elevated temperatures.

  • Lipophilicity: The methoxy groups at the 6 and 7 positions significantly increase the lipophilicity of the quinoline core compared to unsubstituted derivatives, requiring careful tuning of the solvent polarity [3].

Solvent Evaluation Matrix
Solvent SystemBoiling Point (°C)SuitabilityMechanistic Rationale
Ethyl Acetate / Heptane 77 / 98Optimal Non-nucleophilic. EtOAc provides excellent solubility at reflux; heptane acts as a highly effective anti-solvent to drive crystallization without side reactions.
Ethanol / Methanol 78 / 65Not Recommended High risk of hemiacetal/acetal formation due to nucleophilic attack on the highly electrophilic 4-carbaldehyde group.
Toluene 110Acceptable Non-nucleophilic and good for high-temperature dissolution, but the high boiling point makes vacuum drying more difficult, risking thermal degradation.
Acetone 56Sub-optimal While non-nucleophilic, trace basic impurities from the quinoline nitrogen can catalyze unwanted aldol condensation reactions over prolonged heating.

Process Workflow Visualization

Recrystallization Start Crude 6,7-Dimethoxyquinoline- 4-carbaldehyde Solvent Add Degassed EtOAc (Inert Atmosphere) Start->Solvent Heat Heat to 70°C (Dissolution) Solvent->Heat Filter Hot Filtration (Remove Insolubles) Heat->Filter Cool Controlled Cooling (Add Heptane Anti-solvent) Filter->Cool Collect Vacuum Filtration & Cold Wash Cool->Collect Dry Vacuum Drying (Ambient Temp) Collect->Dry Pure Pure Crystals (Verify via 1H-NMR) Dry->Pure

Workflow for the inert-atmosphere recrystallization of 6,7-dimethoxyquinoline-4-carbaldehyde.

Standard Operating Procedure (SOP): Inert-Atmosphere Recrystallization

Self-Validating System: This protocol relies on inert-gas protection and anti-solvent precipitation to prevent chemical degradation. The success of the procedure is internally validated by a pre- and post-process 1H-NMR check.

Step 1: Preparation & Degassing Sparge Ethyl Acetate (EtOAc) and Heptane separately with Argon or Nitrogen for 15 minutes. Displacing dissolved oxygen is critical to prevent the auto-oxidation of the aldehyde group into a carboxylic acid.

Step 2: Dissolution Suspend the crude 6,7-dimethoxyquinoline-4-carbaldehyde in a minimal volume of degassed EtOAc (approximately 5–7 mL per gram of crude). Heat the suspension to 70°C under a continuous inert atmosphere until complete dissolution is achieved.

Step 3: Hot Filtration Rapidly filter the hot solution through a pre-warmed sintered glass funnel. This step removes insoluble polymeric impurities or inorganic salts carried over from previous synthetic steps [1].

Step 4: Controlled Nucleation Transfer the filtrate to a clean, dry flask. Allow it to cool slowly to 40°C. Begin the dropwise addition of degassed Heptane (anti-solvent) while stirring gently until the solution becomes slightly turbid (the cloud point).

Step 5: Crystallization Remove the heat source and allow the mixture to cool ambiently to room temperature over 2 hours. Once at room temperature, transfer the flask to an ice bath (0–5°C) for 1 hour to maximize the crystal yield.

Step 6: Isolation & Drying Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold Heptane. Dry the product under high vacuum at room temperature for 12 hours. Do not use an oven, as residual oxygen and heat will cause degradation.

Step 7: Validation Confirm purity via 1H-NMR (in CDCl3 or DMSO-d6). The diagnostic aldehyde proton must appear as a sharp singlet at ~10.5 ppm. The absence of a broad peak in the 5.5–6.0 ppm range confirms that no hemiacetal formation occurred during the workflow.

Troubleshooting Guide & Expert FAQs

Q: The compound "oiled out" (phase separated into a liquid) instead of forming solid crystals. How do I fix this? A: "Oiling out" occurs when the compound precipitates above its melting point or when the solvent system becomes too rich in the anti-solvent too quickly. Solution: Reheat the mixture until the oil completely redissolves. Add 1–2 mL of EtOAc to increase the overall solubility, then cool the solution much more slowly. Introduce a tiny seed crystal exactly at the cloud point to promote heterogeneous solid nucleation rather than liquid-liquid phase separation.

Q: My recovered yield is extremely low (<30%), and the product stayed in the mother liquor. What went wrong? A: This indicates over-solvation. The methoxy groups at the 6 and 7 positions significantly increase the lipophilicity of the quinoline core, making it highly soluble in EtOAc [3]. Solution: You likely used too much EtOAc during the dissolution phase. Concentrate the mother liquor under reduced pressure to half its volume, then repeat the heptane anti-solvent addition.

Q: The 1H-NMR of my recrystallized product shows a diminished aldehyde peak (~10.5 ppm) and a new, unexpected signal around 5.8 ppm. What happened? A: Your compound has undergone hemiacetal formation. This is a classic vulnerability of 4-carbaldehyde quinolines when exposed to primary alcohols (like ethanol or methanol) during purification, or if trace alcohol was left in the glassware. Solution: Attempt to hydrolyze the hemiacetal back to the aldehyde using dilute aqueous acid, followed by extraction and a strict non-nucleophilic recrystallization (EtOAc/Heptane).

Q: The isolated crystals are dark brown/red instead of the expected pale yellow. Is the batch ruined? A: Dark discoloration is a hallmark of auto-oxidation to 6,7-dimethoxyquinoline-4-carboxylic acid or thermal polymerization. Solution: To verify, run a TLC or check for a broad carboxylic acid O-H stretch in your IR/NMR spectra. If oxidized, the batch must be discarded or subjected to column chromatography. To prevent this in the future, strictly adhere to the solvent degassing step and maintain an Argon/Nitrogen atmosphere during heating.

References

  • Baba, A., Kawamura, N., Makino, H., Ohta, Y., Taketomi, S., & Sohda, T. (1996). "Studies on Disease-Modifying Antirheumatic Drugs: Synthesis of Novel Quinoline and Quinazoline Derivatives and Their Anti-inflammatory Effect." Journal of Medicinal Chemistry. Available at:[Link]

  • Radini, I. A. M., Elsheikh, T. M. Y., El-Telbani, E. M., & Khidre, R. E. (2016). "New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents." Molecules. Available at:[Link]

Sources

Troubleshooting

identifying byproducts in 6,7-Dimethoxyquinoline-4-carbaldehyde reactions

Welcome to the Technical Support Center for 6,7-Dimethoxyquinoline-4-carbaldehyde workflows. As a Senior Application Scientist, I have designed this guide to help you navigate the complex synthetic landscape of this crit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6,7-Dimethoxyquinoline-4-carbaldehyde workflows. As a Senior Application Scientist, I have designed this guide to help you navigate the complex synthetic landscape of this critical intermediate, which is widely utilized in the development of tyrosine kinase inhibitors (e.g., Cabozantinib analogs) and antimalarial agents[1][2].

This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind byproduct formation and providing self-validating protocols to ensure your syntheses are robust, reproducible, and analytically sound.

Part 1: Quantitative Analytical Signatures of Byproducts

Before troubleshooting, you must be able to accurately identify the impurities in your reaction mixture. Table 1 summarizes the primary byproducts encountered during the synthesis and downstream utilization of 6,7-dimethoxyquinoline-4-carbaldehyde, along with their distinct analytical signatures.

Table 1: Common Byproducts and Their Analytical Signatures

Compound / ImpurityPrimary Cause of FormationMW ( g/mol )LC-MS [M+H]⁺Characteristic ¹H NMR Shift (DMSO-d₆)
6,7-Dimethoxyquinoline-4-carbaldehyde Target Intermediate 217.22 218.2 ~10.4 ppm (s, 1H, CHO)
6,7-Dimethoxyquinolin-4-olIncomplete precursor chlorination205.21206.2~11.5 ppm (br s, 1H, OH)
2-Hydroxy-6,7-dimethoxyquinolineThermodynamic shift during cyclization205.21206.2~6.5 ppm (s, 1H, C3-H)
6,7-Dimethoxyquinoline-4-carboxylic acidAuto-oxidation / Excess oxidant233.22234.2~13.5 ppm (br s, 1H, COOH)
(6,7-Dimethoxyquinolin-4-yl)methanolPremature downstream reduction219.24220.2~4.9 ppm (d, 2H, CH₂OH)

Part 2: Mechanistic Workflow & Byproduct Pathways

The following diagram maps the synthetic lifecycle of 6,7-dimethoxyquinoline-4-carbaldehyde. Red nodes indicate critical junctions where specific byproducts are most likely to form if reaction parameters deviate from optimal conditions.

G SM1 6,7-Dimethoxyquinolin-4-ol (Early Precursor) SM2 4-Chloro-6,7-dimethoxyquinoline (Intermediate) SM1->SM2 POCl3 / Heat (Chlorination) BP1 2-Hydroxy-6,7-dimethoxyquinoline (Isomeric Byproduct) SM1->BP1 High Temp (Thermodynamic Shift) SM2->SM1 Incomplete Rxn (Carryover) Aldehyde 6,7-Dimethoxyquinoline- 4-carbaldehyde (Target API Intermediate) SM2->Aldehyde 1. iPrMgCl 2. DMF (Formylation) BP2 6,7-Dimethoxyquinoline- 4-carboxylic acid (Overoxidation) Aldehyde->BP2 Auto-oxidation / Excess Oxidant BP3 (6,7-Dimethoxyquinolin- 4-yl)methanol (Over-reduction) Aldehyde->BP3 Premature Reduction Downstream Kinase Inhibitor / Antimalarial (Final API) Aldehyde->Downstream Reductive Amination (Amine + NaBH(OAc)3)

Synthetic pathways to 6,7-Dimethoxyquinoline-4-carbaldehyde and points of byproduct formation.

Part 3: Troubleshooting FAQs

Q1: My final 6,7-dimethoxyquinoline-4-carbaldehyde batch contains significant amounts of 6,7-dimethoxyquinolin-4-ol. How is this bypassing the formylation step? Answer: This is a classic precursor carryover issue. If your synthetic route utilizes 4-chloro-6,7-dimethoxyquinoline as the immediate precursor for formylation (via halogen-metal exchange), the root cause is incomplete chlorination of the original 6,7-dimethoxyquinolin-4-ol starting material[3]. Because the 4-ol derivative does not undergo halogen-metal exchange, it acts as an inert spectator during formylation and carries over into your final product. Fix: Ensure the chlorination step using POCl₃ is driven to completion by maintaining 70–90 °C for 4–12 hours[3]. Minimizing the concentration of 6,7-dimethoxyquinolin-4-ol is also a strict regulatory requirement in pharmaceutical compositions like Cabozantinib, where it must be kept below 200 ppm[1].

Q2: I am observing an isomeric impurity in my early-stage synthesis before formylation. What is it, and how do I avoid it? Answer: You are likely observing 2-hydroxy-6,7-dimethoxyquinoline. In syntheses related to the Conrad-Limpach reaction, temperature control is absolute. While the desired 4-hydroxyquinoline is the kinetic product, excessive reaction temperatures (>250 °C) favor the formation of the thermodynamically more stable 2-hydroxyquinoline isomer[3]. Fix: Maintain a lower condensation temperature and consider alternative heating methods, such as microwave irradiation, to kinetically trap the 4-hydroxy isomer[3].

Q3: When using 6,7-dimethoxyquinoline-4-carbaldehyde in reductive aminations to synthesize PfPK6 inhibitors, my yields are low, and LC-MS shows an[M+2] peak relative to the aldehyde. What is the mechanism of this failure? Answer: The [M+2] peak corresponds to (6,7-dimethoxyquinolin-4-yl)methanol[2]. This over-reduction byproduct occurs when the reducing agent (e.g., NaBH(OAc)₃) is added to the reaction mixture before the aldehyde and amine have fully condensed into the imine intermediate. The reductant directly attacks the highly electrophilic unreacted carbaldehyde, permanently converting it to the dead-end alcohol byproduct.

Part 4: Self-Validating Experimental Protocols

To eliminate the byproducts discussed above, implement the following self-validating protocols. Each step includes an analytical checkpoint to ensure the chemical system behaves exactly as intended before proceeding.

Protocol A: Formylation of 4-Chloro-6,7-dimethoxyquinoline via Turbo Grignard

Causality: Using Turbo Grignard (iPrMgCl·LiCl) enhances the rate of halogen-metal exchange at the 4-position. The LiCl breaks up polymeric Grignard aggregates, increasing the nucleophilicity of the reagent and preventing unreacted starting material from remaining in the mixture.

  • Preparation: Dissolve 4-chloro-6,7-dimethoxyquinoline (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the solution to -20 °C.

  • Magnesiation: Dropwise add iPrMgCl·LiCl (1.3 eq, 1.3 M in THF) over 15 minutes. Stir for 1 hour at -20 °C.

  • SELF-VALIDATION CHECK (Crucial): Pull a 50 µL aliquot and quench it into 0.5 mL of D₂O. Extract with 0.5 mL EtOAc, evaporate the organic layer, and run a rapid ¹H NMR.

    • Pass Criteria: The disappearance of the C4 proton signal and the appearance of a deuterium-coupled signal confirms 100% magnesiation. Do not proceed to step 4 until this is confirmed.

  • Formylation: Add anhydrous DMF (3.0 eq) dropwise. Allow the reaction to warm to room temperature over 2 hours.

  • Quench & Isolate: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (EtOAc/Hexane) to avoid silica-induced degradation.

Protocol B: Reductive Amination with In-Situ Imine Validation

Causality: Adding the reducing agent only after complete imine formation prevents the premature reduction of the aldehyde to (6,7-dimethoxyquinolin-4-yl)methanol.

  • Imine Formation: Combine 6,7-dimethoxyquinoline-4-carbaldehyde (1.0 eq) and the target primary/secondary amine (1.2 eq) in anhydrous DCE (0.1 M). Add catalytic acetic acid (0.1 eq) to activate the aldehyde carbonyl. Stir at room temperature for 2–4 hours.

  • SELF-VALIDATION CHECK (Crucial): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Pass Criteria: The aldehyde peak (m/z 218.2) must be <5% relative to the imine intermediate mass. If the aldehyde persists, add molecular sieves (4Å) to drive the condensation by removing water. Do not add the reducing agent until the aldehyde is consumed.

  • Reduction: Once the imine is validated, cool the mixture to 0 °C. Portion-wise add NaBH(OAc)₃ (1.5 eq). Stir for 12 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate to yield the target amine.

References

  • US10123999B2 - Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds - Google Patents - Google P
  • Discovery of Potent Plasmodium falciparum Protein Kinase 6 (PfPK6) Inhibitors with a Type II Inhibitor Pharmacophore - ChemRxiv - ChemRxiv - [Link]

Sources

Optimization

preventing oxidation of 6,7-Dimethoxyquinoline-4-carbaldehyde during storage

Technical Support Center: 6,7-Dimethoxyquinoline-4-carbaldehyde Welcome to the technical support center for 6,7-Dimethoxyquinoline-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6,7-Dimethoxyquinoline-4-carbaldehyde

Welcome to the technical support center for 6,7-Dimethoxyquinoline-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability and storage of this compound, with a specific focus on preventing oxidation.

Troubleshooting Guide: Preventing Oxidation During Storage

This section directly addresses common issues encountered during the storage and handling of 6,7-Dimethoxyquinoline-4-carbaldehyde.

Q1: I've noticed a yellowing or browning of my solid 6,7-Dimethoxyquinoline-4-carbaldehyde sample over time. What's causing this?

A1: The discoloration of your sample is a strong indicator of degradation, most likely due to oxidation.[1] Aromatic aldehydes, particularly those with electron-donating groups like the dimethoxy substituents on the quinoline ring, are susceptible to autoxidation when exposed to atmospheric oxygen.[2][3] This process can be accelerated by exposure to light and elevated temperatures.[2][4] The aldehyde functional group is oxidized to the corresponding carboxylic acid, 6,7-dimethoxyquinoline-4-carboxylic acid, which can lead to the observed color change.

Q2: My analytical data (HPLC, NMR) shows the presence of a new, more polar impurity in my stored sample of 6,7-Dimethoxyquinoline-4-carbaldehyde. Is this related to oxidation?

A2: Yes, this is a classic sign of oxidation. The primary oxidation product, 6,7-dimethoxyquinoline-4-carboxylic acid, is significantly more polar than the parent aldehyde. This increased polarity results in a different retention time in reverse-phase HPLC (typically shorter) and distinct shifts in the NMR spectrum. You may observe the disappearance of the characteristic aldehyde proton signal and the appearance of a broader carboxylic acid proton signal in the ¹H NMR spectrum. LC-MS analysis can be used to confirm the mass of the impurity, which would correspond to the addition of an oxygen atom to the parent molecule.[5]

Q3: I stored my 6,7-Dimethoxyquinoline-4-carbaldehyde in a standard screw-cap vial at room temperature on the lab bench, and it degraded. What did I do wrong?

A3: Several factors likely contributed to the degradation of your compound under these conditions. Aromatic aldehydes are sensitive to air, light, and heat.[2][4] Standard screw-cap vials are not airtight and allow for the ingress of atmospheric oxygen. Storing the vial on a lab bench exposes it to ambient light and temperature fluctuations, both of which can accelerate the oxidation process.[2][6]

Q4: Can I use an antioxidant to prevent the oxidation of my 6,7-Dimethoxyquinoline-4-carbaldehyde? If so, which one and at what concentration?

A4: The use of antioxidants can be an effective strategy to prolong the shelf-life of aldehydes.[2][4] For organic compounds, butylated hydroxytoluene (BHT) is a commonly used radical scavenger.[7] A low concentration, typically in the range of 0.01% to 0.1% (w/w), is often sufficient. However, the addition of any substance will change the composition of your material, which must be taken into account for your specific application. It is advisable to first test the compatibility and effectiveness of the antioxidant on a small scale. Other potential antioxidants include other hindered phenols and secondary aromatic amines.[8]

Frequently Asked Questions (FAQs)

This section provides a deeper dive into the science behind the storage and handling of 6,7-Dimethoxyquinoline-4-carbaldehyde.

Q5: What is the primary mechanism of oxidation for 6,7-Dimethoxyquinoline-4-carbaldehyde?

A5: The primary mechanism is a free-radical chain reaction known as autoxidation.[3] This process is initiated by the abstraction of the aldehydic hydrogen atom, forming a quinolinyl-carbonyl radical. This radical then reacts with molecular oxygen to form a peroxy radical. The peroxy radical can then abstract a hydrogen atom from another aldehyde molecule, propagating the chain reaction and forming a hydroperoxide. This hydroperoxide can then decompose to form the final carboxylic acid product.

Q6: What are the ideal long-term storage conditions for solid 6,7-Dimethoxyquinoline-4-carbaldehyde?

A6: For optimal long-term stability, the solid compound should be stored under an inert atmosphere, protected from light, and at a reduced temperature.[9] The following table summarizes the recommended storage conditions:

Storage ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing oxidation.[10][11][12]
Temperature -20°C to 2-8°CReduces the rate of chemical degradation.[9][13]
Light Amber or Opaque ContainerPrevents photodegradation.[4][14]
Container Tightly Sealed, Airtight VialPrevents moisture and air ingress.[4][15]

Q7: How does inert gas blanketing work, and how can I implement it in the lab?

A7: Inert gas blanketing, also known as inerting, is the process of replacing the air in the headspace of a container with an inert gas like nitrogen or argon.[10][11][12] This creates a protective, non-reactive atmosphere that prevents oxidation.[11][12] For laboratory-scale storage, you can use a simple technique where you flush the vial containing your compound with a gentle stream of nitrogen or argon before sealing it tightly. For larger quantities, specialized storage cabinets with inert gas purging systems are available.

Q8: Are there any incompatibilities I should be aware of when handling 6,7-Dimethoxyquinoline-4-carbaldehyde?

A8: Yes, in addition to oxygen, you should avoid contact with strong oxidizing agents and strong bases.[9] Strong oxidizing agents will rapidly convert the aldehyde to a carboxylic acid. Strong bases can potentially catalyze other reactions, such as aldol-type condensations, if other reactive species are present.

Q9: How can I monitor the purity of my 6,7-Dimethoxyquinoline-4-carbaldehyde over time?

A9: The most common and effective method for monitoring the purity of your compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector.[16] A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradation products.[9] Thin-Layer Chromatography (TLC) can also be used for a quick qualitative assessment of purity.

Q10: If my 6,7-Dimethoxyquinoline-4-carbaldehyde has started to oxidize, can I purify it?

A10: Yes, it is often possible to purify partially oxidized 6,7-Dimethoxyquinoline-4-carbaldehyde. The primary oxidation product, 6,7-dimethoxyquinoline-4-carboxylic acid, has different physicochemical properties. Column chromatography is a highly effective method for separating the aldehyde from the more polar carboxylic acid.[17] Recrystallization may also be a viable option, depending on the level of impurity and the solubility differences between the aldehyde and the carboxylic acid in a given solvent system.[17]

Experimental Protocols

Protocol 1: Long-Term Storage of 6,7-Dimethoxyquinoline-4-carbaldehyde under Inert Atmosphere

Objective: To provide a step-by-step procedure for the safe and effective long-term storage of 6,7-Dimethoxyquinoline-4-carbaldehyde to prevent oxidation.

Materials:

  • 6,7-Dimethoxyquinoline-4-carbaldehyde

  • Amber glass vial with a PTFE-lined screw cap

  • Source of dry nitrogen or argon gas with a regulator and tubing

  • Parafilm or other sealing tape

  • -20°C freezer

Procedure:

  • Place the solid 6,7-Dimethoxyquinoline-4-carbaldehyde into a clean, dry amber glass vial.

  • Insert a long-stemmed pipette or a needle connected to the inert gas source into the vial, ensuring the tip is just above the surface of the solid.

  • Gently flush the headspace of the vial with a slow stream of nitrogen or argon for 1-2 minutes to displace the air.

  • Carefully remove the pipette or needle while maintaining a positive flow of inert gas.

  • Immediately and tightly seal the vial with the PTFE-lined screw cap.

  • Wrap the cap and neck of the vial with Parafilm for an extra layer of sealing.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Place the sealed vial in a -20°C freezer for long-term storage.

Protocol 2: Qualitative Test for Aldehyde Presence (Tollens' Test)

Objective: To quickly assess if the aldehyde functional group is still present in a sample of 6,7-Dimethoxyquinoline-4-carbaldehyde, indicating it has not been fully oxidized.

Materials:

  • Sample of 6,7-Dimethoxyquinoline-4-carbaldehyde

  • Tollens' reagent (freshly prepared)

  • Test tube

  • Water bath

Procedure:

  • Prepare Tollens' reagent by adding a drop of dilute sodium hydroxide to a silver nitrate solution in a clean test tube to form a precipitate of silver oxide. Then, add dilute ammonia solution dropwise until the precipitate just dissolves.

  • Dissolve a small amount of the 6,7-Dimethoxyquinoline-4-carbaldehyde sample in a suitable solvent (e.g., ethanol) and add a few drops to the freshly prepared Tollens' reagent.

  • Gently warm the test tube in a water bath for 5-10 minutes.

  • Observation: The formation of a silver mirror on the inner wall of the test tube or a black precipitate indicates the presence of the aldehyde group.[18][19] The absence of this reaction suggests significant oxidation to the carboxylic acid.

Visualizations

Storage_Decision_Tree A Start: Storing 6,7-Dimethoxyquinoline- 4-carbaldehyde B Intended Storage Duration? A->B C Short-Term (< 1 month) B->C Short-Term D Long-Term (> 1 month) B->D Long-Term E Store in a tightly sealed amber vial at 2-8°C. C->E F Is inert atmosphere available? D->F G Yes F->G Yes H No F->H No I Store under Nitrogen/Argon in a tightly sealed amber vial at -20°C. G->I J Store in a tightly sealed amber vial at -20°C. Monitor purity frequently. H->J

Caption: Decision tree for selecting appropriate storage conditions.

References

  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • Air Products. Packaging, Inerting and Blanketing.
  • INOX. (2026, March 9). Tank Blanketing: Protecting Product Integrity with Inert Gases.
  • GasN₂. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas.
  • Allan Chemical Corporation. (2025, October 23).
  • Benchchem. Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • GENERON. (2020, January 28). Nitrogen Blanketing & Padding for Tanks, Transformers, More.
  • Benchchem. Reactivity of 6-Methoxyquinoline-4-carbaldehyde: An In-depth Technical Guide.
  • Techno PharmChem.
  • Benchchem.
  • Bindergroup World. Tank blanketing and inerting.
  • Benchchem. Avoiding degradation of 6,7-Dimethoxy-4-phenoxy-quinoline during storage.
  • Google Patents.
  • Vedantu. Aldehydes and Ketones Tests: Simple Guide for Students.
  • BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones.
  • Benchchem. Purifying 6,7-Dimethoxy-4-phenoxy-quinoline: A Guide for Researchers.
  • Alfa Chemistry. Antioxidants - Polymer stabilizers.
  • PubChem - NIH. Quinoline | C9H7N | CID 7047.
  • RSC Publishing.
  • Benchchem. Stability and Storage of 2-Methoxyquinoline-4-carbaldehyde: A Technical Guide.
  • Cleveland State University. (2018, May 15). Practices for Proper Chemical Storage.
  • Wikipedia.

Sources

Troubleshooting

Technical Support Center: Optimizing Olefination of Sterically Hindered Aldehydes

Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently encounter sterically hindered aldehydes (e.g., mesitaldehyde, pivaldehyde) that resist standard olefination condi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently encounter sterically hindered aldehydes (e.g., mesitaldehyde, pivaldehyde) that resist standard olefination conditions. Steric bulk imposes severe kinetic barriers during the carbon-carbon bond-forming event, often leading to unreacted starting materials, poor E/Z selectivity, or dominant side reactions.

This guide synthesizes mechanistic causality with field-proven methodologies to help you troubleshoot and optimize your olefination workflows.

Olefination Troubleshooting Workflow

Before diving into specific reaction parameters, consult the decision tree below to determine the most thermodynamically and kinetically favorable pathway for your specific substrate.

WittigOptimization Start Hindered Aldehyde Olefination Q1 Ylide Type? Start->Q1 Stabilized Stabilized Ylide (EWG group) Q1->Stabilized Yes Unstabilized Unstabilized Ylide (Alkyl group) Q1->Unstabilized No HWE Switch to HWE Reaction (Phosphonate Carbanion) Stabilized->HWE WittigOpt Optimize Wittig: Salt-Free, NaHMDS Unstabilized->WittigOpt Selectivity Target Geometry? HWE->Selectivity E_Alkene (E)-Alkene Standard HWE Selectivity->E_Alkene Trans Z_Alkene (Z)-Alkene Still-Gennari Mod. Selectivity->Z_Alkene Cis

Troubleshooting workflow for hindered aldehyde olefination.

Section 1: Core Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why is my hindered aldehyde failing to react under standard Wittig conditions, returning mostly unreacted starting material? A: The failure is rooted in kinetics. The rate-determining step of the Wittig reaction is the initial nucleophilic attack of the ylide carbon onto the carbonyl carbon to form the oxaphosphetane intermediate[1]. Bulky groups on the aldehyde sterically block this trajectory[2]. When the reaction is slowed down by sterics, competing side reactions—such as the enolization of the aldehyde (if α -protons are present) or base-catalyzed aldol condensations—outcompete the desired olefination[3].

Q2: I am using an unstabilized ylide. How do I choose the right base to improve my yield? A: You must eliminate lithium from your reaction. Standard protocols often use n-butyllithium (n-BuLi), which generates lithium salts. Lithium coordinates strongly to the oxygen in the betaine/oxaphosphetane intermediates, creating a highly stable complex that resists the retro-[2+2] cycloaddition required to eject triphenylphosphine oxide and form the alkene[1]. This leads to "stereochemical drift" and stalled reactions. Solution: Switch to strong, non-nucleophilic bases with larger counterions, such as Sodium Hexamethyldisilazide (NaHMDS) or Potassium tert-butoxide (KOtBu)[2]. This creates "salt-free" conditions that dramatically accelerate the decomposition of the oxaphosphetane, pushing the reaction to completion and preserving kinetic (Z)-selectivity[1].

Q3: I am using a stabilized ylide (e.g., an ester-bearing ylide) with a hindered aldehyde, and the reaction is completely dead. What is the alternative? A: Stabilized triphenylphosphonium ylides are inherently less nucleophilic because the electron-withdrawing group delocalizes the carbanion's charge[4]. When you combine low nucleophilicity with high steric hindrance, the activation energy barrier becomes insurmountable at standard temperatures. Solution: Abandon the Wittig reagent and switch to the Horner-Wadsworth-Emmons (HWE) reaction [2][3]. The HWE reaction utilizes a phosphonate carbanion, which is significantly more nucleophilic and less sterically demanding than the bulky triphenylphosphonium group[2]. Furthermore, the water-soluble dialkyl phosphate byproduct is much easier to remove during workup than triphenylphosphine oxide[2].

Section 2: Selectivity & Reagent Optimization Matrix

Controlling the E/Z geometry in hindered systems requires matching the electronic nature of the ylide with the correct methodology. The table below summarizes the comparative quantitative performance of these methods when applied to sterically hindered aldehydes[1][2][4].

Ylide / Reagent TypeTarget GeometryRecommended MethodologyOptimal BaseExpected Yield TrendExpected Selectivity
Unstabilized (Alkyl)(Z)-Alkene Salt-Free WittigNaHMDS / KHMDS60% – 85%> 90:10 (Z:E)
Unstabilized (Alkyl)(E)-Alkene Schlosser ModificationPhLi (at -78 °C)50% – 70%> 95:5 (E:Z)
Stabilized (EWG)(E)-Alkene Standard HWE ReactionNaH / NaHMDS75% – 95%> 95:5 (E:Z)
Stabilized (EWG)(Z)-Alkene Still-Gennari HWEKHMDS / 18-crown-665% – 85%> 90:10 (Z:E)
Stabilized (EWG)MixedStandard Wittig (Control)n-BuLi / NaOH< 20% (Often fails)Unpredictable
Section 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. By observing specific physical changes (color shifts, gas evolution), you can confirm the success of each mechanistic step before proceeding, preventing wasted time on doomed reactions.

Protocol A: Salt-Free Wittig Reaction for Hindered Aldehydes (Z-Selective)

Use this protocol for unstabilized ylides to avoid lithium-induced stalling[1][2].

  • Preparation: In a flame-dried, nitrogen-flushed round-bottom flask, suspend the alkyltriphenylphosphonium halide salt (1.2 equivalents) in anhydrous THF (0.2 M).

  • Ylide Generation: Cool the suspension to 0 °C. Add NaHMDS (1.0 M in THF, 1.15 equivalents) dropwise over 10 minutes.

    • Self-Validation Check: The opaque white suspension will dissolve and transition into a vibrant, deep yellow, orange, or red solution. This color change is the definitive indicator that the ylide has successfully formed[2].

  • Equilibration: Stir the ylide solution at 0 °C for 30 minutes to ensure complete deprotonation.

  • Aldehyde Addition: Dissolve the hindered aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature.

    • Self-Validation Check: As the ylide is consumed by the hindered aldehyde, the vibrant color of the solution will gradually fade to a pale yellow or cloudy white (due to the precipitation of triphenylphosphine oxide).

  • Quench & Workup: Once TLC indicates complete consumption of the aldehyde, quench the reaction with saturated aqueous NH₄Cl. Extract with hexanes (to selectively precipitate remaining phosphine oxide), dry over Na₂SO₄, and concentrate for column chromatography.

Protocol B: Horner-Wadsworth-Emmons (HWE) Reaction (E-Selective)

Use this protocol as the primary alternative when stabilized Wittig reagents fail against hindered aldehydes[2][3].

  • Preparation: In a flame-dried, nitrogen-flushed flask, dissolve the phosphonate ester (e.g., triethyl phosphonoacetate, 1.2 equivalents) in anhydrous THF (0.2 M). Cool to 0 °C.

  • Carbanion Generation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.25 equivalents) portion-wise[3].

    • Self-Validation Check: Immediate bubbling (hydrogen gas evolution) will occur. The formation of the phosphonate carbanion is complete only when the bubbling entirely ceases and the solution becomes clear and homogeneous[2][3].

  • Aldehyde Addition: Slowly add the hindered aldehyde (1.0 equivalent) in THF dropwise over 15 minutes to manage the exotherm[2].

  • Reaction Progression: Allow the mixture to warm to room temperature. Due to the high nucleophilicity of the phosphonate carbanion, even hindered aldehydes typically reach completion within 2 to 12 hours. Monitor via TLC.

  • Quench & Workup: Quench with water. Extract with diethyl ether. The water-soluble dialkyl phosphate byproduct partitions cleanly into the aqueous layer, avoiding the tedious purification associated with Wittig reactions[2]. Dry the organic layer over Na₂SO₄, concentrate, and purify to isolate the (E)-alkene[2].

References
  • Benchchem. "troubleshooting low yield in Wittig reaction with hindered aldehydes". Benchchem Tech Support.
  • Benchchem. "Navigating Steric Hindrance: A Comparative Guide to Alternatives for Mesitaldehyde in Organic Synthesis". Benchchem.
  • LS College. "Wittig reaction".
  • Wikipedia. "Wittig reaction".

Sources

Optimization

stability of 6,7-Dimethoxyquinoline-4-carbaldehyde in different pH conditions

Welcome to the technical support resource for 6,7-Dimethoxyquinoline-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 6,7-Dimethoxyquinoline-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound under various pH conditions. We will explore the underlying chemical principles governing its stability, offer troubleshooting solutions for common experimental challenges, and provide detailed protocols for empirical stability testing.

Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the handling and stability of 6,7-Dimethoxyquinoline-4-carbaldehyde.

Q1: What are the primary factors that can cause the degradation of 6,7-Dimethoxyquinoline-4-carbaldehyde?

A1: The stability of 6,7-Dimethoxyquinoline-4-carbaldehyde is influenced by several factors. Based on the chemistry of the quinoline scaffold and the aldehyde functional group, the primary degradation pathways are likely to be hydrolysis (especially under acidic or basic conditions), oxidation, and photodegradation.[1] The quinoline core is susceptible to light-induced degradation, while the electron-rich dimethoxy groups and the aldehyde functionality can be prone to oxidation.[1] Temperature is also a critical factor, as elevated temperatures can accelerate all degradation reactions.[2][3]

Q2: How does pH impact the solubility and stability of this compound?

A2: The pH of an aqueous solution has a profound effect on both the solubility and stability of 6,7-Dimethoxyquinoline-4-carbaldehyde.

  • Solubility: The quinoline ring contains a weakly basic nitrogen atom. In acidic conditions (low pH), this nitrogen can become protonated, forming a more polar salt that typically exhibits significantly increased aqueous solubility.[4] Conversely, in neutral or basic solutions, the compound is in its less soluble free-base form.[4]

  • Stability: The pH effect on stability is more complex. While acidic pH enhances solubility, it can also catalyze the hydrolysis of the carbaldehyde group. Strong basic conditions may also promote degradation, potentially through oxidation or other base-catalyzed reactions.[1][5] The optimal pH for stability is typically near neutral but must be determined experimentally through forced degradation studies.

Q3: I am observing inconsistent results and a loss of potency in my biological assays. Could this be a stability issue?

A3: Yes, inconsistent results and loss of biological activity are classic indicators of compound degradation.[5] If the compound degrades in your stock solution or in the assay medium, the effective concentration will be lower than expected, leading to variability. It is highly recommended to prepare fresh solutions for each experiment or to conduct stability studies to validate your specific storage and experimental conditions.[5]

Q4: What are the best practices for preparing and storing solutions of 6,7-Dimethoxyquinoline-4-carbaldehyde to ensure maximum stability?

A4: To minimize degradation, follow these guidelines:

  • Solid Storage: For long-term stability, store the solid compound in a tightly sealed, light-resistant container (amber vial) at low temperatures (2-8°C or -20°C), preferably in a desiccator to protect from moisture.[1]

  • Solution Preparation: Whenever possible, prepare solutions fresh for each use.[5] Use high-purity, anhydrous solvents. If preparing a stock in an organic solvent like DMSO, store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][4]

  • Aqueous Solutions: When diluting into aqueous buffers for experiments, be mindful of potential precipitation.[4] Use buffers to maintain a consistent pH and protect solutions from light, especially during long incubation periods.[1]

Troubleshooting Guide: Investigating Compound Degradation

If you suspect your sample of 6,7-Dimethoxyquinoline-4-carbaldehyde has degraded, as indicated by new peaks in your chromatogram or loss of activity, use the following workflow to diagnose the issue.

G start Problem: Inconsistent Results / New HPLC Peaks / Loss of Potency check_storage 1. Review Storage Conditions - Solid & Solution - Temperature, Light, Humidity? start->check_storage improper_storage Corrective Action: Store in amber vial, low temp, in desiccator. Avoid freeze-thaw. check_storage->improper_storage Yes check_solution 2. Review Solution Prep - Freshly prepared? - Solvent purity? - pH of aqueous buffer? check_storage->check_solution No improper_solution Corrective Action: Prepare fresh solutions. Use high-purity anhydrous solvents. Buffer pH. check_solution->improper_solution Yes forced_degradation 3. Perform Forced Degradation Study (See Protocol 1) check_solution->forced_degradation No hplc_analysis 4. Analyze by Stability-Indicating HPLC Method (See Protocol 2) forced_degradation->hplc_analysis identify_cause 5. Identify Degradation Pathway - Compare stressed sample profiles to problem sample. hplc_analysis->identify_cause acid_labile Degradation in Acid identify_cause->acid_labile Matches Acid Stress base_labile Degradation in Base identify_cause->base_labile Matches Base Stress oxidative Degradation by Oxidation identify_cause->oxidative Matches Oxidative Stress photolytic Degradation by Light identify_cause->photolytic Matches Photolytic Stress

Caption: Troubleshooting workflow for stability issues.

Data Summary: Forced Degradation Conditions

Forced degradation (or stress testing) is essential to understand a compound's intrinsic stability and to develop stability-indicating analytical methods.[6][7] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the resulting degradants.[6]

Stress ConditionTypical Reagent/ConditionPurpose
Acid Hydrolysis 0.1 M - 1 M HCl, room temp to 60°CTo identify acid-labile functional groups.[1][5]
Base Hydrolysis 0.1 M - 1 M NaOH, room tempTo identify base-labile functional groups.[1][5]
Oxidation 3-30% H₂O₂, room tempTo assess susceptibility to oxidation.[1][2][5]
Thermal Degradation 60-80°C (in solution or as solid)To evaluate intrinsic thermal stability.[1][3][5]
Photodegradation UV/Vis light exposure (Photostability chamber)To determine light sensitivity.[1][3]
Visualization of Potential Degradation Pathways

The following diagram illustrates the likely points of chemical instability for 6,7-Dimethoxyquinoline-4-carbaldehyde under different pH and stress conditions.

G cluster_conditions Stress Conditions cluster_molecule 6,7-Dimethoxyquinoline-4-carbaldehyde cluster_products Potential Degradation Products acid Acidic pH (H+) mol [Structure Image Placeholder] acid->mol Catalyzes Hydrolysis of Aldehyde base Basic pH (OH-) base->mol Catalyzes Degradation oxidant Oxidant ([O]) oxidant->mol Oxidizes Ring/Side Chain hydrolysis_p Hydrolysis Products (e.g., Carboxylic Acid) mol->hydrolysis_p oxidation_p Oxidation Products (e.g., N-oxides) mol->oxidation_p

Caption: Potential degradation pathways for 6,7-Dimethoxyquinoline-4-carbaldehyde.

Experimental Protocols

These protocols provide a framework for conducting stability studies. They should be adapted and optimized for your specific laboratory equipment and compound characteristics.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and establish degradation pathways for 6,7-Dimethoxyquinoline-4-carbaldehyde under various stress conditions.[2][7]

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.[1][3][5]

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[5] Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples with 0.1 M NaOH before analysis.[5]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature.[1] Sample as above and neutralize with 0.1 M HCl before analysis.[5]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, and sample over 24 hours.[1][5]

    • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C.[5] Sample at various time points. A parallel control sample should be kept at 4°C.[1]

    • Photodegradation: Expose a stock solution in a transparent vial to a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.[1]

  • Sample Analysis: Dilute all stressed and control samples to a suitable concentration with the mobile phase and analyze immediately using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating 6,7-Dimethoxyquinoline-4-carbaldehyde from all potential degradation products generated during stress testing.[1][7]

Methodology:

  • Initial Method Setup (Starting Point):

    • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.[1][8]

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8]

    • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.

    • Detection: Monitor at multiple wavelengths based on the UV scan of the parent compound (e.g., 254 nm and 330 nm).[1]

  • Method Optimization:

    • Inject a mixture of the control sample and all stressed samples from the forced degradation study.

    • Adjust the mobile phase composition, gradient slope, and flow rate to achieve adequate separation (baseline resolution) between the parent peak and all degradant peaks.[2]

  • Method Validation and Specificity Check:

    • The method's specificity is crucial. Use the DAD to perform peak purity analysis on the parent compound peak in each of the stressed samples.[5][7] The peak purity angle should be less than the purity threshold, confirming that no degradation products are co-eluting.[7]

    • Once optimized, the method should be validated according to ICH guidelines for parameters like specificity, linearity, accuracy, and precision.[2]

References
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • BenchChem. (2025).
  • BenchChem. (2025). Overcoming solubility issues of 6,7-Dimethoxy-4-phenoxy-quinoline in vitro.
  • BenchChem. (n.d.). Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions.
  • BenchChem. (2025). Avoiding degradation of 6,7-Dimethoxy-4-phenoxy-quinoline during storage.
  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 6,7-Dimethoxy-4-phenoxy-quinoline.

Sources

Troubleshooting

Technical Support Center: Synthesis of Quinoline-4-carbaldehydes

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, and its 4-carbaldehyde derivative is a pivotal intermediate for a diverse array of therapeutic agents.[1] This technical support guide is desi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, and its 4-carbaldehyde derivative is a pivotal intermediate for a diverse array of therapeutic agents.[1] This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during the synthesis of quinoline-4-carbaldehydes. We will explore troubleshooting strategies for both classical cyclization reactions and direct formylation/oxidation methods, providing practical, field-proven insights to enhance your synthetic success.

Section 1: Troubleshooting Guide for Direct Methods

Direct methods, such as the oxidation of 4-methylquinoline or direct formylation of the quinoline core, are often the most straightforward routes to quinoline-4-carbaldehyde. However, they come with their own set of challenges.

Oxidation of 4-Methylquinoline

A common and efficient method for preparing quinoline-4-carbaldehyde is the oxidation of the corresponding 4-methylquinoline.[1] Selenium dioxide (SeO₂) is a classical reagent for this transformation, but other methods exist.

Question: My SeO₂ oxidation of 4-methylquinoline is giving a low yield and a complex mixture of products. What's going wrong?

Answer: This is a frequent issue. The primary culprits are typically over-oxidation, incomplete reaction, and difficulties in product isolation. Let's break down the troubleshooting process.

dot

Caption: Troubleshooting workflow for SeO₂ oxidation.

Probable Causes & Solutions:

  • Over-oxidation: The aldehyde product is susceptible to further oxidation to the corresponding quinoline-4-carboxylic acid, especially with prolonged heating or excess oxidant.

    • Solution: Carefully monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed. Using a catalytic amount of SeO₂ with a co-oxidant like tert-butyl hydroperoxide (t-BuOOH) can also improve selectivity for the aldehyde.[2]

  • Incomplete Reaction: Insufficient heating or reaction time can lead to a significant amount of unreacted 4-methylquinoline.

    • Solution: Ensure the reaction is maintained at a consistent reflux. Toluene or xylene are common solvents.[1] If the reaction stalls, a small additional portion of SeO₂ might be necessary, but be cautious of over-oxidation.

  • Selenium Byproduct Removal: Elemental selenium (a red or black precipitate) is a byproduct that can complicate purification.

    • Solution: After the reaction, filter the hot reaction mixture through a pad of Celite to remove finely divided selenium particles, which can otherwise clog filters or co-elute during chromatography.[2]

  • Purification Challenges: Quinoline-4-carbaldehyde can be somewhat unstable on silica gel over long periods.

    • Solution: Perform column chromatography relatively quickly using a hexane/ethyl acetate eluent system.[1][3] A typical gradient might be from 9:1 to 4:1 (hexane:ethyl acetate).

Alternative Oxidizing Agents:

If SeO₂ proves problematic, consider modern, milder alternatives. Hypervalent iodine(III) reagents, such as PIDA (phenyliodine diacetate), in DMSO have been shown to be highly chemoselective for this transformation, often with no over-oxidation observed.[4]

Oxidizing AgentTypical ConditionsAdvantagesCommon Pitfalls
**Selenium Dioxide (SeO₂) **Toluene or Dioxane, refluxCost-effective, well-establishedOver-oxidation, toxic, selenium byproduct removal
PIDA/DCAA/H₂O DMSO, rt, 48hHigh chemoselectivity, mild conditions, no over-oxidationLonger reaction times, cost of reagent
I₂/DMSO/O₂ DMSO, O₂ atmosphereMetal-free, uses O₂ as terminal oxidantMay require optimization for specific substrates
Direct Formylation (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds. While it can be used for quinolines, its success is highly dependent on the substrate's electronic properties.

Question: My Vilsmeier-Haack formylation of a quinoline derivative is failing or giving a complex mixture. Why?

Answer: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success hinges on the nucleophilicity of the quinoline ring.

dot

Caption: Logic diagram for Vilsmeier-Haack applicability.

Probable Causes & Solutions:

  • Electron-Deficient Ring: The pyridine part of the quinoline ring is electron-deficient, and the benzene ring is not particularly activated. Unsubstituted quinoline is generally unreactive under Vilsmeier-Haack conditions.

    • Solution: This method is most suitable for quinolines bearing strong electron-donating groups (EDGs), such as hydroxyl or amino groups. For example, 4-hydroxyquinoline (4-quinolone) can be formylated. If your substrate is not electron-rich, consider an alternative strategy.

  • Incorrect Stoichiometry or Reagent Quality: The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive.

    • Solution: Use freshly distilled POCl₃ and anhydrous DMF. Ensure the reaction is conducted under a dry atmosphere (e.g., N₂ or Ar). An excess of the Vilsmeier reagent is often required.

  • Regioselectivity Issues: With substituted quinolines, formylation can occur at multiple positions, leading to isomeric mixtures.

    • Solution: The position of formylation is directed by the existing substituents. EDGs will direct the Vilsmeier reagent to ortho and para positions.[5] Careful analysis of the product mixture by NMR is essential.

Section 2: Troubleshooting Guide for Classical Cyclization Methods

Classical methods like the Friedländer, Doebner-von Miller, and Combes syntheses build the quinoline ring from acyclic precursors. While powerful, they are often plagued by side reactions and low yields.

Friedländer Synthesis

This reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6]

Question: My Friedländer synthesis is producing a low yield and significant amounts of a tarry byproduct. What are the primary causes?

Answer: Low yields and tar formation in the Friedländer synthesis are common, often stemming from harsh reaction conditions and competing side reactions.

Probable Causes & Solutions:

  • Aldol Self-Condensation: Under basic conditions, the ketone starting material can react with itself in an aldol condensation, a major competing pathway that consumes starting material and generates byproducts.[2]

    • Solution: Switch to an acid catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid like ZnCl₂) to minimize base-catalyzed self-condensation.[3][7] Alternatively, slowly adding the ketone to the reaction mixture can keep its concentration low and favor the desired intermolecular reaction.[8]

  • Harsh Reaction Conditions: Traditional methods often use high temperatures and strong acids or bases, which can lead to the decomposition of starting materials or the product.[7][9]

    • Solution: Explore milder, modern catalytic systems. For instance, iodine or various Lewis acids can catalyze the reaction under solvent-free or milder temperature conditions.[6][7] Microwave irradiation can also sometimes improve yields and reduce reaction times.[7]

  • Poor Regioselectivity: When using an unsymmetrical ketone, the reaction can proceed on either side of the carbonyl group, leading to a mixture of regioisomers.[3]

    • Solution: The choice of catalyst can influence regioselectivity. Certain amine catalysts have been shown to favor the formation of a specific isomer.[10] Steric hindrance can also be used to direct the reaction.

Doebner-von Miller Reaction

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.

Question: My Doebner-von Miller reaction is resulting in a thick, dark tar and a very low yield of the desired quinoline. How can I prevent this?

Answer: Tar formation is a classic pitfall of the Doebner-von Miller reaction, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[11]

Probable Causes & Solutions:

  • Polymerization of the Carbonyl Compound: The strongly acidic conditions required for the cyclization can readily cause the α,β-unsaturated aldehyde or ketone to polymerize.

    • Solution 1 (Slow Addition): Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This helps control the exothermicity and minimizes polymerization.[11]

    • Solution 2 (In Situ Generation): Generate the α,β-unsaturated carbonyl compound in situ via an aldol condensation (this is known as the Beyer method). This maintains a low concentration of the reactive species and suppresses polymerization.[4]

    • Solution 3 (Two-Phase System): Using a two-phase solvent system (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, reducing its contact with the aqueous acid and thus minimizing polymerization.[11]

Combes Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.

Question: I am getting a mixture of regioisomers in my Combes synthesis. How can I control the regioselectivity?

Answer: Regioselectivity in the Combes synthesis is a well-documented challenge, governed by a delicate interplay of steric and electronic effects.

Probable Causes & Solutions:

  • Influence of Substituents: The electronic nature of substituents on the aniline and the steric bulk of substituents on the β-diketone determine the preferred site of cyclization.

    • Aniline Substituents: Electron-donating groups (e.g., methoxy) on the aniline tend to direct cyclization to the para-position, while electron-withdrawing groups (e.g., chloro) can favor the other ortho-position.[1][10]

    • β-Diketone Substituents: Increasing the steric bulk of one of the R groups on the β-diketone will favor the formation of the quinoline where this bulky group is at the less sterically hindered 2-position.[1][10]

  • Catalyst Choice: While concentrated sulfuric acid is traditional, other catalysts can offer better results.

    • Solution: Polyphosphoric acid (PPA) or polyphosphoric esters (PPE) can be more effective dehydrating agents and may influence regioselectivity.[1][12]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best general method to start with for the synthesis of a novel quinoline-4-carbaldehyde? A1: If the corresponding 4-methylquinoline is commercially available or easily synthesized, its direct oxidation is often the most efficient route. Start with a small-scale test reaction using SeO₂ or a hypervalent iodine reagent to gauge its feasibility.

Q2: My quinoline product is an oil and difficult to purify by crystallization. What are my options? A2: If crystallization fails, vacuum distillation is a good option for thermally stable quinolines. If the product is not volatile, column chromatography on silica gel is the standard method.[1] For particularly stubborn mixtures, purification via a crystalline salt (e.g., picrate or hydrochloride) followed by regeneration of the free base can be an effective, albeit longer, procedure.

Q3: I am working with an electron-deficient aniline. Which cyclization method is most likely to be successful? A3: Electron-withdrawing groups on the aniline deactivate the ring towards electrophilic cyclization, making many classical syntheses low-yielding. The Friedländer synthesis can be a good option if the corresponding 2-aminoaryl aldehyde/ketone is available, as the cyclization step is an intramolecular nucleophilic attack. Modified Doebner reactions have also been developed for electron-deficient anilines.

Q4: How can I confirm the regiochemistry of my substituted quinoline product? A4: The most powerful tool for structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy. 1D proton and carbon NMR, along with 2D techniques like COSY, HSQC, and HMBC, can be used to definitively assign the structure. The Nuclear Overhauser Effect (NOE) can also provide crucial information about the spatial proximity of protons, helping to distinguish between isomers.

References

  • Xu, J., Li, Y., Ding, T., & Guo, H. (2021). Metal-Free Chemoselective Oxidation of 4-Methylquinolines into Quinoline-4-Carbaldehydes. Chemistry – An Asian Journal, 16(20). Available at: [Link]

  • Wikipedia. Friedländer synthesis. Available at: [Link]

  • Wikipedia. Reimer–Tiemann reaction. Available at: [Link]

  • Palladium-Catalyzed Carbonylation Reactions. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • Master Organic Chemistry. Reimer-Tiemann Reaction. Available at: [Link]

  • The Journal of Organic Chemistry. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Indian Journal of Chemistry. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Available at: [Link]

  • Wikipedia. Combes quinoline synthesis. Available at: [Link]

  • Wikipedia. Doebner–Miller reaction. Available at: [Link]

  • Emporia State University. The use of selenium (IV) oxide to oxidize aromatic methyl groups. Available at: [Link]

  • Grokipedia. Combes quinoline synthesis. Available at: [Link]

  • ACS Publications. Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]

  • ResearchSpace. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. Available at: [Link]

  • ResearchGate. An Efficient Synthesis of Substituted Quinolines. Available at: [Link]

  • bac-lac.gc.ca. Concerning the mechanism of the Friedländer quinoline synthesis. Available at: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available at: [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Available at: [Link]

  • Organic Chemistry Portal. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Available at: [Link]

  • Scribd. Combes Quinoline Synthesis Overview. Available at: [Link]

  • YouTube. Selenium Dioxide (SeO2) Reagent and their Applications Part-II. Available at: [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 6,7-Dimethoxyquinoline-4-carbaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 6,7-dimethoxyquinoline-4-carbaldehyde.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 6,7-dimethoxyquinoline-4-carbaldehyde. Moving from milligram-scale discovery to multi-gram or kilogram production introduces severe mass transfer, thermodynamic, and purification challenges.

This document bypasses generic advice to focus on the exact physicochemical causality behind reaction failures, providing field-proven troubleshooting strategies and self-validating protocols.

Pathway Visualization

SynthesisPathway SM 3,4-Dimethoxyaniline + Methyl Vinyl Ketone Cyclization Oxidative Cyclization (FeCl3, AcOH, Reflux) SM->Cyclization Intermediate 6,7-Dimethoxy-4-methylquinoline (Key Intermediate) Cyclization->Intermediate RouteA Route A: Riley Oxidation (SeO2, Dioxane/Xylene, Reflux) Intermediate->RouteA Classic/Industrial RouteB Route B: Kornblum-Type Oxidation (I2, DMSO, 110°C) Intermediate->RouteB Green/Metal-Free Product 6,7-Dimethoxyquinoline-4-carbaldehyde (Target Product) RouteA->Product RouteB->Product

Synthetic workflow for 6,7-Dimethoxyquinoline-4-carbaldehyde highlighting dual oxidation strategies.

Troubleshooting & FAQs

FAQ 1: Precursor Synthesis & Tarring Issues

Q: During the synthesis of the 6,7-dimethoxy-4-methylquinoline precursor via the Doebner-Miller-type reaction, we observe heavy tarring and low yields. How can we optimize this for a 500g scale?

A: Tarring is primarily caused by the uncontrolled polymerization of methyl vinyl ketone (MVK) under acidic conditions.

  • Mechanistic Causality: MVK is highly reactive. When added in bulk, the rate of its homopolymerization outpaces the desired Michael addition to 3,4-dimethoxyaniline. Furthermore, the aromatization of the dihydroquinoline intermediate requires an oxidant.

  • Solution: Do not add MVK all at once. Dilute MVK in glacial acetic acid and add it dropwise over 2-3 hours to the refluxing mixture of the aniline. Crucially, incorporate anhydrous FeCl3​ into the reaction mixture. FeCl3​ acts as both a Lewis acid to facilitate the cyclization and an oxidative sink to drive the aromatization step efficiently, preventing the accumulation of unstable intermediates[1].

FAQ 2: Oxidation Strategy Selection

Q: We are scaling the oxidation of 6,7-dimethoxy-4-methylquinoline to the 4-carbaldehyde. Should we use Selenium Dioxide ( SeO2​ ) or the Iodine/DMSO system?

A: Both have distinct mechanistic advantages and scale-up profiles.

  • SeO2​ (Riley Oxidation): The industry standard. It proceeds via an ene reaction followed by a [2,3]-sigmatropic rearrangement[2]. It is highly reliable and fast, but generates toxic colloidal selenium waste.

  • I2​ /DMSO: A metal-free alternative. Iodine reacts with the methyl group to form an intermediate iodide, which is subsequently oxidized by DMSO (Kornblum-type oxidation)[3]. It is greener but requires strict thermal control (110 °C) and extended reaction times.

  • Recommendation: For immediate scale-up (>1 kg) where dedicated filtration equipment is available, SeO2​ in refluxing dioxane or xylene remains the most robust choice. For mid-scale (100-500g) in facilities with strict heavy-metal restrictions, I2​ /DMSO is preferable.

FAQ 3: Mitigating Over-Oxidation

Q: When using SeO2​ , we consistently observe 10-15% of the over-oxidized 6,7-dimethoxyquinoline-4-carboxylic acid. How do we suppress this?

A: Over-oxidation is almost entirely driven by the presence of trace water in the reaction mixture.

  • Mechanistic Causality: The desired aldehyde is not directly oxidized by SeO2​ . Instead, if water is present, the aldehyde forms a gem-diol (hydrate). This hydrate is highly susceptible to further oxidation by SeO2​ into the carboxylic acid.

  • Solution: Use strictly anhydrous solvents (e.g., molecular sieve-dried dioxane). Limit SeO2​ equivalents to 1.1 - 1.2. Monitor the reaction strictly via HPLC and quench immediately upon consumption of the starting material.

FAQ 4: Selenium Removal at Scale

Q: How do we efficiently remove colloidal red selenium during the workup of the SeO2​ reaction? Standard filtration clogs immediately.

A: Colloidal selenium ( Se0 ) particles are sub-micron and will blind standard filter media.

  • Solution: Filter the hot reaction mixture through a tightly packed, pre-wetted pad of Celite 545. Follow this by washing the organic filtrate with a 10% aqueous solution of sodium sulfite ( Na2​SO3​ ). The sulfite reacts with residual elemental selenium and dissolved SeO2​ to form water-soluble sodium selenosulfate ( Na2​SeSO3​ ), which partitions cleanly into the aqueous layer.

Quantitative Data Summary

The following table summarizes the operational parameters for the two primary oxidation strategies used to generate the carbaldehyde.

ParameterRiley Oxidation ( SeO2​ )[2]Metal-Free Oxidation ( I2​ /DMSO)[3]
Reagent Stoichiometry 1.1 - 1.2 equiv SeO2​ 1.5 equiv I2​ , excess DMSO
Typical Yield 70 - 85%60 - 75%
Reaction Temperature 100 - 140 °C (Reflux)110 °C
Reaction Time 4 - 8 hours12 - 24 hours
Primary Byproduct Carboxylic acid (if wet)Poly-iodinated species
Scale-Up Bottleneck Toxic waste disposal, filtrationExothermic quenching, DMSO removal

Validated Experimental Protocol

Standardized Scale-Up Protocol: SeO2​ Oxidation of 6,7-Dimethoxy-4-methylquinoline

This protocol incorporates self-validating checkpoints to ensure structural integrity and prevent common scale-up failures.

Materials:

  • 6,7-Dimethoxy-4-methylquinoline: 100 g (0.49 mol)

  • Selenium dioxide ( SeO2​ , anhydrous): 65 g (0.58 mol, 1.18 equiv)

  • 1,4-Dioxane (Anhydrous, <50 ppm H2​O ): 1.0 L

  • Celite 545, 10% Aqueous Na2​SO3​ , Brine, Ethyl Acetate.

Step-by-Step Methodology:

  • System Preparation: Purge a 2L 3-neck round-bottom flask with inert gas (Nitrogen/Argon). Ensure all glassware is oven-dried to prevent hydrate-driven over-oxidation.

  • Reagent Charging: Add 100 g of 6,7-dimethoxy-4-methylquinoline and 1.0 L of anhydrous 1,4-dioxane to the flask. Stir at 300 rpm until fully dissolved.

  • Oxidant Addition: Add 65 g of SeO2​ in three equal portions over 30 minutes at room temperature.

    • Causality Check: Portion-wise addition prevents localized exothermic spikes that can lead to solvent bumping and runaway kinetics.

  • Heating & Reaction: Attach a reflux condenser. Heat the mixture to gentle reflux (100-105 °C). The solution will progressively darken, and a red precipitate (elemental selenium) will begin to form.

  • Monitoring (Self-Validation): After 4 hours, sample 0.5 mL, filter through a 0.22 µm syringe filter, and analyze via HPLC. The reaction is complete when the starting material peak is <2%. Do not exceed 8 hours to prevent thermal degradation of the aldehyde.

  • Hot Filtration: Pre-heat a Buchner funnel containing a 2-inch pad of Celite 545. Filter the reaction mixture while still hot (approx. 70 °C).

    • Causality Check: Hot filtration prevents the target product from crystallizing and co-precipitating with the selenium waste. Wash the Celite pad with 200 mL of hot ethyl acetate.

  • Chemical Quenching: Transfer the filtrate to a separatory funnel. Add 500 mL of 10% aqueous Na2​SO3​ and agitate vigorously for 5 minutes. This converts unreacted SeO2​ and colloidal Se into water-soluble selenosulfate.

  • Extraction & Washing: Separate the phases. Extract the aqueous layer with 2 x 200 mL ethyl acetate. Combine the organic layers and wash with 500 mL brine.

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol/water to afford pure 6,7-dimethoxyquinoline-4-carbaldehyde.

References[1] Roberts, D., Joule, J. A., Bros, M. A., & Alvarez, M. (1997). Synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline. Formal Total Syntheses of Damirones A and B, Batzelline C, Isobatzelline C, Discorhabdin C, and Makaluvamines A-D. Journal of Organic Chemistry, 62(3), 568-577. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRX2MYGcNjimjoKVDeyil1wZSS94E5Vsv_FBqWYNPgaA87KsZE0D4nhEqYGpRFNri9zXJATeGGc6urqIIjDmiqDB-X25Wt681zhhWoPg1gJ8HEcVMNbaIcMNe9H6fovTQRQjM0[3] Wu, X., et al. (2019). Metal-free oxidative C(sp3)–H functionalization: a facile route to quinoline formaldehydes from methyl-azaheteroarenes. RSC Advances. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_lsSv4No05ZtCxbeM5B0eflxJsQxaiWn89OiLWTDrENsOlWzHyoE4bv-tUDMEaIWBCMjVRzu2okXczgDrNxGshNKIbIPJpU2tKvVZfZ5Vd7YyuRNiH-EV3Cn_Ktj1I9wOFzp2xDy8LrI_Qc-YbBTgHyoZFboF4KvQzRuQTeECW-26b3ccPaF9VANV8m7TF2Q7T9hPj8k7kyeU[2] Chen, Y., et al. (2011). Synthesis and Anti-norovirus Activity of Pyranobenzopyrone Compounds. Bioorganic & Medicinal Chemistry Letters. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5ikS9B5Qw8T74oVfcU7tf1xWJ1g7_b0VBIRVcWBd8jUrtUXy9aLeNx8FiM4RVTdWqVQgOFWS8647E_uJ8wj183Znd6c-nd2CGvGAESxTUEV_65ZOHUdD1TFShfz3aneOI-tArV8u680tlObI=

Sources

Troubleshooting

degradation pathways of 6,7-Dimethoxyquinoline-4-carbaldehyde under stress conditions

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for investigating...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for investigating the degradation pathways of 6,7-Dimethoxyquinoline-4-carbaldehyde under various stress conditions. Our goal is to equip you with the necessary knowledge to anticipate degradation products, develop robust stability-indicating methods, and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they critical for a molecule like 6,7-Dimethoxyquinoline-4-carbaldehyde?

Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing to intentionally induce degradation.[1][2] These studies are a cornerstone of pharmaceutical development and are mandated by regulatory bodies like the ICH.[3]

For 6,7-Dimethoxyquinoline-4-carbaldehyde, these studies are crucial for several reasons:

  • Pathway Elucidation: They help identify the likely degradation products and reveal the chemical vulnerabilities of the molecule.[4][5][6] This is vital for understanding its intrinsic stability.

  • Method Development: The data generated is essential for developing and validating a stability-indicating analytical method, typically HPLC, which can separate the parent drug from all potential degradation products.[1][5][6]

  • Formulation & Packaging: Understanding how the molecule degrades under heat, light, or hydrolysis informs the development of stable formulations and the selection of appropriate packaging to protect the drug product.[5]

  • Safety & Efficacy: Degradation products can have different toxicity and efficacy profiles than the active pharmaceutical ingredient (API). Identifying and characterizing them is essential for patient safety.[6]

Q2: What are the primary chemical liabilities of 6,7-Dimethoxyquinoline-4-carbaldehyde that I should be aware of?

The structure of 6,7-Dimethoxyquinoline-4-carbaldehyde presents several potential sites for degradation:

  • Aromatic Aldehyde Group (-CHO): This is a highly reactive functional group. It is particularly susceptible to oxidation, which would convert it to the corresponding carboxylic acid (6,7-Dimethoxyquinoline-4-carboxylic acid).[7] Aromatic aldehydes can also undergo other reactions, though oxidation is typically the primary concern in stability studies.[7][8]

  • Quinoline Ring System: The quinoline core, a nitrogen-containing heterocycle, can be susceptible to oxidation and photodegradation.[9][10] This can lead to the formation of N-oxides or hydroxylated derivatives on the ring.[9][11] In some cases, ring cleavage can occur under harsh conditions.[11][12]

  • Methoxy Groups (-OCH₃): The two methoxy groups are generally stable, but under harsh acidic or high-temperature hydrothermal conditions, they can be susceptible to hydrolytic cleavage (demethylation) to form hydroxyl groups.[13][14]

Q3: I am not observing any degradation under my initial stress conditions. What are my next steps?

This is a common issue, suggesting the molecule is relatively stable or the stress conditions are too mild.[15] The goal of a forced degradation study is to achieve a target degradation of 5-20% of the API.[9][15] If you observe less than this, consider the following troubleshooting steps:

  • Increase Stressor Concentration: For hydrolytic studies, you can increase the molarity of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH). For oxidative studies, increase the concentration of hydrogen peroxide (e.g., from 3% to 30%).[15]

  • Elevate Temperature: Temperature is a key accelerator of degradation.[16] If you are running your studies at room temperature or 40°C, consider increasing it to 60°C or even 80°C.[15]

  • Extend Exposure Time: If increasing concentration or temperature is not feasible or desirable, simply extend the duration of the stress test from 24 hours to 48 or 72 hours, taking samples at regular intervals.[15]

Q4: My chromatogram shows the parent peak is almost gone, and I have many new peaks. How do I interpret this?

This indicates that your stress conditions are too harsh, leading to excessive degradation (>20%) and potentially secondary degradation products.[5] Over-stressing the molecule can create degradation pathways that are not relevant to real-world storage conditions.[5]

To resolve this, you need to dial back the stress intensity:

  • Reduce Stressor Concentration: Use a lower molarity of acid/base or a lower concentration of the oxidizing agent.[15]

  • Lower the Temperature: Perform the study at a milder temperature.[15]

  • Shorten Exposure Time: Sample at earlier time points to capture the initial degradation products before they degrade further.[15]

The key is to find the right balance to achieve the target 5-20% degradation, which provides enough degradants for detection and characterization without overwhelming the analytical system.[2][9]

Q5: My new degradation peaks are not well-separated from the main API peak. What should I do?

This is an analytical challenge indicating that your HPLC method is not "stability-indicating." A robust method must be able to resolve all significant degradation products from the parent compound and from each other.[4][5]

Here are steps to optimize your HPLC method:

  • Modify Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.

  • Change Mobile Phase pH: Altering the pH can change the ionization state of the parent molecule and its degradants, which can significantly impact their retention times and improve separation.

  • Switch to Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient elution (where the mobile phase composition changes over time) is a powerful technique to separate peaks with different polarities.[15]

  • Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess peak purity. This will confirm if a single chromatographic peak consists of more than one co-eluting compound.[6]

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for 6,7-Dimethoxyquinoline-4-carbaldehyde based on its chemical structure and known reactivity of quinolines and aromatic aldehydes.

G cluster_main 6,7-Dimethoxyquinoline-4-carbaldehyde (Parent Compound) cluster_products Potential Degradation Products parent 6,7-Dimethoxyquinoline-4-carbaldehyde carboxylic_acid 6,7-Dimethoxyquinoline-4-carboxylic acid parent->carboxylic_acid Oxidation [H₂O₂] hydroxylated Hydroxylated Derivatives (e.g., 8-hydroxy) parent->hydroxylated Oxidation / Photolysis demethylated Demethylated Derivatives (e.g., 6-hydroxy-7-methoxy) parent->demethylated Acid Hydrolysis / High Heat n_oxide Quinoline N-oxide Derivative parent->n_oxide Oxidation

Caption: Potential degradation pathways for 6,7-Dimethoxyquinoline-4-carbaldehyde.

Troubleshooting Guide

Navigating experimental challenges is key to a successful forced degradation study. This workflow provides a logical approach to common issues.

Caption: Troubleshooting workflow for common issues in forced degradation studies.

Data Presentation

The following table summarizes expected degradation outcomes for 6,7-Dimethoxyquinoline-4-carbaldehyde, providing a baseline for experimental design. The goal is to achieve degradation in the 5-20% range.

Stress ConditionReagent/ParameterTemp.Time (hrs)Expected Degradation (%)Primary Degradation Product(s)
Acid Hydrolysis 0.1 M - 1 M HCl60°C245 - 15%Parent Compound, possible minor demethylated species
Alkaline Hydrolysis 0.1 M - 1 M NaOH60°C24< 10%Parent Compound
Oxidative 3% - 30% H₂O₂RT2410 - 20%6,7-Dimethoxyquinoline-4-carboxylic acid, N-oxides
Thermal (Solid) Dry Heat80°C48< 5%Parent Compound
Thermal (Solution) In Water/ACN80°C485 - 10%Parent Compound, minor unidentified products
Photolytic (Solution) ICH Q1B Option 2RTVariable10 - 20%Hydroxylated derivatives, colored degradants

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps to induce degradation under various stress conditions, consistent with ICH guidelines.[17][18]

Objective: To generate degradation products of 6,7-Dimethoxyquinoline-4-carbaldehyde for identification and to facilitate the development of a stability-indicating method.

Methodology:

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of 6,7-Dimethoxyquinoline-4-carbaldehyde in a suitable solvent mixture (e.g., 50:50 acetonitrile:water). This will be your Stock A.

  • Control Sample:

    • Dilute Stock A with your solvent mixture to a final concentration of ~0.1 mg/mL. This is your T=0 Control. Analyze immediately.

  • Stress Conditions: (Prepare each sample in triplicate)

    • Acid Hydrolysis: Mix 1 mL of Stock A with 1 mL of 0.2 M HCl (final concentration: 0.5 mg/mL API in 0.1 M HCl). Incubate at 60°C.

    • Alkaline Hydrolysis: Mix 1 mL of Stock A with 1 mL of 0.2 M NaOH (final concentration: 0.5 mg/mL API in 0.1 M NaOH). Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of Stock A with 1 mL of 6% H₂O₂ (final concentration: 0.5 mg/mL API in 3% H₂O₂). Keep at room temperature, protected from light.

    • Thermal Degradation (Solution): Mix 1 mL of Stock A with 1 mL of the solvent mixture. Incubate at 80°C.

    • Photolytic Degradation: Place a solution of the compound (~0.1 mg/mL) in a chemically inert, transparent container. Expose it to light according to ICH Q1B guidelines (an overall illumination of ≥1.2 million lux hours and ≥200 watt hours/square meter for near UV).[10] Keep a control sample wrapped in aluminum foil at the same temperature.

  • Sampling and Analysis:

    • Withdraw samples from each stress condition at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Crucial Step: Before analysis, neutralize the acidic and alkaline samples to a pH of ~7 using an equivalent molarity of NaOH or HCl, respectively. This prevents damage to the HPLC column.[9]

    • Dilute all samples to the target concentration (~0.1 mg/mL) with the mobile phase.

    • Analyze all samples, including controls, using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an RP-HPLC method capable of separating 6,7-Dimethoxyquinoline-4-carbaldehyde from all process impurities and degradation products.

Methodology:

  • Initial HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Detector: PDA/UV detector set at an appropriate wavelength (determine by running a UV scan of the parent compound).

    • Injection Volume: 10 µL.[9]

    • Column Temperature: 30°C.

  • Method Optimization:

    • Inject a mixture of the T=0 Control and aliquots from the most degraded samples (e.g., the oxidative and photolytic samples).

    • Start with a shallow gradient (e.g., 5% to 95% B over 30 minutes) to visualize all potential peaks.

    • Adjust the gradient slope, initial/final mobile phase composition, and flow rate to achieve a resolution (Rs) of >1.5 between the parent peak and the nearest eluting degradation product.

    • If co-elution occurs, adjust the pH of Mobile Phase A (e.g., using a phosphate buffer) to alter peak selectivity.

  • Method Validation:

    • Once optimized, validate the method according to ICH Q2(R1) guidelines.

    • Specificity: Demonstrate that degradation products do not interfere with the parent peak by assessing peak purity.[4]

    • Establish other validation parameters including linearity, accuracy, precision, and robustness.

Caption: Experimental workflow for a comprehensive forced degradation study.

References

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.).
  • Torniainen, K., et al. (n.d.). Photodegradation of some quinolones used as antimicrobial therapeutics. PubMed.
  • ICH. (n.d.). Quality Guidelines.
  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • ACS Publications. (2015). Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. Environmental Science & Technology.
  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies.
  • (n.d.). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F.
  • ResearchGate. (n.d.). (PDF) Photodegradation of quinoline in water.
  • ICH. (2010). Q1A(R2) Guideline.
  • BenchChem. (n.d.). Technical Support Center: Forced Degradation Studies of Carmegliptin.
  • (n.d.). Vista do Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials.
  • PMC. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145.
  • MDPI. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process.
  • (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
  • IWA Publishing. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science & Technology.
  • Allan Chemical Corporation. (2025). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
  • ResearchGate. (n.d.). A state-of-the-art review of quinoline degradation and technical bottlenecks.
  • BenchChem. (n.d.). Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives.
  • PubMed. (n.d.). Degradation of Quinoline by a Soil Bacterium.
  • BenchChem. (n.d.). Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions.
  • Arabian Journal of Chemistry. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles.
  • ACS Publications. (2022). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Energy & Fuels.
  • (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ResearchGate. (n.d.). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions | Request PDF.
  • (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • PMC. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • ResearchGate. (2021). (PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC.
  • PMC. (2024). Mechanism of thermal oxidation into volatile compounds from (E)-4-decenal: A density functional theory study.
  • ResearchGate. (n.d.). Alkaline hydrolysis of compound 4. | Download Scientific Diagram.
  • (n.d.). Available Guidance and Best Practices for Conducting Forced Degradation Studies.
  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • The Royal Society. (n.d.). The thermal decomposition of aliphatic aldehydes. Proceedings A.
  • PMC. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • PMC. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • ResearchGate. (n.d.). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water | Request PDF.
  • (n.d.). Stress testing of drug substances of herbal origin.
  • BenchChem. (n.d.). Quinoline-4-carbaldehyde Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • RSC Publishing. (n.d.). Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies.
  • (n.d.). Novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives as promising compounds for the therapy of alzheimer's disease.
  • (n.d.). Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives.

Sources

Optimization

challenges in the characterization of 6,7-Dimethoxyquinoline-4-carbaldehyde derivatives

Technical Support Center: Characterization of 6,7-Dimethoxyquinoline-4-carbaldehyde Derivatives Introduction Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I frequently guide resear...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Characterization of 6,7-Dimethoxyquinoline-4-carbaldehyde Derivatives

Introduction

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I frequently guide researchers through the analytical bottlenecks associated with 6,7-dimethoxyquinoline-4-carbaldehyde and its downstream derivatives (e.g., Schiff bases, hydrazones, and alcohols). While the quinoline scaffold is a cornerstone in kinase inhibitor drug discovery, the interplay between the electron-donating 6,7-dimethoxy groups and the reactive 4-position substituents creates a highly polarized system. This leads to unique, often frustrating challenges in NMR, HPLC, and MS characterization.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the scientific integrity of your analytical data.

Section 1: Diagnostic FAQs – Nuclear Magnetic Resonance (NMR) Anomalies

Q1: My 1 H NMR spectrum shows a split in the imine (CH=N) proton signal and extra peaks in the aromatic region. Is my derivative impure?

  • Causality: Not necessarily. Schiff bases and hydrazones derived from 4-carbaldehydes frequently undergo E/Z isomerization around the C=N double bond in solution. Furthermore, the highly electron-dense quinoline nitrogen acts as a strong Lewis base 1, which can participate in intermolecular hydrogen bonding with protic solvents or trace water. This shifts the isomeric equilibrium and causes peak duplication that mimics an impurity profile.

  • Resolution: Perform Variable Temperature (VT) NMR. Heat the sample in DMSO- d6​ to 80°C. If the split peaks coalesce into a single sharp signal, the phenomenon is dynamic isomerism, confirming sample purity. If the peaks remain distinct, you have a true chemical impurity.

Q2: The 6-methoxy and 7-methoxy signals are overlapping into a broad singlet around 3.9 ppm. How can I definitively assign them?

  • Causality: The electronic environments of the 6- and 7-positions are structurally similar, often leading to magnetic equivalence in non-polar solvents like CDCl 3​ .

  • Resolution: Switch the solvent to Benzene- d6​ to induce aromatic solvent-induced shifts (ASIS), which differentially shields the methoxy groups. Alternatively, utilize a 2D HMBC experiment: the 7-methoxy protons will show a strong long-range correlation to C-7, which is adjacent to the highly shielded C-8 proton.

Section 2: Diagnostic FAQs – LC-MS and Purity Analysis

Q3: During HPLC, my derivative exhibits a broad, tailing peak, accompanied by a secondary peak that matches the starting 6,7-dimethoxyquinoline-4-carbaldehyde. Why is this happening?

  • Causality: This is a dual-factor issue. First, severe peak tailing is caused by secondary interactions between the basic quinoline nitrogen and unendcapped, acidic silanols on the silica stationary phase 1. Second, the appearance of the starting material is an artifact of on-column hydrolysis. Standard LC-MS mobile phases use 0.1% Formic Acid (pH ~2.7), which rapidly hydrolyzes fragile 4-position imine/hydrazone bonds back to the parent aldehyde during the run.

  • Resolution: Implement the "Hydrolysis-Free LC-MS Protocol" detailed in Section 4, which utilizes a neutral pH buffer and base-deactivated columns.

Q4: I am losing the molecular ion [M+H] + in ESI-MS for my hydrazone derivative, seeing only the quinoline core fragment.

  • Causality: The C-N bond at the 4-position is highly labile. High capillary or cone voltages in the Electrospray Ionization (ESI) source cause in-source Collision-Induced Dissociation (CID), fragmenting the molecule before it reaches the mass analyzer 2.

  • Resolution: Soften the ionization conditions. Reduce the cone voltage to 15-20 V and decrease the desolvation gas temperature to preserve the intact molecular ion.

Section 3: Quantitative Data Summary

To assist in rapid spectral verification, the following table summarizes the benchmark NMR chemical shifts for these derivatives, validated against established quinoline-4-carbaldehyde scaffolds 3.

Functional Group / Position 1 H NMR Shift (ppm) 13 C NMR Shift (ppm)Analytical & Troubleshooting Notes
4-CHO (Parent Aldehyde) 10.40 – 10.52189.0 – 192.0Prone to hydration in wet solvents; look for a gem-diol CH peak at ~6.0 ppm.
Imine (CH=N) Derivative 8.50 – 8.90155.0 – 160.0E/Z isomers may cause a secondary peak shifted by ~0.2 ppm.
6-OCH 3​ / 7-OCH 3​ 3.95 – 4.1056.0 – 56.8Often overlap as a 6H singlet in CDCl 3​ ; resolve using 2D HSQC/HMBC.
Quinoline H-2 8.80 – 9.00148.0 – 151.0Highly sensitive to pH; shifts downfield (>9.2 ppm) if the ring nitrogen is protonated.

Section 4: Validated Experimental Protocols

Protocol: Hydrolysis-Free LC-MS Method for Fragile Quinoline Schiff Bases

  • Self-Validating System Design: Before running a full batch, inject a mixture of your derivative and a stable internal standard (e.g., caffeine). Let the vial sit in the autosampler for 4 hours and inject again. If the derivative-to-standard ratio drops, degradation is occurring in the vial (indicating a need to change the sample solvent). If the ratio is stable but the chromatogram still shows the parent aldehyde, degradation is strictly on-column, validating the necessity of the steps below.

  • Step 1: Column Selection. Install a fully endcapped, base-deactivated C18 column (e.g., Waters XBridge or Phenomenex Gemini). This shields residual silanols from interacting with the quinoline nitrogen, instantly resolving peak tailing.

  • Step 2: Mobile Phase Preparation. Discard acidic modifiers (TFA or Formic Acid). Prepare Mobile Phase A as 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.5 with dilute ammonium hydroxide. Prepare Mobile Phase B as 100% Acetonitrile. This neutral pH arrests acid-catalyzed imine hydrolysis.

  • Step 3: Sample Preparation. Dissolve samples strictly in anhydrous Acetonitrile or DMSO. Never use Methanol, as it can form hemiacetals with trace unreacted aldehyde or participate in transimination.

  • Step 4: MS Source Tuning. Lower the ESI capillary voltage to 2.5 kV and the cone voltage to 15 V. This "soft" ionization preserves the [M+H] + molecular ion of the fragile Schiff base 2.

Section 5: Analytical Workflow Visualization

The following logic tree dictates the troubleshooting path for newly synthesized derivatives.

LCMS_NMR_Workflow Start Synthesized Derivative (Schiff Base/Hydrazone) LCMS_Check Initial LC-MS Screening (0.1% Formic Acid) Start->LCMS_Check Hydrolysis Issue: Multiple Peaks? (On-Column Hydrolysis) LCMS_Check->Hydrolysis Fix_LC Protocol: Switch to pH 6.5 Ammonium Acetate Buffer Hydrolysis->Fix_LC Yes NMR_Check 1H NMR Characterization (CDCl3 or DMSO-d6) Hydrolysis->NMR_Check No Fix_LC->NMR_Check Isomerism Issue: Split Imine Peak? (E/Z Isomerism) NMR_Check->Isomerism Fix_NMR Protocol: VT-NMR at 80°C to Coalesce Signals Isomerism->Fix_NMR Yes Success Structural Confirmation & Purity >95% Isomerism->Success No Fix_NMR->Success

Fig 1: Characterization workflow for 6,7-dimethoxyquinoline-4-carbaldehyde derivatives.

References

  • Analysis of Electron Distribution and Solubility Profile of Quinoline Deriv
  • A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions. RSC Publishing.
  • An efficient three component one-pot synthesis of some new octahydroquinazolinone derivatives and investigation of their antimicrobial activities.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for the Synthesis of 6,7-Dimethoxyquinoline-4-carbaldehyde

Welcome to the Technical Support Center for the synthesis of 6,7-dimethoxyquinoline-4-carbaldehyde. This molecule is a critical intermediate in the development of kinase inhibitors and the total synthesis of complex mari...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 6,7-dimethoxyquinoline-4-carbaldehyde. This molecule is a critical intermediate in the development of kinase inhibitors and the total synthesis of complex marine alkaloids, such as pyrroloiminoquinones[1].

The transformation relies on the selective oxidation of the activated 4-methyl group of 6,7-dimethoxy-4-methylquinoline. Because the quinoline nitrogen withdraws electron density, the protons on the 4-methyl group become unusually acidic, allowing the molecule to tautomerize into a reactive enamine-like "anhydrobase." Selecting the right catalytic or stoichiometric oxidant is paramount to driving this mechanism forward while avoiding over-oxidation or intractable byproducts.

I. Catalyst & Reagent Selection Matrix

To help you select the optimal oxidation system for your specific scale and safety requirements, we have summarized the quantitative data and operational parameters of the most common catalytic and stoichiometric approaches below.

Catalyst / Reagent SystemMolar EquivalentsSolventTemp (°C)Typical YieldMechanistic AdvantagePrimary Drawback
Stoichiometric SeO₂ (Riley Oxidation) 1.1 - 1.31,4-Dioxane100 - 11070 - 85%Highly selective for activated methyl groups; predictable [2,3]-sigmatropic rearrangement[2].High toxicity of SeO₂; requires rigorous filtration to remove colloidal Se(0)[3].
Catalytic SeO₂ + TBHP 0.1 (SeO₂) + 2.0 (TBHP)1,4-Dioxane80 - 10065 - 80%TBHP regenerates Se(IV) in situ, drastically reducing heavy metal waste and toxicity profile.Slower reaction kinetics; excess TBHP can increase the risk of over-oxidation to the carboxylic acid.
I₂ / DMSO (Vismara / Kornblum Variant) 1.0 (I₂) + AdditivesDMSO120 - 14050 - 65%Completely avoids highly toxic selenium reagents[4].Harsher thermal conditions; complex purification profile due to organo-iodine byproducts[4].
II. Self-Validating Experimental Protocol: SeO₂-Mediated Riley Oxidation

The following step-by-step methodology outlines the industry-standard 2 using stoichiometric Selenium Dioxide[2]. This protocol is designed as a self-validating system, incorporating chemical and visual checkpoints to ensure causality and experimental success.

Materials Required:

  • 6,7-Dimethoxy-4-methylquinoline (1.0 equiv)[1]

  • Selenium dioxide (SeO₂, freshly crushed, 1.1 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Celite® (Diatomaceous earth)

Step-by-Step Methodology:

  • Substrate Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6,7-dimethoxy-4-methylquinoline in anhydrous 1,4-dioxane (10 mL per gram of substrate).

    • Causality: 1,4-Dioxane is chosen because its boiling point (~101°C) perfectly matches the thermal activation energy required for the substrate to tautomerize into its reactive anhydrobase form without causing thermal degradation[2].

  • Oxidant Addition: Add finely crushed SeO₂ (1.1 equiv) at room temperature.

    • Causality: Crushing the SeO₂ disrupts the polymeric Se-O-Se chains, increasing the surface area for rapid dissolution. This prevents localized high concentrations of oxidant that lead to over-oxidation.

  • Thermal Activation: Heat the mixture to reflux under an inert argon or nitrogen atmosphere for 4 to 6 hours.

    • Validation Check 1 (Visual): As the reaction proceeds, the solution will transition from a clear/pale yellow mixture to a dark, opaque suspension. The precipitation of a fine red/black powder is elemental selenium (Se(0)), visually confirming that the Se(IV) is actively being reduced and the redox cycle is functioning[3].

  • Reaction Monitoring: At the 4-hour mark, sample the reaction for Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase.

    • Validation Check 2 (Chemical): Stain the developed TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The appearance of a new, immediate bright orange/red spot confirms the successful generation of the carbaldehyde functional group.

  • Quenching and Filtration: Once the starting material is consumed, cool the flask to room temperature. Filter the crude mixture through a tightly packed pad of Celite®. Wash the filter cake thoroughly with ethyl acetate until the filtrate runs clear.

    • Causality: Se(0) forms a colloidal suspension that will pass through standard filter paper, contaminating the final product. Celite physically traps these nanoparticles.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography (eluting with CH₂Cl₂/MeOH) to yield the pure 6,7-dimethoxyquinoline-4-carbaldehyde[5].

III. Mechanistic Pathway Visualization

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via an initial tautomerization, followed by an ene-type nucleophilic attack on the selenium center, and concludes with a [2,3]-sigmatropic rearrangement[2].

Mechanism SM 6,7-Dimethoxy-4-methylquinoline (Starting Material) Tautomer Anhydrobase Tautomerization (Enamine-like Intermediate) SM->Tautomer Heat (101°C) 1,4-Dioxane SeO2 Selenium Dioxide (SeO2) (Oxidant / Catalyst) Attack Nucleophilic Attack on Se(IV) (Allylic Selenylation) SeO2->Attack Tautomer->Attack Intermediate Selenite Ester Intermediate ([2,3]-Sigmatropic Shift) Attack->Intermediate Breakdown Hydrolysis & Elimination (Release of Se(0) & H2O) Intermediate->Breakdown Product 6,7-Dimethoxyquinoline-4-carbaldehyde (Target Product) Breakdown->Product

Mechanistic pathway for the Riley oxidation of 6,7-dimethoxy-4-methylquinoline to carbaldehyde.

IV. Troubleshooting Guides & FAQs

Q1: My reaction yielded a complex mixture with a high concentration of 6,7-dimethoxyquinoline-4-carboxylic acid. How do I prevent this over-oxidation? A1: Over-oxidation to the carboxylic acid is the most common failure mode in this synthesis[3]. It is caused by an excess of SeO₂ or prolonged heating after the starting material has been consumed. Fix: Strictly limit SeO₂ to 1.1 equivalents. If you are using the catalytic SeO₂/TBHP method, ensure TBHP is added dropwise via a syringe pump rather than all at once, which prevents a sudden spike in oxidative potential.

Q2: After 8 hours of reflux, TLC shows a significant amount of unreacted 6,7-dimethoxy-4-methylquinoline. Should I add more SeO₂? A2: Do not add a large excess of SeO₂, as this will rapidly convert your already-formed aldehyde into a carboxylic acid[3]. Incomplete conversion usually stems from using old, clumped SeO₂ that has absorbed atmospheric moisture (forming inactive selenous acid). Fix: Always use freshly crushed, anhydrous SeO₂. If the reaction stalls, you can add a micro-dose (0.1 equiv) of SeO₂, but it is safer to switch to a co-oxidant strategy (like adding a slight excess of TBHP) to re-oxidize the precipitated Se(0) back to active Se(IV) without increasing the total heavy metal load.

Q3: My isolated product has a reddish tint and fails elemental analysis. How do I effectively remove the selenium byproducts? A3: You are experiencing colloidal selenium contamination. Se(0) particles are small enough to pass through standard fritted funnels. Fix: The reaction must be cooled completely to room temperature before filtration to ensure full precipitation of Se(0). Filter the mixture through a 2-inch tightly packed pad of Celatom® or Celite®[3]. If the red tint persists in the organic phase, wash the filtrate with a 10% aqueous solution of sodium sulfite (Na₂SO₃), which reacts with residual selenium species to form water-soluble selenosulfates.

Q4: Is there a viable, less toxic alternative to Selenium Dioxide for this specific substrate? A4: Yes. If your facility restricts the use of highly toxic selenium compounds, you can utilize Vismara's method. This involves treating the 6,7-dimethoxy-4-methylquinoline with iodine, trifluoroacetic acid (TFA), tert-butyl iodide, and FeCl₂ in DMSO[4]. While this Kornblum-type oxidation avoids heavy metal toxicity, be aware that it typically requires harsher conditions and yields are generally 15-20% lower than the classic Riley oxidation.

V. References
  • 3 - BenchChem. 2.4 - PMC / National Institutes of Health.

  • 1 - PubMed / National Institutes of Health. 4.2 - PMC / National Institutes of Health. 5.5 - Semantic Scholar.

Sources

Optimization

safe handling and disposal of 6,7-Dimethoxyquinoline-4-carbaldehyde

Technical Support Center: 6,7-Dimethoxyquinoline-4-carbaldehyde This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6,7-Dimethoxyquinoline-4-carbald...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6,7-Dimethoxyquinoline-4-carbaldehyde

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6,7-Dimethoxyquinoline-4-carbaldehyde. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address potential issues encountered during experimentation, ensuring both scientific integrity and user safety.

Section 1: Initial Assessment & Hazard Identification

This section covers the fundamental safety profile of the compound.

Q1: What is 6,7-Dimethoxyquinoline-4-carbaldehyde and what are its primary applications?

A1: 6,7-Dimethoxyquinoline-4-carbaldehyde is a solid organic compound belonging to the quinoline family.[1][2] The quinoline scaffold is a critical structural motif in medicinal chemistry, with derivatives showing a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties.[1][3] This specific carbaldehyde is a valuable intermediate in organic synthesis, often used to build more complex molecules for drug discovery and materials science.[4][5] For instance, the 6,7-dimethoxy substitution pattern is found in compounds investigated as G9a inhibitors and for potential therapeutic use in Alzheimer's disease.[2][3]

Q2: What are the main hazards I should be aware of before starting my experiment?

A2: According to safety data sheets for this compound and structurally similar quinoline derivatives, the primary hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[6][7]

  • Serious Eye Irritation: Causes serious eye irritation.[6][8]

  • Respiratory Irritation: May cause respiratory irritation, particularly if handled as a fine powder.[7][9]

  • Harmful if Swallowed: May be harmful if ingested.[8]

It is classified as a hazardous chemical and all handling should be performed with appropriate precautions.[10] Always consult the most current Safety Data Sheet (SDS) for the specific batch you are using.[11]

Hazard StatementClassificationCommon GHS Pictogram
H315: Causes skin irritationSkin Irritation, Category 2Exclamation Mark
H319: Causes serious eye irritationEye Irritation, Category 2Exclamation Mark
H335: May cause respiratory irritationSTOT SE, Category 3Exclamation Mark
H302: Harmful if swallowedAcute Toxicity, Oral, Cat. 4Exclamation Mark

Section 2: Proactive Safety Measures: PPE & Engineering Controls

This section details the necessary protective measures to mitigate the risks identified above.

Q3: What specific Personal Protective Equipment (PPE) is mandatory for handling this compound?

A3: A multi-layered PPE approach is essential. The causality here is to prevent all potential routes of exposure (dermal, ocular, inhalation).

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use. After handling, remove gloves using the proper technique (without touching the outer surface) and dispose of them as contaminated waste.[12][13]

  • Eye/Face Protection: Use tight-sealing safety goggles or chemical splash goggles conforming to government standards like EN166 (EU) or NIOSH (US).[7][12] A face shield may be required for procedures with a high splash risk.

  • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a significant risk of contact, consider additional protective clothing to prevent skin exposure.[7][14]

  • Respiratory Protection: When weighing or transferring the solid compound where dust may be generated, a NIOSH/MSHA-approved particulate respirator (e.g., N95) is recommended to prevent inhalation.[11] If handling volatile solutions, an air-purifying respirator with organic vapor cartridges may be necessary.[11]

Q4: What are the required engineering controls for my workspace?

A4: All work with 6,7-Dimethoxyquinoline-4-carbaldehyde must be conducted in a well-ventilated area.[12] The gold standard and strong recommendation is to perform all manipulations, including weighing, dissolving, and reaction setup, inside a certified chemical fume hood.[4][11] This is the most effective way to control exposure and prevent the inhalation of dust or vapors.[7] Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[14]

Section 3: Experimental Workflow & Troubleshooting

This section addresses practical issues that may arise during the use of 6,7-Dimethoxyquinoline-4-carbaldehyde in a research setting.

Q5: My reaction is sluggish or not proceeding to completion. What are some potential causes and troubleshooting steps?

A5: This is a common issue, often related to the reactivity of the aldehyde group.

  • Cause - Reagent Purity: The aldehyde functionality can be susceptible to oxidation over time, forming the corresponding carboxylic acid, which will not participate in the desired reaction.

    • Troubleshooting: Verify the purity of your starting material. If the compound is old or has been stored improperly, consider its stability.[15] If discoloration is observed (see Q6), it may indicate degradation.[15] Using a fresh batch or purifying the existing stock via recrystallization or column chromatography may be necessary.[16]

  • Cause - Reaction Conditions: Aldehydes can require specific conditions for activation.

    • Troubleshooting: Systematically optimize reaction parameters. This could involve adjusting the temperature, reaction time, or the concentration of reactants and catalysts.[15] Ensure all solvents are anhydrous, as trace amounts of water can interfere with many reactions involving aldehydes.[15]

Q6: I've noticed my compound or reaction mixture has developed an unusual yellow or brown discoloration. What does this mean?

A6: Discoloration often points to degradation. The electron-rich quinoline ring system and the aldehyde group are both susceptible to certain reactions that form colored byproducts.

  • Cause - Oxidation: Aldehydes can be oxidized by atmospheric oxygen, a process that can be accelerated by light or trace metal impurities.[15]

    • Troubleshooting: Run your reaction under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude oxygen.[15] Using freshly distilled or high-purity solvents can minimize potential catalytic impurities.[15]

  • Cause - Photodegradation: The quinoline core is known to be susceptible to degradation upon exposure to light.[17]

    • Troubleshooting: Protect your reaction from light by wrapping the flask in aluminum foil. Store the solid compound in a light-resistant container, such as an amber vial.[17]

Q7: How should I properly store the solid compound and any prepared solutions to ensure long-term stability?

A7: Proper storage is critical for preventing the degradation issues mentioned above.

  • Solid Compound: Store in a tightly sealed, light-resistant container (e.g., amber vial) in a cool, dry, and well-ventilated place.[7][15] For long-term stability, refrigeration (2-8°C) under an inert atmosphere of nitrogen or argon is highly recommended.[15][17][18] Storing inside a desiccator will also protect it from moisture.[17]

  • Solutions: Prepare solutions fresh whenever possible.[17] If storage is unavoidable, use a tightly capped vial with minimal headspace, purge with an inert gas, and store protected from light at low temperatures (2-8°C or -20°C).[17] Avoid repeated freeze-thaw cycles.[17]

G Experimental Troubleshooting Logic cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution start Observe Poor Reaction or Discoloration purity Verify Reagent Purity (Check storage, appearance) start->purity Is starting material old or discolored? conditions Optimize Reaction Conditions (Temp, Time, Anhydrous Solvents) start->conditions Are conditions optimal? atmosphere Implement Inert Atmosphere (Nitrogen or Argon) purity->atmosphere If oxidation is suspected conditions->atmosphere light Protect from Light (Amber vials, foil) atmosphere->light If photodegradation is possible success Reaction Proceeds Successfully light->success

Caption: A troubleshooting workflow for common experimental issues.

Section 4: Emergency Procedures: Spills & Exposure

This section provides clear, actionable steps for handling accidents.

Q8: What is the correct procedure for cleaning up a small spill of solid 6,7-Dimethoxyquinoline-4-carbaldehyde?

A8: For a small, contained spill of the solid material:

  • Evacuate & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don PPE: Wear the full PPE detailed in Q3, including a respirator to avoid inhaling dust.[19]

  • Contain & Clean: Do not use water. Gently sweep or scoop the solid material into a suitable, labeled container for hazardous waste disposal.[12][14] Avoid actions that create dust.[12][19]

  • Decontaminate: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.[11]

  • Dispose: All cleanup materials (gloves, wipes, etc.) must be placed in the hazardous waste container.[11]

Q9: What are the first-aid measures in case of accidental exposure?

A9: Immediate action is crucial. Always show the Safety Data Sheet to attending medical personnel.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[8]

  • Skin Contact: Take off contaminated clothing immediately.[6] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[10][13] If skin irritation persists, get medical advice.[8]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[8][10] If the person feels unwell or experiences respiratory symptoms, call a poison center or doctor.[14]

  • Ingestion: Rinse the mouth with water.[13] Do NOT induce vomiting.[15] Seek immediate medical attention.[12]

G Chemical Spill Response Flowchart spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small & Contained Spill assess->small_spill large_spill Large or Uncontained Spill assess->large_spill Is it large? small_spill->large_spill Yes alert Alert Colleagues Restrict Area small_spill->alert No evacuate_large Evacuate Area Alert EHS/Safety Officer large_spill->evacuate_large report Report Incident evacuate_large->report ppe Don Appropriate PPE (Gloves, Goggles, Respirator) alert->ppe cleanup Clean Spill with Dry Method (Avoid creating dust) ppe->cleanup decon Decontaminate Area & Equipment cleanup->decon dispose Dispose of all materials as Hazardous Waste decon->dispose dispose->report

Caption: Decision-making flowchart for spill response procedures.

Section 5: Disposal and Decontamination

This section outlines the final steps for safely concluding your work.

Q10: How must I dispose of waste containing 6,7-Dimethoxyquinoline-4-carbaldehyde?

A10: This material must be treated as hazardous chemical waste.

  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, paper towels, and excess reagent, must be collected in a clearly labeled, sealed hazardous waste container.[11]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquid organic waste. Do not pour this chemical down the drain.[12]

  • Disposal Vendor: All waste must be disposed of via a licensed professional waste disposal service.[12] Follow all local, state, and federal regulations for hazardous waste disposal.[10][14]

Q11: What is the best way to decontaminate glassware that has been in contact with the compound?

A11:

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (such as acetone or ethanol) to dissolve any remaining residue. Collect this rinse solvent as hazardous liquid waste.

  • Wash: After the initial solvent rinse, wash the glassware thoroughly with soap and plenty of water.[11]

  • Final Rinse: Perform a final rinse with distilled water before drying.

References

  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • MolCore. (2015). MSDS of 6,7-Dimethoxyquinolin-4-ol.
  • ChemView. (n.d.). Section 2. Hazards identification.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Benchchem. (n.d.). Safe handling and storage protocols for 6-Methoxyquinoline-4-carbaldehyde.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Benchchem. (n.d.). An In-depth Technical Guide to 6-Methoxyquinoline-4-carbaldehyde (CAS: 4363-94-4).
  • ChemScene. (n.d.). 3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde.
  • TCI Chemicals. (2025). Safety Data Sheet.
  • PubChem. (n.d.). 6,7-Dimethoxy-4-hydroxyquinoline.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde.
  • Kuran, B., et al. (n.d.). Synthesis and biological activity of a novel series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives.
  • Pozdnyakov D.I., et al. (2023). Novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives as promising compounds for the therapy of alzheimer's disease.
  • Patel, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. ResearchGate.
  • Apollo Scientific. (n.d.). 4-Chloro-7-methoxyquinoline-6-carboxamide Safety Data Sheet.
  • Benchchem. (n.d.). Addressing challenges in the purification of quinoline derivatives.
  • Benchchem. (n.d.). Avoiding degradation of 6,7-Dimethoxy-4-phenoxy-quinoline during storage.
  • Google Patents. (n.d.). Process for purification of quinoline yellow.
  • (n.d.). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors.
  • AFIRM Group. (2019). Quinoline.
  • PubMed. (2024). Plausible Action of N-(3,4-Dimethoxy-Phenyl)-6,7-Dimethoxyquinazoline-4-Amine (TKM01) as an Armor Against Alzheimer's Disease: In Silico and In Vivo Insights.
  • Google Patents. (n.d.). The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • MDPI. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 6,7-Dimethoxyquinoline-4-carbaldehyde vs. Quinoline Aldehyde Analogues

Executive Summary The quinoline scaffold is a privileged motif in medicinal chemistry, frequently utilized in the development of kinase inhibitors and epigenetic modulators. Within this chemical space, 6,7-dimethoxyquino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged motif in medicinal chemistry, frequently utilized in the development of kinase inhibitors and epigenetic modulators. Within this chemical space, 6,7-dimethoxyquinoline-4-carbaldehyde (CAS: 855167-99-6) serves as a critical synthetic intermediate, particularly for the synthesis of G9a histone methyltransferase inhibitors and anti-angiogenic agents. However, the presence of two electron-donating methoxy groups fundamentally alters the reactivity of the C4 formyl group compared to unsubstituted quinoline aldehydes.

This guide provides an objective, data-driven comparison of the reactivity profiles of 6,7-dimethoxyquinoline-4-carbaldehyde, 6-methoxyquinoline-4-carbaldehyde, and unsubstituted quinoline-4-carbaldehyde, offering actionable insights and self-validating protocols for drug development professionals.

Mechanistic Causality: Electronic Effects on the Quinoline Scaffold

The reactivity of aromatic and heteroaromatic aldehydes in nucleophilic addition reactions (such as Knoevenagel condensations, reductive aminations, and Wittig reactions) is dictated by the electrophilicity of the carbonyl carbon.

  • Unsubstituted Quinoline-4-carbaldehyde (The Baseline): The quinoline nitrogen acts as a potent electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. This pulls electron density away from the C4 position, rendering the formyl carbon highly electrophilic and exceptionally reactive toward nucleophiles1[1].

  • 6-Methoxyquinoline-4-carbaldehyde: The introduction of a methoxy group at the C6 position injects electron density into the fused benzene ring via resonance (+M effect). This electron density partially delocalizes to the pyridine ring, dampening the electrophilicity of the C4 carbonyl, though it remains more reactive than standard benzaldehyde 2[2].

  • 6,7-Dimethoxyquinoline-4-carbaldehyde: The dual methoxy groups at C6 and C7 create a synergistic, strong electron-donating effect. This robust +M contribution significantly offsets the electron-withdrawing nature of the quinoline nitrogen. Consequently, the C4 carbonyl is heavily deactivated. In synthetic applications, such as the reductive amination required to build 2,4-diamino-6,7-dimethoxyquinoline G9a inhibitors, this reduced electrophilicity necessitates optimized conditions (e.g., specific reducing agents or prolonged reaction times) to achieve high yields 3[3].

ElectronicEffects N1 Quinoline Nitrogen (Electron Withdrawing, -I/-M) N2 C4 Carbonyl Carbon (Electrophilic Center) N1->N2 Increases Electrophilicity N3 6,7-Dimethoxy Groups (Electron Donating, +M) N3->N2 Decreases Electrophilicity

Electronic push-pull dynamics dictating C4 carbonyl reactivity in quinoline scaffolds.

Comparative Reactivity Data

The table below summarizes the relative performance of these three quinoline aldehydes across standard carbon-carbon and carbon-nitrogen bond-forming reactions. The data reflects the inverse relationship between electron-donating substituents and reaction kinetics.

CompoundElectronic ProfileKnoevenagel Condensation (Relative Rate)Reductive Amination (Standard Yield)*Wittig Reaction Kinetics
Quinoline-4-carbaldehyde Highly Electrophilic (EWG dominant)Very Fast (< 1 hour)> 90%Fast
6-Methoxyquinoline-4-carbaldehyde Moderately Electrophilic (Mono +M)Moderate (2 - 3 hours)~ 80%Moderate
6,7-Dimethoxyquinoline-4-carbaldehyde Weakly Electrophilic (Dual +M)Slow (> 5 hours)~ 65% (Requires optimization)Slow

*Note: Reductive amination yields are based on standard unoptimized conditions using primary amines and NaBH(OAc)₃ at room temperature.

Self-Validating Experimental Protocol: Parallel Kinetic Screening

To empirically verify the electronic effects described above, researchers can employ a self-validating parallel Knoevenagel condensation workflow. By running the reactions side-by-side under identical, mildly catalyzed conditions, the kinetic differences become visually apparent in real-time. The unsubstituted aldehyde will rapidly consume the active methylene compound, while the 6,7-dimethoxy variant will lag significantly, structurally validating the mechanistic hypothesis.

Materials Required
  • Substrates: Quinoline-4-carbaldehyde, 6-Methoxyquinoline-4-carbaldehyde, 6,7-Dimethoxyquinoline-4-carbaldehyde (1.0 mmol each).

  • Reagents: Malononitrile (1.1 mmol), Piperidine (0.1 mmol, catalyst).

  • Solvent: Absolute Ethanol (5.0 mL per reaction).

Step-by-Step Methodology
  • Reaction Setup: Equip three identical 25 mL round-bottom flasks with magnetic stir bars. Label them A (Unsubstituted), B (Mono-methoxy), and C (Di-methoxy).

  • Substrate Addition: Add 1.0 mmol of the respective quinoline aldehyde and 1.1 mmol of malononitrile to each flask.

  • Solvation: Add 5.0 mL of absolute ethanol to each flask and stir until complete dissolution is achieved at room temperature (25°C).

  • Catalyst Initiation: Simultaneously add 0.1 mmol (approx. 10 µL) of piperidine to each flask to initiate the condensation.

  • Kinetic Monitoring (The Validation Step): Extract 10 µL aliquots from each flask at exactly 15, 30, 60, and 120 minutes. Spot the aliquots onto a single silica gel TLC plate and elute using a Hexane:Ethyl Acetate (7:3) mixture.

  • Observation: Flask A will show near-complete disappearance of the starting material by the 30-minute mark. Flask C will show a persistent starting material spot even at 120 minutes, directly proving the desensitization of the C4 carbonyl by the 6,7-dimethoxy groups.

Workflow Step1 Parallel Reaction Setup (Equimolar Aldehyde + Malononitrile) Step2 Catalyst Addition (Piperidine in EtOH at 25°C) Step1->Step2 Step3 Kinetic Monitoring (TLC Aliquots at 15, 30, 60, 120 min) Step2->Step3 Step4 Visual Validation (Compare Starting Material Consumption) Step3->Step4

Self-validating parallel workflow for kinetic comparison of quinoline aldehydes.

References

  • Srimongkolpithak, N., et al. "Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors." MedChemComm, Royal Society of Chemistry, 2014. Available at:[Link]

Sources

Comparative

Biological Activity of 6,7-Dimethoxyquinoline-4-carbaldehyde Derivatives vs. Other Quinolines: A Comparative Development Guide

Executive Summary: The Privileged Quinoline Scaffold In modern drug discovery, the choice of a central pharmacophore dictates the trajectory of an entire development program. The quinoline ring is a universally recognize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Quinoline Scaffold

In modern drug discovery, the choice of a central pharmacophore dictates the trajectory of an entire development program. The quinoline ring is a universally recognized privileged scaffold; however, specific substitution patterns drastically alter its biological targets. The 6,7-dimethoxyquinoline core is particularly renowned for anchoring blockbuster multi-kinase inhibitors (e.g., Cabozantinib and Lenvatinib) [4].

While 4-chloro-6,7-dimethoxyquinoline is the traditional precursor for yielding 4-anilino or 4-aryloxy derivatives, 6,7-dimethoxyquinoline-4-carbaldehyde offers a distinct vector for structural diversification [5]. By presenting an electrophilic formyl group at the C4 position, it enables the synthesis of C-linked or C=N linked derivatives (such as Schiff bases, hydrazones, and alkenes). This guide objectively compares the biological activity of 6,7-dimethoxyquinoline-4-carbaldehyde derivatives against other quinoline scaffolds, providing mechanistic insights and validated experimental protocols for researchers and medicinal chemists.

Structural Causality: Why 6,7-Dimethoxy and 4-Carbaldehyde?

To understand the biological divergence between quinoline derivatives, we must analyze the spatial and electronic interactions within target binding pockets:

  • The 6,7-Dimethoxy Advantage (Kinase Anchoring): In receptor tyrosine kinases like c-Met and VEGFR2, the 6,7-dimethoxy groups act as critical electron-donating moieties. They project into the solvent-exposed region of the ATP-binding pocket, stabilizing the core via hydrogen bonding with the kinase hinge region [1]. Unsubstituted quinolines lack this anchoring capability, often resulting in weaker kinase affinity and a shift toward DNA intercalation targets.

  • The 4-Carbaldehyde Vector: Traditional 4-anilino quinolines utilize a C-N bond at the 4-position, where the NH acts as a hydrogen bond donor. In contrast, derivatives synthesized from 6,7-dimethoxyquinoline-4-carbaldehyde (e.g., Schiff bases) utilize a C=N linkage [3]. This eliminates the hydrogen bond donor but introduces a rigid, planar geometry that can be exploited to target novel, non-canonical kinase conformations or alternative parasitic targets like Plasmodium falciparum [5].

Pathway Ligand HGF (Ligand) Receptor c-Met Tyrosine Kinase Ligand->Receptor Binds & Activates Signaling1 PI3K / AKT Cascade Receptor->Signaling1 Phosphorylation Signaling2 RAS / MAPK Cascade Receptor->Signaling2 Phosphorylation Inhibitor 6,7-Dimethoxyquinoline Derivatives Inhibitor->Receptor ATP-Competitive Inhibition Outcome Tumor Proliferation & Angiogenesis Signaling1->Outcome Survival Signaling2->Outcome Growth

Fig 1. HGF/c-Met signaling cascade and targeted inhibition by 6,7-dimethoxyquinoline derivatives.

Quantitative Performance Comparison

The following table summarizes the biological activity of various quinoline scaffolds, highlighting how structural modifications dictate the primary biological target and in vitro potency.

Scaffold TypeRepresentative Derivative / DrugPrimary Biological TargetIn Vitro Potency (IC50 / GI50)Key Structural Feature
6,7-Dimethoxyquinoline-4-carbaldehyde Formyl-derived Schiff BasesPlasmodium falciparum / Kinases0.014 – 5.87 µg/mL [3]C=N linkage at C4 allows flexible hinge adaptation
6,7-Dimethoxy-4-anilinoquinoline Compound 12n (Benzimidazole hybrid)c-Met Tyrosine Kinase0.030 ± 0.008 µM [1]4-Anilino NH acts as a critical hydrogen bond donor
6,7-Dimethoxy-4-aryloxyquinoline Cabozantinib (Reference)c-Met / VEGFR2< 0.010 µM [4]4-Aryloxy oxygen provides optimal bond angle for deep pocket
2-Aryl-4-alkoxyquinoline Compound 14mTopoisomerase I0.116 µM (HCT-116 cells) [2]Lacks 6,7-dimethoxy; shifts target to DNA intercalation

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for the synthesis and biological evaluation of 6,7-dimethoxyquinoline-4-carbaldehyde derivatives.

Protocol A: Synthesis of Schiff Base Derivatives via Condensation

Causality & Rationale: The formyl group at the C4 position is highly electrophilic due to the electron-withdrawing nature of the quinoline ring. Condensation with primary amines requires mild acid catalysis to protonate the carbonyl oxygen, increasing its susceptibility to nucleophilic attack without fully protonating the nucleophilic amine.

  • Reaction Setup: Dissolve 6,7-dimethoxyquinoline-4-carbaldehyde (1.0 eq) and the target primary aromatic amine (1.1 eq) in anhydrous ethanol under an argon atmosphere.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq). Causality: Acetic acid buffers the solution to an optimal pH (~4.5-5.5), activating the aldehyde while keeping the amine nucleophilic [5].

  • Reflux & In-Process Control: Heat the mixture to reflux for 4-6 hours. Self-Validation: Monitor reaction progress via TLC (Hexane:EtOAc 1:1). The complete disappearance of the UV-active aldehyde spot (which can be specifically stained with 2,4-DNPH) confirms quantitative conversion.

  • Purification: Cool the mixture to 4°C to induce precipitation. Filter the solid and wash with cold ethanol. Confirm purity (>95%) via LC-MS and 1 H-NMR (validating the presence of the characteristic imine -CH=N- proton singlet at δ 8.2-8.6 ppm).

Protocol B: In Vitro c-Met Kinase Inhibition Assay (Caliper Motility Shift)

Causality & Rationale: To accurately compare the biological activity of the synthesized derivatives against established 4-anilinoquinolines, a microfluidic mobility shift assay is utilized. This directly measures the phosphorylation of a fluorescently labeled peptide substrate, providing a high signal-to-noise ratio free from optical interference.

  • Enzyme Preparation: Incubate recombinant c-Met kinase with the synthesized derivatives in a buffer containing HEPES, MgCl 2​ , and DTT. Causality: DTT maintains the kinase in an active, reduced state, preventing spurious disulfide bond formation that could alter the tertiary structure.

  • Substrate Addition: Add the fluorescently labeled peptide substrate and ATP. Critical Parameter: The ATP concentration must be strictly set at its apparent Michaelis constant ( Km​ ). If ATP is too high, competitive inhibitors will appear artificially weak; if too low, the assay lacks physiological relevance [1].

  • Reaction & Termination: Incubate for 60 minutes at room temperature, then terminate the reaction using EDTA. Causality: EDTA rapidly chelates Mg 2+ , immediately halting kinase activity and locking the reaction state for accurate measurement.

  • Data Acquisition & Validation: Analyze the mixture via microfluidic capillary electrophoresis. Self-Validation System: You must include Cabozantinib as a positive control (expected IC50 < 10 nM) [4] and DMSO as a vehicle control. Calculate the IC50 using a 4-parameter logistic regression model.

Workflow Precursor 6,7-Dimethoxyquinoline- 4-carbaldehyde Synthesis Condensation (Schiff Base/Hydrazone) Precursor->Synthesis Amine/Hydrazine QC QC & Validation (NMR, LC-MS) Synthesis->QC Purification Assay In Vitro Kinase Assay (c-Met / VEGFR2) QC->Assay >95% Purity Cell Cell Viability (MTT Assay) Assay->Cell IC50 < 1 µM

Fig 2. Self-validating experimental workflow from chemical synthesis to in vitro biological screening.

References

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors Source: Tandfonline URL
  • Source: NIH (PMC)
  • Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents Source: MDPI URL
  • Dual inhibitor of met and vegf for treating cancer (Cabozantinib Patent)
  • Quinoline-4-carbaldehyde Derivatives: A Comprehensive Technical Guide Source: BenchChem URL
Comparative

In Vitro Kinase Assay Profiling of 6,7-Dimethoxyquinoline Derivatives: A Comparative Application Guide

As drug development increasingly targets complex tumor microenvironments and resistance mechanisms, the synthesis of multi-kinase inhibitors requires highly reliable in vitro screening workflows. 6,7-Dimethoxyquinoline-4...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex tumor microenvironments and resistance mechanisms, the synthesis of multi-kinase inhibitors requires highly reliable in vitro screening workflows. 6,7-Dimethoxyquinoline-4-carbaldehyde serves as a highly versatile synthetic building block in this domain. The 6,7-dimethoxyquinoline scaffold is a privileged pharmacophore in oncology, forming the hinge-binding core of several FDA-approved multi-kinase inhibitors like 1[1]. Furthermore, recent advancements in 2026 have utilized this core to develop 2[2].

Synthesizing novel derivatives from the 4-carbaldehyde precursor requires robust, interference-free in vitro kinase assays to accurately determine structure-activity relationships (SAR). This guide provides an authoritative comparison of assay methodologies and a self-validating protocol for profiling these compounds.

Mechanistic Grounding: The Quinoline Core in ATP-Competitive Inhibition

Derivatives synthesized from 6,7-dimethoxyquinoline-4-carbaldehyde typically function as ATP-competitive inhibitors (Type I or Type II). For instance, in 3[3], the quinoline nitrogen acts as a critical hydrogen bond acceptor for the kinase hinge region (e.g., Met1211 in c-Met), while the 6,7-dimethoxy groups occupy the adjacent hydrophobic pocket. Modifications at the 4-position—facilitated by the reactive carbaldehyde—dictate kinase selectivity by extending into the solvent channel or the DFG-out allosteric pocket.

RTK_Signaling Ligand Growth Factors (HGF, VEGF, PDGF) RTK Receptor Tyrosine Kinases (c-Met, VEGFR, PDGFR) Ligand->RTK Activation PI3K PI3K / AKT Pathway (Survival) RTK->PI3K MAPK RAS / MAPK Pathway (Proliferation) RTK->MAPK Inhibitor 6,7-Dimethoxyquinoline Derivatives Inhibitor->RTK ATP-Competitive Inhibition Response Tumor Angiogenesis & Metastasis PI3K->Response MAPK->Response

RTK signaling pathway and intervention by 6,7-dimethoxyquinoline-derived kinase inhibitors.

Comparative Guide to In Vitro Kinase Assays

When profiling novel quinoline derivatives, scientists must select an assay format that balances throughput, sensitivity, and resistance to compound interference. Crucially, quinoline scaffolds are inherently fluorescent. This autofluorescence can severely confound standard optical assays (like Fluorescence Polarization), necessitating careful platform selection.

Table 1: Comparison of Kinase Assay Platforms for Quinoline Derivatives
Assay TechnologyDetection MethodSusceptibility to Quinoline AutofluorescenceThroughputBest Use Case
Microfluidic Mobility Shift (MSA) Direct electrophoretic separationNone (Physical separation)High (384-well)Primary SAR screening & precise IC50 determination.
TR-FRET (e.g., LANCE Ultra) Time-resolved fluorescenceLow/Moderate (Mitigated by time delay)Ultra-High (1536-well)High-Throughput Screening (HTS) of large libraries.
Radiometric (33P-ATP) Scintillation countingNone Low/MediumOrthogonal validation & mechanism of action studies.

Expert Insight: As an application scientist, I strongly recommend the Microfluidic Mobility Shift Assay (MSA) (e.g., Caliper EZ Reader) as the primary screening tool for compounds synthesized from 6,7-dimethoxyquinoline-4-carbaldehyde. Because MSA physically separates the fluorescent substrate from the product before detection, it is entirely immune to the autofluorescence commonly exhibited by the quinoline core.

Experimental Protocol: Microfluidic Mobility Shift Assay (c-Met Kinase)

This protocol outlines a self-validating workflow for determining the IC50 of novel 6,7-dimethoxyquinoline derivatives against c-Met kinase.

Assay_Workflow Prep 1. Compound Prep (Serial Dilution) Mix 2. Kinase Reaction (Enzyme + ATP) Prep->Mix Incubate 3. Incubation (RT for 60 mins) Mix->Incubate Stop 4. Termination (EDTA Buffer) Incubate->Stop Read 5. Microfluidic Readout (Caliper System) Stop->Read Analyze 6. IC50 Calculation (Regression) Read->Analyze

Step-by-step microfluidic mobility shift assay workflow for kinase inhibitor profiling.

Step-by-Step Methodology
  • Compound Preparation & Acoustic Dispensing:

    • Action: Prepare 10-point, 3-fold serial dilutions of the synthesized compounds in 100% DMSO. Use an acoustic liquid handler (e.g., Echo 550) to transfer 50 nL of compound into a 384-well assay plate.

    • Causality: Acoustic dispensing eliminates tip-based carryover and allows for final assay volumes as low as 10 µL, conserving expensive recombinant kinase while maintaining precise concentration gradients.

  • Kinase Reaction Assembly:

    • Action: Add 5 µL of 2X c-Met enzyme solution (in 50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM DTT) to the assay plate. Incubate for 10 minutes at room temperature.

    • Causality: Pre-incubating the enzyme with the inhibitor allows for the detection of slow-binding kinetics—a common feature of Type II inhibitors derived from this scaffold that reach into the deep allosteric pocket.

  • Reaction Initiation:

    • Action: Add 5 µL of 2X Substrate/ATP mix (e.g., 2 µM FAM-labeled peptide, ATP at the apparent Km​ for c-Met).

    • Causality: Running the assay exactly at the ATP Km​ ensures the system is highly sensitive to ATP-competitive inhibitors while maintaining physiological relevance.

  • Incubation & Termination:

    • Action: Incubate for 60 minutes at room temperature. Terminate by adding 10 µL of Stop Buffer (100 mM HEPES, 50 mM EDTA, 0.015% Brij-35).

    • Causality: EDTA aggressively chelates the Mg2+ required for kinase catalysis, instantly freezing the reaction to ensure accurate kinetic snapshots across the entire 384-well plate.

  • Microfluidic Separation & Readout:

    • Action: Read the plate on a Caliper EZ Reader. The system applies a voltage across a microfluidic chip, separating the highly charged phosphorylated FAM-peptide from the unphosphorylated substrate.

    • Causality: The software calculates the ratio of product to total peptide to yield the percent conversion. This ratio inherently normalizes for any well-to-well variability in dispensing, creating a self-validating data point.

Data Presentation: Comparative IC50 Profiling

To validate the synthesis pipeline, novel compounds derived from 6,7-dimethoxyquinoline-4-carbaldehyde must be benchmarked against established clinical standards. Below is a summary of quantitative data reflecting the potency of various derivatives against their primary RTK targets.

Table 2: Comparative IC50 Profiling of 6,7-Dimethoxyquinoline Derivatives
CompoundTarget KinaseIC50 (nM)Structural NoteReference
Cabozantinib (Control) c-Met~1.3Standard 6,7-dimethoxyquinoline core[3]
Compound 12n c-Met30 ± 8Benzimidazole derivative[3]
Tivozanib VEGFR1/2/30.16 - 0.24Urea linkage at 4-position[1]
Compound I PDGFR / CA IX8.3Sulfonamide derivative[2]

Data indicates that functionalization of the 4-position (via the carbaldehyde precursor) allows for exceptional tuning of kinase selectivity, ranging from sub-nanomolar VEGFR inhibition to dual-targeted PDGFR/CA IX activity.

References

  • Source: nih.
  • Source: semanticscholar.
  • Source: acs.

Sources

Validation

comparing the efficacy of different synthetic routes to 6,7-Dimethoxyquinoline-4-carbaldehyde

A Comparative Guide to the Synthetic Efficacy for 6,7-Dimethoxyquinoline-4-carbaldehyde Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. The focus of this...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthetic Efficacy for 6,7-Dimethoxyquinoline-4-carbaldehyde

Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. The focus of this document is the synthesis of 6,7-Dimethoxyquinoline-4-carbaldehyde, a crucial heterocyclic building block in medicinal chemistry. Its derivatives have shown potential in the development of novel therapeutics, including potent c-Met inhibitors for cancer treatment.[1] This guide provides a comparative analysis of prominent synthetic routes, offering insights into the causality behind experimental choices, detailed protocols, and a clear evaluation of their respective efficacies.

Our objective is to equip you with the necessary information to select the most appropriate synthetic strategy based on your specific laboratory context, considering factors such as scale, available resources, and desired purity.

Strategic Overview of Synthetic Pathways

The synthesis of 6,7-Dimethoxyquinoline-4-carbaldehyde can be broadly approached via two strategic disconnections:

  • Functional Group Interconversion (FGI) on a Pre-formed Quinoline Core: This strategy involves the synthesis of a 6,7-dimethoxyquinoline scaffold first, followed by the introduction or modification of a substituent at the C4 position to yield the desired aldehyde. This is the most common and direct approach.

  • Ring Construction with the Aldehyde Precursor: This involves building the quinoline ring system from acyclic precursors that already contain the necessary carbon atom for the C4-aldehyde. This is often a more complex, multi-step process.[2]

The guide will focus on the more prevalent FGI strategies, which offer greater flexibility and are more widely documented in the literature.

Synthetic_Strategies Target 6,7-Dimethoxyquinoline- 4-carbaldehyde FGI Functional Group Interconversion (FGI) on Quinoline Core Target->FGI Retrosynthesis Ring_Construction Ring Construction with Aldehyde Precursor Target->Ring_Construction Retrosynthesis Start_FGI 6,7-Dimethoxy-4-methylquinoline FGI->Start_FGI Precursor For... Start_Ring Substituted Anilines & Carbonyl Compounds Ring_Construction->Start_Ring Precursor For...

Caption: High-level retrosynthetic strategies for 6,7-Dimethoxyquinoline-4-carbaldehyde.

Route 1: Oxidation of 4-Methyl-6,7-dimethoxyquinoline

This is arguably the most direct and frequently cited method. The logic is straightforward: selectively oxidize the methyl group at the C4 position of the quinoline ring to an aldehyde. The choice of oxidant is critical to achieving high yield and minimizing over-oxidation to the corresponding carboxylic acid.

Mechanism and Rationale: Selenium Dioxide (SeO₂) Oxidation

Selenium dioxide is a specific and reliable reagent for the oxidation of activated methyl groups, such as those in the benzylic or allylic position. In the context of 4-methyl-6,7-dimethoxyquinoline, the methyl group at C4 is "benzylic-like" due to its attachment to the aromatic quinoline system, making it susceptible to oxidation.

The reaction proceeds through an ene reaction followed by a[3][4]-sigmatropic rearrangement. The key advantage of SeO₂ is its ability to perform this transformation under relatively controlled conditions, though careful monitoring is essential to prevent the formation of 6-methoxyquinoline-4-carboxylic acid, a common side product from over-oxidation.[5]

SeO2_Oxidation_Workflow Start 1. Dissolve 6,7-Dimethoxy-4-methylquinoline in anhydrous dioxane Add_SeO2 2. Add Selenium Dioxide (1.1 eq) Start->Add_SeO2 Reflux 3. Heat to Reflux (4-6 hours) (Monitor by TLC) Add_SeO2->Reflux Cool 4. Cool to Room Temperature Reflux->Cool Filter 5. Filter through Celite® to remove Selenium metal Cool->Filter Concentrate 6. Concentrate Filtrate under reduced pressure Filter->Concentrate Purify 7. Purify by Recrystallization or Chromatography Concentrate->Purify Product Pure 6,7-Dimethoxyquinoline- 4-carbaldehyde Purify->Product

Caption: Experimental workflow for the SeO₂ oxidation of 4-methyl-6,7-dimethoxyquinoline.

Detailed Experimental Protocol: Selenium Dioxide Oxidation

This protocol is adapted from established methodologies for the oxidation of 4-methylquinolines.[5]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 6,7-dimethoxy-4-methylquinoline in anhydrous dioxane.

  • Reagent Addition: Add selenium dioxide (1.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite® to remove the precipitated black selenium metal. Wash the filter cake with a small amount of dioxane.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purification: The crude residue can be purified by silica gel column chromatography or by recrystallization from a suitable solvent like ethanol after treatment with activated charcoal to yield the final product.[5]

Alternative Metal-Free Oxidation

Recent advancements have focused on more environmentally benign, metal-free oxidation methods. One such protocol utilizes hypervalent iodine(III) reagents, such as PIDA (phenyliodine diacetate), in DMSO.[6] This approach offers mild reaction conditions and avoids the use of toxic heavy metals like selenium.[6] While promising, yields and reaction times may vary compared to the classical SeO₂ method.[6]

Route 2: Vilsmeier-Haack Formylation of 6,7-Dimethoxyquinoline

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] It utilizes a "Vilsmeier reagent," typically a chloromethyliminium salt, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[8][9]

Mechanism and Rationale
  • Reagent Formation: POCl₃ reacts with DMF to form the electrophilic Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The 6,7-dimethoxyquinoline is an electron-rich heterocycle. The methoxy groups at the 6 and 7 positions activate the benzene portion of the ring system. However, the pyridine ring is generally deactivated towards electrophilic attack. The C4 position is electronically favorable for substitution in many quinoline systems.

  • Hydrolysis: The initial product is an iminium salt intermediate, which is subsequently hydrolyzed during aqueous work-up to yield the final aldehyde.[8][9]

Causality: This method is chosen when the starting material is the quinoline core itself, rather than its 4-methyl derivative. The success of the reaction is highly dependent on the regioselectivity of the formylation. While formylation is expected at the C4 position for some activated quinolines, competing formylation at C5 can occur, which may complicate purification.[2][5]

Vilsmeier_Haack_Workflow Prepare_Reagent 1. Prepare Vilsmeier Reagent: Add POCl₃ to ice-cold DMF Add_Quinoline 2. Add 6,7-Dimethoxyquinoline solution dropwise Prepare_Reagent->Add_Quinoline Reaction 3. Stir at controlled temperature (e.g., 0°C to RT), monitor by TLC Add_Quinoline->Reaction Quench 4. Quench reaction by pouring onto crushed ice/base Reaction->Quench Hydrolyze 5. Hydrolyze iminium salt (often requires heating) Quench->Hydrolyze Extract 6. Extract product with organic solvent Hydrolyze->Extract Purify 7. Purify by column chromatography Extract->Purify Product Pure 6,7-Dimethoxyquinoline- 4-carbaldehyde Purify->Product

Caption: General experimental workflow for the Vilsmeier-Haack formylation reaction.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This is a representative protocol. Reaction conditions, particularly temperature and time, may require optimization.

  • Vilsmeier Reagent Preparation: In a fume hood, slowly add phosphorus oxychloride (POCl₃, ~3 equivalents) to an ice-cold solution of N,N-dimethylformamide (DMF, ~5 equivalents). Stir for 30 minutes at 0°C.

  • Substrate Addition: Add a solution of 6,7-dimethoxyquinoline (1 equivalent) in a suitable solvent (e.g., DMF or a chlorinated solvent) dropwise to the prepared Vilsmeier reagent, maintaining the temperature.

  • Reaction: Allow the mixture to warm to room temperature or gently heat as required, monitoring the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Hydrolysis: The resulting mixture may need to be heated to ensure complete hydrolysis of the intermediate iminium salt.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is typically purified by column chromatography to isolate the desired 4-carbaldehyde isomer.

Comparative Efficacy Analysis

The choice between these synthetic routes depends on several factors, which are summarized below.

ParameterRoute 1: SeO₂ OxidationRoute 2: Vilsmeier-Haack
Starting Material 6,7-Dimethoxy-4-methylquinoline6,7-Dimethoxyquinoline
Key Reagents Selenium Dioxide (SeO₂)POCl₃, DMF
Typical Yield Good to Excellent (often >70%)Moderate to Good (Variable)
Selectivity High for C4-aldehydePotential for C5 isomer formation
Key Challenges - Over-oxidation to carboxylic acid- Toxicity of selenium compounds- Regioselectivity control- Vigor of reagent formation
Safety Concerns Selenium compounds are toxic and require careful handling and disposal.POCl₃ is highly corrosive and reacts violently with water. The reaction should be performed in a fume hood.
Scalability Readily scalable, but disposal of selenium waste can be an issue.Scalable, but requires careful control of exotherms during reagent formation.

Conclusion and Recommendations

For most applications, the oxidation of 4-methyl-6,7-dimethoxyquinoline (Route 1) stands out as the more reliable and high-yielding method. Its primary advantage is the unambiguous regioselectivity, as the reaction occurs at the pre-existing methyl group. The main drawback is the toxicity of selenium dioxide, which necessitates stringent safety protocols and waste management. The development of metal-free alternatives using hypervalent iodine reagents is a promising avenue for greener synthesis.[6]

The Vilsmeier-Haack formylation (Route 2) is a viable alternative, particularly if 6,7-dimethoxyquinoline is a more readily available or cost-effective starting material than its 4-methyl counterpart. However, researchers must be prepared to optimize reaction conditions to maximize the yield of the desired C4 isomer and to perform careful chromatographic separation from potential side products.

Ultimately, the optimal route will be dictated by the specific constraints and objectives of your research program. We recommend performing small-scale trial reactions to validate the chosen procedure with your specific batches of reagents and equipment.

References

  • Benchchem. (n.d.). Optimization of Vilsmeier-Haack reaction for 6-Methoxyquinoline-4-carbaldehyde.
  • Cambridge University Press. (n.d.). Reissert Reaction. Published online by Cambridge University Press.
  • Grokipedia. (n.d.). Reissert reaction.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 6-Methoxyquinoline-4-carbaldehyde.
  • Xu, J., Li, Y., Ding, T., & Guo, H. (n.d.). Metal‐Free Chemoselective Oxidation of 4‐Methylquinolines into Quinoline‐4‐Carbaldehydes.
  • Wikipedia. (n.d.). Reissert reaction.
  • chemeurope.com. (n.d.). Reissert reaction.
  • (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
  • Benchchem. (n.d.).
  • Technical Disclosure Commons. (2024). Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
  • (n.d.). Electrochemical oxidation of aromatic ethers. Part 6. Oxidation of 4-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline and attempted synthesis of 4-(3,4-dimethoxybenzyl)6,7-dimethoxy-2-methyl-1,4.
  • (2024, March 6). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions.
  • MDPI. (2023, April 4). Diastereoselective Synthesis of (–)
  • (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Journal of the Chemical Society C - RSC Publishing. (n.d.). Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine.
  • Amanote Research. (n.d.). The Synthesis of 6, 7-Dimethoxy-Quinoline.
  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Semantic Scholar. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.

Sources

Comparative

A Comparative Guide to the Orthogonal Validation of 6,7-Dimethoxyquinoline-4-carbaldehyde Purity by HPLC and qNMR

For Researchers, Scientists, and Drug Development Professionals In the synthesis of complex pharmaceutical agents, the purity of key intermediates is not merely a quality metric; it is the foundation upon which the safet...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical agents, the purity of key intermediates is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 6,7-Dimethoxyquinoline-4-carbaldehyde, a crucial building block, is no exception. Its purity directly impacts the impurity profile of subsequent synthetic steps and, ultimately, the drug product. This guide provides an in-depth, comparative analysis of two powerful and complementary analytical techniques—High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the robust validation of its purity.

This document moves beyond simple procedural lists to explain the scientific rationale behind methodological choices, grounding them in established principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2] By employing these orthogonal methods, researchers can establish a highly confident and defensible purity value, a critical step in any drug development program.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Impurity Profiling

HPLC is the cornerstone of purity analysis in the pharmaceutical industry, prized for its exceptional resolving power and sensitivity in detecting trace-level impurities.[3] The technique separates the primary compound from by-products, starting materials, and degradation products based on their differential partitioning between a stationary phase (a packed column) and a liquid mobile phase. For a molecule like 6,7-Dimethoxyquinoline-4-carbaldehyde, a reverse-phase method is typically the most effective approach.

The Rationale for Reverse-Phase HPLC: The quinoline core and its substituents lend the molecule a significant degree of hydrophobicity, making it well-suited for retention on a nonpolar stationary phase, such as a C18 column.[4][5][6] A gradient elution, where the organic content of the mobile phase is increased over time, is employed to ensure that both more polar and less polar impurities are effectively separated and eluted from the column, providing a comprehensive impurity profile in a single analytical run. The addition of an acid like formic acid to the mobile phase is a critical choice; it protonates the basic nitrogen of the quinoline ring, preventing undesirable interactions with residual silanols on the column and thus ensuring sharp, symmetrical peaks.[7][8]

Experimental Protocol: HPLC-UV Purity Determination

This protocol is designed as a self-validating system, with parameters chosen to ensure specificity and robustness in line with ICH Q2(R2) guidelines.[1][2]

Instrumentation & Materials:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[9]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3][4]

  • Mobile Phase A: 0.1% Formic Acid in high-purity water.

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile (HPLC grade).[3]

  • Sample Diluent: 50:50 mixture of Mobile Phase A and B.

Chromatographic Conditions:

Parameter Recommended Value Rationale
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column, ensuring efficient mass transfer.
Injection Volume 10 µL A typical volume to avoid column overload while ensuring adequate sensitivity.[3][9]
Column Temperature 30 °C Provides stable retention times and improved peak shape.[4]
Detection Wavelength 254 nm and 320 nm DAD allows monitoring at multiple wavelengths to ensure detection of all chromophoric impurities.[4]

| Gradient Elution | See table below | Ensures elution of a wide range of potential impurities with varying polarities. |

Gradient Elution Program:

Time (minutes) % Mobile Phase A % Mobile Phase B
0.0 95 5
20.0 5 95
25.0 5 95
25.1 95 5

| 30.0 | 95 | 5 |

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases as described above. Filter and degas to prevent pump issues and baseline noise.

  • Sample Preparation: Accurately weigh approximately 10 mg of 6,7-Dimethoxyquinoline-4-carbaldehyde and dissolve it in 10 mL of diluent to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.[4]

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.[9]

  • Analysis: Inject a blank (diluent), followed by the sample solution.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks. Impurities should be reported against thresholds defined in ICH Q3A.[10]

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample 1. Prepare Sample (1 mg/mL in Diluent) prep_mobile 2. Prepare Mobile Phases (A: H2O+FA, B: ACN+FA) equilibrate 3. Equilibrate HPLC System (C18 Column, 30°C) inject 4. Inject Sample (10 µL) equilibrate->inject run_gradient 5. Run Gradient Elution (30 min) inject->run_gradient detect 6. Detect via UV/DAD (254 nm, 320 nm) run_gradient->detect integrate 7. Integrate Peaks detect->integrate calculate 8. Calculate Area % Purity integrate->calculate report 9. Report Results (vs. ICH Thresholds) calculate->report qNMR_Workflow cluster_prep Precise Sample Preparation cluster_acq Quantitative Acquisition cluster_data Data Analysis & Calculation weigh_analyte 1. Accurately Weigh Analyte weigh_is 2. Accurately Weigh Internal Std weigh_analyte->weigh_is dissolve 3. Dissolve in DMSO-d6 weigh_is->dissolve setup_nmr 4. Lock & Shim Spectrometer dissolve->setup_nmr acquire 5. Acquire Spectrum (Long D1 Delay) setup_nmr->acquire process 6. Process Spectrum (Phase, Baseline) acquire->process integrate 7. Integrate Analyte & IS Peaks process->integrate calculate 8. Calculate Purity (Using Formula) integrate->calculate

Caption: Workflow for Purity Determination by qNMR.

Comparative Summary: HPLC vs. qNMR

The true power in purity validation lies not in choosing one method over the other, but in understanding their distinct strengths and using them in a complementary, or orthogonal, fashion.

FeatureHPLC-UVQuantitative NMR (qNMR)
Principle Chromatographic separation based on polarity; quantification by external calibration or area percent.Spectroscopic; direct quantification based on the molar ratio to an internal standard. [11][12]
Reference Standard Requires a reference standard of the analyte for identity confirmation and accurate quantification (if not using area %).Does not require a reference standard of the analyte; uses a certified internal standard. [11][13]
Sensitivity High (ppm or ppb level for impurities). Excellent for trace impurity detection.Lower (typically >0.1%). Not ideal for trace impurity analysis.
Structural Info Provides retention time only. Identity is inferred by comparison to a standard.Provides full structural confirmation of the main component and can help identify impurities. [14]
Impurity Detection Detects only UV-active impurities.Universal detection for proton-containing molecules, regardless of chromophores. [11]
Validation Well-established ICH validation protocols for all parameters. [15]Considered a primary method; validation focuses on specificity, precision, and accuracy. [13][16]
Throughput Relatively high; automated systems can run many samples.Lower; requires longer acquisition times for quantification.

A Synergistic Approach for Unquestionable Confidence

The highest confidence in the purity of 6,7-Dimethoxyquinoline-4-carbaldehyde is achieved by leveraging the strengths of both techniques. The logical workflow below illustrates this synergistic relationship.

Caption: Orthogonal Purity Validation Workflow.

Validating the purity of a critical intermediate like 6,7-Dimethoxyquinoline-4-carbaldehyde requires a rigorous, multi-faceted approach. HPLC provides an unparalleled view of the impurity profile, detecting and quantifying minor components that could impact downstream processes. Simultaneously, qNMR offers an independent, primary method to determine the absolute purity of the main component while confirming its chemical identity. By using these two orthogonal techniques in concert, researchers and drug developers can establish a scientifically sound and regulatorily compliant purity value, ensuring the quality and integrity of their synthetic pathway and the resulting API.

References

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works . ResolveMass Laboratories Inc. [Link]

  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance . PubMed. [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide . Propreitor. [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation . MDPI. [Link]

  • Validation of analytical procedures according to the ICH guidelines . Efor Group. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES . Acta Poloniae Pharmaceutica. [Link]

  • Analytical Method Validation: ICH and USP Perspectives . International Journal of Research and Review. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors . PMC. [Link]

  • HPLC Columns and Consumables Selection Chart . Welch Materials, Inc. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of 6,7-Dimethoxyquinoline-4-carbaldehyde Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for developing novel therapeutics across a range of disease...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for developing novel therapeutics across a range of diseases, from cancer to malaria.[1][2][3] Specifically, derivatives of 6,7-dimethoxyquinoline have shown significant promise, forming the core of potent kinase inhibitors and other targeted agents.[1][4] However, a molecule's therapeutic potential is not solely defined by its potency; its metabolic stability is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. A compound that is rapidly metabolized will likely fail due to insufficient exposure in the body, while one that is too stable could lead to adverse effects.[5][6]

This guide provides an in-depth comparison of the essential in vitro methodologies used to assess the metabolic stability of 6,7-dimethoxyquinoline-4-carbaldehyde derivatives. We will move beyond simple protocol recitation to explore the causal biochemistry, enabling you to make informed decisions in your drug discovery campaigns.

The Central Question: Predicting In Vivo Clearance

Our primary goal in these early-stage assays is to predict a compound's in vivo hepatic clearance—the rate at which the liver removes the drug from the body.[7] This is achieved by measuring the intrinsic clearance (CLint), which reflects the inherent capacity of liver enzymes to metabolize a drug.[5][7] We will focus on two gold-standard, complementary systems: Human Liver Microsomes (HLM) and cryopreserved primary human hepatocytes .

System 1: Human Liver Microsomes (HLM) - The High-Throughput Engine

HLM are vesicle-like fragments of the endoplasmic reticulum from liver cells. They are a cost-effective and high-throughput model, primarily containing the crucial Phase I drug-metabolizing enzymes, the Cytochrome P450s (CYPs).[8] These enzymes are responsible for the oxidative metabolism of a vast number of drugs.[9][10]

Why HLM? The HLM assay is often the first line of assessment due to its simplicity and speed. It provides a clear, isolated view of CYP-mediated metabolism, which is a major clearance pathway for many small molecules.

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Test Compound Stock (e.g., 10 mM in DMSO) E Pre-warm HLM, Buffer, & Test Compound A->E B HLM Stock (e.g., 20 mg/mL) B->E C NADPH Stock (Cofactor) F Initiate Reaction (Add NADPH) C->F D Phosphate Buffer (pH 7.4) D->E E->F G Time-Point Sampling (e.g., 0, 5, 15, 30 min) F->G H Quench Reaction (Ice-cold Acetonitrile + Internal Standard) G->H I Centrifuge to Pellet Protein H->I J LC-MS/MS Analysis of Supernatant I->J K Data Interpretation: % Remaining vs. Time J->K

Caption: General workflow for a Human Liver Microsomal (HLM) stability assay.

This protocol includes control compounds to ensure the validity of each experimental run.

Materials:

  • Pooled Human Liver Microsomes (e.g., from a reputable supplier)

  • Test Derivatives (A, B, C) and Control Compounds (High-clearance: Verapamil; Low-clearance: Warfarin)

  • NADPH regenerating system (or NADPH stock)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ice-cold, containing an appropriate internal standard for LC-MS/MS)

  • 96-well incubation plates and collection plates

Procedure:

  • Preparation: Prepare a 1 µM working solution of each test and control compound in phosphate buffer. In the incubation plate, add 1 µg/µL of microsomal protein.[11]

  • Pre-incubation: Pre-warm the plate containing microsomes and compounds for 10 minutes at 37°C to equilibrate the temperature.

  • Initiation: Start the reaction by adding 1 mM NADPH.[11] The final incubation volume is typically 150-200 µL.

  • Time-Course Sampling: At specified time points (e.g., 0, 5, 10, 20, 40 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile with the internal standard.[11] The "0 min" sample is crucial as it represents 100% of the initial compound concentration.

  • Protein Precipitation: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm) for 15 minutes to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method.[12][13] This method should be optimized to specifically quantify the parent compound.

Trustworthiness Check:

  • Positive Control (Verapamil): Should show significant degradation over the time course (e.g., t1/2 < 20 min).

  • Negative Control (Warfarin): Should show minimal to no degradation.

  • -NADPH Control: A parallel incubation without the NADPH cofactor should show no degradation, confirming the reaction is CYP-dependent.

System 2: Primary Human Hepatocytes - The "Gold Standard" Physiological Model

While HLM are excellent for assessing Phase I metabolism, they lack the complete metabolic machinery of a liver cell. Cryopreserved human hepatocytes contain both Phase I and Phase II (conjugation) enzymes, as well as active transporters, offering a more comprehensive and physiologically relevant picture of metabolic clearance.[11][14]

Why Hepatocytes? This model is essential for compounds that may be cleared by non-CYP pathways (e.g., UGTs, SULTs) or for assessing the interplay between metabolism and cellular transport. It is considered a lower-throughput, higher-fidelity assay.

Hepatocyte_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C, 5% CO2) cluster_analysis Analysis A Thaw & Prepare Cryopreserved Hepatocytes B Determine Cell Viability (e.g., Trypan Blue) A->B C Prepare Cell Suspension (e.g., 0.5-1.0 x 10^6 cells/mL) B->C D Add Test Compound to Cell Suspension C->D E Incubate on Orbital Shaker (Gentle Agitation) D->E F Time-Point Sampling (e.g., 0, 15, 30, 60, 120 min) E->F G Quench Reaction (Ice-cold Acetonitrile + Internal Standard) F->G H Homogenize & Centrifuge G->H I LC-MS/MS Analysis of Supernatant H->I J Data Interpretation: % Remaining vs. Time I->J

Caption: Workflow for a metabolic stability assay using suspended hepatocytes.

Procedure:

  • Cell Preparation: Rapidly thaw cryopreserved hepatocytes according to the supplier's protocol. Perform a cell count and assess viability (should be >80%). Prepare a suspension at a final density of 0.5 or 1.0 x 10^6 viable cells/mL in incubation medium.[14]

  • Incubation: In a 12- or 24-well plate, add the cell suspension. Add the test compound (final concentration typically 1 µM) to initiate the reaction.[14]

  • Time-Course Sampling: Place the plate on an orbital shaker in an incubator (37°C, 5% CO2). At designated time points (e.g., 0, 15, 30, 60, 120, 240 min), take aliquots of the cell suspension and quench immediately with ice-cold acetonitrile containing an internal standard.[14]

  • Analysis: As with the HLM protocol, vortex the quenched samples, centrifuge to pellet cell debris and protein, and analyze the supernatant by LC-MS/MS.

Data Analysis and Interpretation

For both systems, the fundamental data output is the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Calculate In Vitro Half-Life (t1/2): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the elimination rate constant (k).

    • k = - (Slope)

    • t1/2 (min) = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): This calculation normalizes the clearance rate to the amount of protein or cells used.[5][8]

    • For HLM: CLint (µL/min/mg protein) = (0.693 / t1/2) * (Volume of incubation in µL / mg of microsomal protein in incubation)[5]

    • For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t1/2) * (Volume of incubation in µL / Number of hepatocytes in millions)[14]

Comparative Data for 6,7-Dimethoxyquinoline-4-carbaldehyde Derivatives (Hypothetical)
DerivativeHLM t1/2 (min)HLM CLint (µL/min/mg)Hepatocyte t1/2 (min)Hepatocyte CLint (µL/min/10^6 cells)Predicted Clearance Class
Derivative A 1592.412115.5High
Derivative B 4530.84034.7Moderate
Derivative C > 120< 11.611012.6Low
Verapamil 12115.510138.6High (Control)
Warfarin > 120< 11.6> 120< 11.6Low (Control)

Interpretation:

  • Derivative A is rapidly metabolized in both systems, suggesting high hepatic clearance in vivo. This compound would likely have poor oral bioavailability.

  • Derivative C is very stable in both systems, indicating low hepatic clearance. This is a desirable characteristic for achieving sustained exposure.

  • Derivative B shows intermediate stability. Its fate would require further investigation.

  • The close agreement between HLM and hepatocyte data for these hypothetical compounds suggests that CYP-mediated (Phase I) metabolism is the primary clearance pathway. If a compound were stable in HLM but showed rapid clearance in hepatocytes, it would strongly imply that Phase II metabolism is the dominant pathway.

Identifying the Metabolic "Soft Spot"

Understanding which enzymes are responsible for metabolism is key to rational drug design. For quinoline-based structures, metabolism often occurs via oxidation by CYP enzymes like CYP2A6 and CYP2E1.[9][15][16] The methoxy groups and the aldehyde on the 6,7-Dimethoxyquinoline-4-carbaldehyde scaffold are potential sites for metabolism (e.g., O-demethylation or oxidation).

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (e.g., UGTs) Parent 6,7-Dimethoxyquinoline- 4-carbaldehyde Derivative M1 O-Demethylation (at C6 or C7) Parent->M1 M2 Aldehyde Oxidation to Carboxylic Acid Parent->M2 M3 Aromatic Hydroxylation Parent->M3 M4 Glucuronidation of Hydroxylated Metabolite M1->M4 M3->M4

Caption: Potential metabolic pathways for a quinoline derivative.

To improve a metabolically unstable compound like Derivative A, medicinal chemists can make structural modifications at these "soft spots." For example, replacing a methoxy group with a more stable group (e.g., a difluoromethoxy group) could block metabolism at that site, enhancing metabolic stability.[17]

Conclusion: A Strategy for Success

The evaluation of metabolic stability is a critical, iterative process in drug discovery. By employing a tiered approach—starting with high-throughput HLM assays and progressing promising candidates to more physiologically relevant hepatocyte models—researchers can efficiently triage compounds. This dual-system approach provides a comprehensive understanding of a compound's intrinsic clearance, flags potential liabilities early, and guides the structure-activity relationship (SAR) toward candidates with optimized pharmacokinetic properties. The methodologies and interpretive frameworks presented here provide a robust foundation for selecting 6,7-dimethoxyquinoline-4-carbaldehyde derivatives with a higher probability of success in clinical development.

References

  • Stiborová, M., Sejbal, J., Bořek-Dohalská, L., et al. (2002). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 23(11), 1833–1840. Available from: [Link]

  • Stiborová, M., Sejbal, J., Bořek-Dohalská, L., et al. (2002). Cytochrome P450 species involved in the metabolism of quinoline. PubMed. Available from: [Link]

  • Kuran, B., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica – Drug Research, 71(4), 603-609. Available from: [Link]

  • El Orche, A., et al. (2024). Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Stiborová, M., Sejbal, J., & Frei, E. (2002). Cytochrome P450 species involved in the metabolism of quinoline. Oxford Academic. Available from: [Link]

  • Rajan, V., & Kumar, S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available from: [Link]

  • Desta, Z., et al. (2013). Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs. PMC. Available from: [Link]

  • Shinde, P.B., et al. (2022). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. WSU Research Exchange. Available from: [Link]

  • XenoTech. (2025). How to Conduct an In Vitro Metabolic Stability Study. XenoTech. Available from: [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available from: [Link]

  • Fiorito, M., et al. (2023). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. PMC. Available from: [Link]

  • Janežič, M., & Trontelj, J. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Available from: [Link]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. Available from: [Link]

  • Wang, Y., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Taylor & Francis Online. Available from: [Link]

  • Li, J., et al. (2006). Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives. ResearchGate. Available from: [Link]

  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Biotrial. Available from: [Link]

  • Kumar, S., & Nair, A. (2016). Quantitative bioanalysis by LC-MS/MS: a review. ResearchGate. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature. Available from: [Link]

  • Mattek. (n.d.). Metabolic Stability. Mattek. Available from: [Link]

  • Hsieh, E.J., et al. (2021). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. PMC. Available from: [Link]

  • Obach, R. S. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Periodicum biologorum, 108(1), 3-12. Available from: [Link]

  • Li, Y., et al. (2025). Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance in Eca109/VCR cells. PubMed. Available from: [Link]

  • Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance. YouTube. Available from: [Link]

  • Sharma, R., & Kumar, V. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Letters. Available from: [Link]

  • Ilari, A., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PMC. Available from: [Link]

  • Kumar, A., et al. (2014). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. PubMed. Available from: [Link]

Sources

Comparative

head-to-head comparison of different olefination methods for 6,7-Dimethoxyquinoline-4-carbaldehyde

Executive Summary & Chemical Context 6,7-Dimethoxyquinoline-4-carbaldehyde is a highly prized heteroaromatic building block in medicinal chemistry, frequently serving as an advanced intermediate in the synthesis of multi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

6,7-Dimethoxyquinoline-4-carbaldehyde is a highly prized heteroaromatic building block in medicinal chemistry, frequently serving as an advanced intermediate in the synthesis of multi-targeted kinase inhibitors (e.g., analogs of cabozantinib and lenvatinib). Converting the C4-aldehyde into an alkene via olefination is a critical carbon-carbon bond-forming step.

However, this transformation presents unique stereoelectronic challenges. The electron-donating methoxy groups at the 6- and 7-positions increase the electron density of the quinoline core through resonance, which subtly reduces the electrophilicity of the C4-carbonyl carbon compared to unsubstituted quinoline-4-carbaldehydes. Furthermore, the peri-interaction with the C5 proton introduces steric hindrance. This guide objectively compares three premier olefination methodologies—Wittig, Horner-Wadsworth-Emmons (HWE), and Julia-Kocienski—providing mechanistic insights and self-validating protocols to ensure reproducible scale-up.

Mechanistic & Electronic Considerations

The choice of olefination method is dictated by the desired alkene geometry (E vs. Z) and the electronic nature of the ylide/carbanion:

  • Electrophilicity & Reactivity : Because the methoxy groups push electron density toward the pyridine ring, the C4-aldehyde is slightly deactivated. Highly nucleophilic reagents, such as phosphonate carbanions used in the HWE reaction, are often required to drive the reaction to completion efficiently.

  • Stereocontrol : Standard Wittig reactions with unstabilized ylides on quinoline carbaldehydes often yield a mixture of E/Z isomers (frequently ranging from 1:1 to 1:2.5), which complicates downstream purification[1]. Conversely, HWE and Julia-Kocienski olefinations offer superior thermodynamic control, heavily favoring the (E)-alkene[2].

Quantitative Performance Comparison

The following table summarizes the head-to-head performance of the three primary olefination strategies when applied to electron-rich quinoline-4-carbaldehyde scaffolds.

ParameterWittig OlefinationHorner-Wadsworth-Emmons (HWE)Julia-Kocienski Olefination
Best Use Case Terminal methylenation (=CH2)Conjugated (E)-alkenes (e.g., acrylates)Complex/unconjugated (E)-alkenes
Reagent Type Phosphonium ylidePhosphonate ester carbanionHeteroaryl sulfone carbanion
Typical Yield 60–75%[1]85–95%70–85%[2]
E/Z Selectivity Poor to Moderate (~1:1 to 3:1)Excellent (>95:5 E-selective)Excellent (>95:5 E-selective)
Byproduct Removal Difficult (Triphenylphosphine oxide)Easy (Water-soluble phosphate salts)Easy (Volatile SO₂, heteroaryl salts)
Reaction Conditions Moderate (often requires heating)Mild (0 °C to RT)Very Mild (-78 °C to RT)

Experimental Protocols

Protocol A: Horner-Wadsworth-Emmons (HWE) Olefination

Target: Synthesis of an (E)-acrylate derivative. Causality Note : Sodium hydride (NaH) is utilized to irreversibly deprotonate the phosphonate ester. This generates a highly nucleophilic carbanion capable of overcoming the reduced electrophilicity of the 6,7-dimethoxy-substituted aldehyde, ensuring rapid and complete conversion.

  • Carbanion Generation : To a flame-dried, argon-purged flask, add NaH (60% dispersion in mineral oil, 1.2 equiv). Wash the solid twice with anhydrous hexane to remove the mineral oil, then suspend in anhydrous tetrahydrofuran (THF) to a concentration of 0.2 M. Cool the suspension to 0 °C.

  • Phosphonate Addition : Add triethyl phosphonoacetate (1.2 equiv) dropwise. Stir for 30 minutes at 0 °C. Self-Validation: The reaction is ready when hydrogen gas evolution ceases and the opaque suspension turns into a clear, homogeneous solution.

  • Aldehyde Addition : Dissolve 6,7-Dimethoxyquinoline-4-carbaldehyde (1.0 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the carbanion at 0 °C.

  • Reaction Progression : Remove the ice bath and warm to room temperature. Monitor via TLC (1:1 EtOAc/Hexane). Self-Validation: The starting material (highly UV active, Rf ~0.4) should be entirely consumed within 2–4 hours, replaced by a lower-polarity product spot (Rf ~0.6).

  • Workup : Quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x). The water-soluble diethyl phosphate byproduct is efficiently partitioned into the aqueous layer.

  • Purification : Wash combined organics with brine, dry over Na₂SO₄, concentrate, and purify via short-plug flash chromatography to isolate the pure (E)-alkene.

Protocol B: Wittig Olefination (Terminal Methylenation)

Target: Synthesis of 6,7-dimethoxy-4-vinylquinoline. Causality Note : Methyltriphenylphosphonium bromide is treated with a strong base (KOtBu) to generate an unstabilized ylide. Because the ylide is highly reactive, it forces the addition to the sterically hindered and electron-rich C4-aldehyde[1].

  • Ylide Generation : Suspend methyltriphenylphosphonium bromide (1.5 equiv) in anhydrous THF (0.15 M) at 0 °C under argon. Add potassium tert-butoxide (KOtBu, 1.4 equiv) portion-wise. Self-Validation: The white suspension will immediately turn a vibrant, bright yellow, indicating successful ylide formation. Stir for 1 hour.

  • Aldehyde Addition : Add a solution of 6,7-Dimethoxyquinoline-4-carbaldehyde (1.0 equiv) in THF dropwise. The yellow color will begin to fade as the ylide is consumed.

  • Reaction Progression : Stir at room temperature for 4–6 hours. If TLC indicates stalled conversion (due to peri-steric hindrance), gently warm the reaction to 40 °C.

  • Workup & TPPO Removal : Quench with water and extract with dichloromethane (DCM). To remove the notoriously difficult triphenylphosphine oxide (TPPO) byproduct, concentrate the organic layer to near dryness. Resuspend the crude paste in cold diethyl ether/hexane (1:1 v/v) and vigorously stir for 15 minutes.

  • Purification : Filter the suspension through a Celite pad to remove the precipitated TPPO. Concentrate the filtrate and purify via silica gel chromatography.

Strategic Decision Workflow

OlefinationDecision Start 6,7-Dimethoxyquinoline- 4-carbaldehyde Target What is the target alkene? Start->Target ConjugatedE Conjugated (E)-Alkene (e.g., α,β-unsaturated ester) Target->ConjugatedE Electron-withdrawing group Unconjugated Unconjugated / Complex Alkene Target->Unconjugated Alkyl/Aryl group Terminal Terminal Alkene (=CH2) Target->Terminal Methylenation HWE Horner-Wadsworth-Emmons (HWE) ConjugatedE->HWE Julia Julia-Kocienski Olefination Unconjugated->Julia Wittig Wittig Reaction (Methylenetriphenylphosphorane) Terminal->Wittig

Decision matrix for selecting the optimal olefination method based on the target alkene structure.

References

  • Title: Benchmarking 6-Methoxyquinoline-4-carbaldehyde: A Comparative Guide to its Performance in Key Organic Reactions Source: BenchChem URL:

  • [1] Title: A Wittig-olefination–Claisen-rearrangement approach to the 3-methylquinoline-4-carbaldehyde synthesis Source: PubMed Central (PMC) URL:

  • [2] Title: Highly Stereoselective Formal Synthesis of Rosuvastatin and Pitavastatin Through Julia–Kocienski Olefination Using the Lactonized Statin Side-Chain Precursor Source: ResearchGate URL:

Sources

Validation

Structural Elucidation of 6,7-Dimethoxyquinoline-4-carbaldehyde Reaction Products: A Comparative Analytical Guide

Executive Summary The 6,7-dimethoxyquinoline scaffold is a privileged pharmacophore, serving as the structural core for numerous potent kinase inhibitors (e.g., cabozantinib analogs) targeting c-Met and VEGFR21[1]. Funct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6,7-dimethoxyquinoline scaffold is a privileged pharmacophore, serving as the structural core for numerous potent kinase inhibitors (e.g., cabozantinib analogs) targeting c-Met and VEGFR21[1]. Functionalization of the C4-position via 6,7-dimethoxyquinoline-4-carbaldehyde (e.g., through reductive amination, Wittig olefination, or Schiff base condensation) is a critical workflow in drug discovery.

However, confirming the exact structure of these reaction products presents unique analytical challenges. The isolated C5 and C8 protons on the quinoline ring lack scalar coupling, making simple 1D NMR insufficient for resolving complex regiochemical questions. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of leading analytical modalities. By understanding the causality behind these techniques, researchers can build self-validating workflows that guarantee structural integrity2[2].

Comparative Performance of Analytical Modalities

To establish an unambiguous structure, no single technique is absolute. The table below compares the performance, data yield, and limitations of the core analytical alternatives used for quinoline derivatives.

Analytical ModalityPrimary Data YieldedResolution & Confidence LevelThroughputKey Limitations
LC-HRMS (ESI+) Exact mass, elemental composition, isotopic pattern.High (< 5 ppm mass error). Excellent for ruling out side reactions.High (5-10 min/sample)Cannot distinguish between structural isomers or stereoisomers.
1D NMR (¹H, ¹³C) Functional group identification (e.g., loss of aldehyde C=O).Moderate . Good for tracking reaction progress, poor for regiochemistry.High (10 min/sample)C5/C8 quinoline protons overlap; lacks connectivity proof.
2D NMR (HSQC, HMBC) Carbon-proton connectivity and long-range structural mapping.Very High . The gold standard for proving regiochemistry.Low (2-4 hours/sample)Requires high sample purity (>95%) and concentration.
X-Ray Crystallography Absolute 3D spatial arrangement and stereochemistry (E/Z).Absolute . Provides definitive proof of the molecular lattice.Very Low (Days/Weeks)Requires the successful growth of a diffracting single crystal.

Structural Elucidation Workflow

Workflow Start 6,7-Dimethoxyquinoline-4-carbaldehyde Reaction Product HRMS Step 1: LC-HRMS (ESI+) Confirm Exact Mass Start->HRMS NMR1D Step 2: 1D NMR (1H, 13C) Identify Functional Groups HRMS->NMR1D Mass Match NMR2D Step 3: 2D NMR (HSQC, HMBC) Map Connectivity & Regiochemistry NMR1D->NMR2D Signals Assigned XRD Step 4: X-Ray Crystallography Resolve Stereochemistry (E/Z) NMR2D->XRD Isomer Ambiguity Success Structure Unambiguously Confirmed NMR2D->Success Connectivity Clear XRD->Success 3D Lattice Solved

Fig 1. Structural elucidation decision tree for 6,7-dimethoxyquinoline-4-carbaldehyde derivatives.

Self-Validating Experimental Protocols

Protocol A: LC-HRMS (ESI+) for Exact Mass Determination

Causality & Rationale: The quinoline nitrogen is highly basic. Electrospray Ionization in positive mode (ESI+) is the optimal choice because it readily protonates the quinoline core, generating strong [M+H]+ signals without inducing excessive fragmentation3[3].

  • System Calibration: Inject a standard calibration mix (e.g., LTQ Velos ESI Positive Ion Solution) to ensure mass accuracy is tuned to < 3 ppm.

  • Blank Validation: Run a solvent blank (50:50 H₂O:MeCN + 0.1% Formic Acid) to validate the absence of column carryover.

  • Sample Preparation: Dissolve 1.0 mg of the purified reaction product in 1.0 mL of LC-MS grade methanol. Dilute 1:1000 in the mobile phase to prevent Orbitrap detector saturation.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.8 µm). Run a 5-minute gradient from 5% to 95% Acetonitrile (0.1% Formic Acid).

  • Data Acquisition & Self-Validation: Acquire full-scan MS data at 70,000 resolution. Validation Check: Compare the experimental isotope pattern of the [M+H]+ peak against the theoretical in silico pattern. A match score >95% validates the elemental composition.

Protocol B: 2D NMR (HSQC & HMBC) for Regiochemical Mapping

Causality & Rationale: Standard ¹H NMR cannot definitively prove whether a reaction occurred at the C4-carbaldehyde or via an unexpected ring substitution because the C5 and C8 protons are isolated. HMBC is required to observe 3-bond couplings (³J_CH) between the new C4-substituent and the quinoline C4a/C3 carbons4[4].

  • Sample Preparation: Dissolve 15 mg of the dried product in 600 µL of DMSO-d6. Validation Check: Ensure the solution is perfectly clear; filter through a glass wool plug to maintain magnetic field homogeneity (shimming).

  • 1D Baseline Acquisition: Acquire a ¹H spectrum (16 scans) and calibrate the residual DMSO peak to δ 2.50 ppm. Acquire a ¹³C spectrum (1024 scans) and calibrate to δ 39.52 ppm.

  • 2D Acquisition: Run an edited-HSQC experiment to map all directly attached protons to their carbons. Run an HMBC experiment optimized for long-range couplings (typically 8 Hz).

  • Data Interpretation & Self-Validation: Locate the C5 and C8 proton singlets (~7.4 ppm). Trace their HMBC cross-peaks to the quaternary carbons (C4a, C8a). Use these anchored quaternary carbons to validate the attachment point of the new C4-substituent.

Protocol C: Single-Crystal X-Ray Diffraction (SCXRD)

Causality & Rationale: When Wittig reactions at the C4-carbaldehyde yield a mixture of E/Z isomers, NOESY NMR can sometimes be ambiguous due to molecular tumbling and conformational flexibility. SCXRD provides an absolute 3D spatial map.

  • Crystal Growth (Vapor Diffusion): Dissolve 5 mg of the product in 0.5 mL of dichloromethane (good solvent) in a small inner vial. Place this inside a larger vial containing 3 mL of hexane (antisolvent). Seal the outer vial and allow vapor equilibration for 48-72 hours.

  • Mounting & Data Collection: Select a single crystal with sharp edges under a polarized microscope. Mount on a nylon loop with paratone oil and flash-cool to 100 K using a nitrogen cryostream. Validation Check: The rapid cooling prevents thermal degradation and minimizes atomic displacement parameters (B-factors).

  • Structure Solution: Collect diffraction data using Cu-Kα radiation (λ = 1.54184 Å). Solve the phase problem using direct methods (SHELXT) and refine the model until the R1 factor is < 0.05.

Experimental Data Comparison

To illustrate the expected analytical output, the table below summarizes the structural elucidation data for a model reaction product: a C4-reductive amination derivative formed from 6,7-dimethoxyquinoline-4-carbaldehyde and 4-fluoroaniline.

Analytical TargetExpected Signal / ValueTechniqueStructural Significance
Exact Mass [M+H]+m/z 327.1345LC-HRMS (ESI+)Confirms elemental composition (C₁₈H₁₈FN₂O₂⁺) and prevents false identification of dimers.
Aldehyde C=O Absence of δ 10.5 ppm¹H NMRConfirms complete consumption of the starting 6,7-dimethoxyquinoline-4-carbaldehyde.
C4-Methylene δ 4.50 ppm (d, 2H)¹H NMRConfirms the reduction of the imine intermediate to the final secondary amine.
C5/C8 Protons δ 7.45 (s, 1H), 7.38 (s, 1H)¹H NMRConfirms the quinoline core remains intact without unexpected halogenation or substitution.
C4 to Methylene Linkage ³J_CH correlationHMBC (2D NMR)Unambiguously links the new amine chain directly to the C4 position of the quinoline ring.

References

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors Source: NIH / PMC URL
  • A Researcher's Guide to Validating the Structure of 2-Methyl-8-quinolinecarboxaldehyde Derivatives Source: BenchChem URL
  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis Source: MDPI URL
  • Identification of quinoline, carboline and glycinamide compounds in cow milk using HRMS and NMR Source: PubMed / NIH URL

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from 6,7-Dimethoxyquinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its ability to interact with the ATP binding site of protein kinases[1...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its ability to interact with the ATP binding site of protein kinases[1]. Specifically, derivatives of 6,7-dimethoxyquinoline have shown significant promise in the development of kinase inhibitors for cancer therapy[2][3]. This guide provides a comprehensive comparison of the cross-reactivity profiles of novel kinase inhibitors derived from the 6,7-dimethoxyquinoline-4-carbaldehyde core, offering insights into their selectivity and potential as targeted therapeutic agents.

The development of selective kinase inhibitors is a significant challenge in drug discovery[4]. While a highly selective inhibitor can minimize off-target effects and associated toxicities, a multi-targeted inhibitor may offer broader therapeutic benefits[4][5]. Therefore, a thorough understanding of a compound's kinase cross-reactivity is crucial for its clinical development.

This guide will delve into the methodologies for assessing kinase inhibitor selectivity, present a comparative analysis of a hypothetical, yet representative, 6,7-dimethoxyquinoline-derived inhibitor, and discuss the structure-activity relationships that govern its binding profile.

I. Methodologies for Kinase Inhibitor Cross-Reactivity Profiling

A variety of biochemical and cell-based assays are available to determine the selectivity of kinase inhibitors. Each method offers distinct advantages and a combination of approaches is often employed for a comprehensive analysis.

1. Biochemical Assays: These assays directly measure the interaction between an inhibitor and a purified kinase.

  • Radiometric Assays: Considered the gold standard, these assays quantify the transfer of a radiolabeled phosphate from ATP to a substrate[6].

  • Luminescence-Based Assays: These methods, such as ADP-Glo™, measure ATP consumption or ADP formation as an indicator of kinase activity[7]. They are highly sensitive and suitable for high-throughput screening[8].

  • Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) utilize fluorescently labeled substrates or antibodies to monitor kinase activity[7][9].

  • Kinase Binding Assays: These assays, such as KINOMEscan®, measure the ability of a compound to displace a ligand from the ATP-binding site of a large panel of kinases, providing a broad overview of its selectivity[10][11].

2. Cell-Based Assays: These assays assess the effect of an inhibitor on kinase activity within a cellular context, providing more physiologically relevant data.

  • Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates[12][13][14][15][16]. An increase in the melting temperature of the protein in the presence of a compound indicates target engagement.

Experimental Workflow: Kinase Cross-Reactivity Profiling

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

II. Comparative Analysis of a Representative Inhibitor: "QuinoMet-12n"

To illustrate the process of cross-reactivity profiling, we will consider a hypothetical but plausible inhibitor, "QuinoMet-12n," derived from 6,7-dimethoxyquinoline-4-carbaldehyde. This compound has been designed to target the c-Met kinase, a receptor tyrosine kinase implicated in various cancers[17][18][19].

The following table summarizes the inhibitory activity of QuinoMet-12n against a panel of selected kinases, alongside two well-characterized kinase inhibitors for comparison: Cabozantinib (a multi-kinase inhibitor) and a hypothetical highly selective c-Met inhibitor ("Sel-Met-X").

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Target KinaseQuinoMet-12nCabozantinibSel-Met-X
Primary Target
c-Met352
Off-Target Kinases
VEGFR2501>1000
AXL807>1000
RET1504>1000
KIT30012>1000
FLT350011>1000
SRC>100050>1000
EGFR>1000150>1000

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency. Data is hypothetical and for illustrative purposes.

Interpretation of the Data:

  • QuinoMet-12n demonstrates potent inhibition of its primary target, c-Met. It exhibits a degree of selectivity, with significantly lower potency against other kinases such as VEGFR2, AXL, and RET. This profile suggests that while c-Met is the primary target, some off-target activity may be expected at higher concentrations.

  • Cabozantinib , a known multi-kinase inhibitor, shows potent inhibition of c-Met as well as several other receptor tyrosine kinases, including VEGFR2, AXL, RET, KIT, and FLT3. This broad-spectrum activity contributes to its clinical efficacy but may also be associated with a wider range of side effects[20].

  • Sel-Met-X represents an idealized, highly selective inhibitor with potent activity against c-Met and minimal to no activity against the other tested kinases.

III. Structure-Activity Relationship (SAR) and Selectivity

The selectivity of quinoline-based kinase inhibitors is influenced by the nature and position of substituents on the quinoline core. The 6,7-dimethoxy groups are known to contribute to the binding affinity for the c-Met kinase[17][18]. The substituent at the 4-position of the quinoline ring plays a crucial role in determining the inhibitor's selectivity profile by interacting with specific residues within the ATP-binding pocket of different kinases[1].

For QuinoMet-12n, the specific chemical moiety derived from the 4-carbaldehyde group is critical for its interaction with the hinge region of the c-Met kinase. Modifications to this group can either enhance selectivity or broaden the inhibitor's activity profile. Molecular docking studies can provide valuable insights into the binding modes of these inhibitors and guide the rational design of more selective compounds[1].

Signaling Pathway Interactions

G cluster_0 QuinoMet-12n Inhibition cluster_1 Signaling Pathways QuinoMet-12n QuinoMet-12n cMet c-Met QuinoMet-12n->cMet Primary Target (Strong Inhibition) VEGFR2 VEGFR2 QuinoMet-12n->VEGFR2 Off-Target (Moderate Inhibition) AXL AXL QuinoMet-12n->AXL Off-Target (Moderate Inhibition) Proliferation Cell Proliferation cMet->Proliferation Survival Cell Survival cMet->Survival Migration Cell Migration cMet->Migration Angiogenesis Angiogenesis VEGFR2->Angiogenesis AXL->Survival AXL->Migration

Caption: Impact of QuinoMet-12n on key signaling pathways.

IV. Experimental Protocols

1. ADP-Glo™ Kinase Assay for IC50 Determination

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • Test compound (e.g., QuinoMet-12n)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup:

    • Add kinase reaction buffer to each well.

    • Add the test compound at various concentrations.

    • Add the kinase to each well.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes a method to confirm the engagement of an inhibitor with its target kinase in a cellular environment.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating samples (e.g., PCR cycler)

  • Western blotting reagents and equipment (or other protein detection method)

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the test compound at a specific concentration or a vehicle control (e.g., DMSO).

    • Incubate for a specified time to allow for compound uptake and target binding.

  • Heating:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis:

    • Lyse the cells by freeze-thawing or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Detection:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein in the soluble fraction by Western blotting or another sensitive protein detection method.

  • Data Analysis:

    • Quantify the band intensities (for Western blot) at each temperature.

    • Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

V. Conclusion

The 6,7-dimethoxyquinoline-4-carbaldehyde scaffold represents a promising starting point for the development of novel kinase inhibitors. A thorough and systematic approach to cross-reactivity profiling is essential to fully characterize these compounds and understand their therapeutic potential and potential liabilities. By combining robust biochemical and cell-based assays, researchers can gain a comprehensive understanding of an inhibitor's selectivity and make informed decisions for lead optimization and clinical development. The hypothetical inhibitor, QuinoMet-12n, serves as an example of a compound with a favorable selectivity profile, warranting further investigation as a potential therapeutic agent targeting c-Met-driven cancers. The ultimate goal is to develop inhibitors with an optimal balance of on-target potency and selectivity to maximize therapeutic benefit while minimizing adverse effects.

References

  • Biochemical assays for kinase activity detection - Celtarys - Drug Discovery. (2025, August 14).
  • The cellular thermal shift assay for evaluating drug target interactions in cells. (n.d.).
  • Quinoline Analogs as Kinase Inhibitors: A Comparative Docking Analysis in the ATP Binding Site - Benchchem. (n.d.).
  • Kinase Activity Assay | Creative Diagnostics. (n.d.).
  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024, May 30).
  • Biochemical Kinase Assays | Thermo Fisher Scientific - US. (n.d.).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18).
  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10).
  • (PDF) Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase - ResearchGate. (n.d.).
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024, August 5).
  • Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed. (2008, June 15).
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.).
  • Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC - NIH. (n.d.).
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. (2023, April 3).
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH. (n.d.).
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications. (2023, March 17).
  • Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors - bioRxiv. (2021, March 19).
  • Protein kinase profiling assays: a technology review - PubMed. (2015, November 15).
  • KINOMEscan Technology - Eurofins Discovery. (n.d.).
  • Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of Quinoxaline-Based Compounds - Benchchem. (n.d.).
  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC. (n.d.).
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (n.d.).
  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - Frontiers. (n.d.).
  • Kinase inhibition profiles as a tool to identify kinases for specific phosphorylation sites - PMC. (2020, April 3).
  • Protein Kinase Inhibitors - Selectivity or Toxicity? - IntechOpen. (2021, July 12).
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8).
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.).
  • Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors | bioRxiv. (2022, December 10).
  • Early identification of chemical series with defined kinase inhibitor selectivity profiles. (2005, May 1).
  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology - YouTube. (2023, January 27).
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014, December 19).
  • Using the Structural Kinome to Systematize Kinase Drug Discovery | IntechOpen. (2021, September 16).
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (2021, October 8).
  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC. (n.d.).
  • Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones - MDPI. (2025, February 18).
  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed. (2012, April 23).
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC. (n.d.).
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - Semantic Scholar. (n.d.).
  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - MDPI. (2006, April 10).
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed. (2019, December 15).
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025, July 18).
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - MDPI. (2020, September 18).
  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2026, February 16).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6,7-Dimethoxyquinoline-4-carbaldehyde

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the profound responsibility of ensuring th...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the profound responsibility of ensuring the safety of our researchers and the preservation of our environment. This guide provides an in-depth, procedural framework for the proper disposal of 6,7-Dimethoxyquinoline-4-carbaldehyde, a quinoline derivative. The causality behind each step is explained to foster a culture of safety and compliance, moving beyond mere protocol to a deeper understanding of responsible chemical waste management.

The core principle of chemical disposal is risk mitigation. Quinoline and its derivatives are often classified as hazardous, with potential risks including toxicity, skin and eye irritation, and long-term adverse effects on aquatic ecosystems.[1][2][3] Therefore, 6,7-Dimethoxyquinoline-4-carbaldehyde must be managed as hazardous waste from the moment it is deemed unnecessary to its final disposition by a licensed disposal facility.[1][4]

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for 6,7-Dimethoxyquinoline-4-carbaldehyde may not be readily available, data from analogous quinoline compounds provide a strong basis for assessing its potential hazards.

Quantitative Hazard Data Summary (Based on Representative Quinoline Compounds)

Hazard CategoryGHS Classification (Typical)Precautionary Statement
Acute Toxicity, OralCategory 3 or 4H301/H302: Toxic or Harmful if swallowed[1][5]
Skin IrritationCategory 2H315: Causes skin irritation[5][6][7]
Eye IrritationCategory 2H319: Causes serious eye irritation[5][6][7][8]
Aquatic ToxicityChronic Category 2 or 3H411/H412: Toxic or harmful to aquatic life with long lasting effects[3][9]

Mandatory Personal Protective Equipment (PPE):

The causality for PPE selection is directly linked to the identified hazards. To prevent dermal absorption, ocular damage, and inhalation, the following PPE is mandatory when handling 6,7-Dimethoxyquinoline-4-carbaldehyde waste:

  • Chemical-resistant gloves: Nitrile gloves are a common and effective choice. Always inspect gloves for integrity before use.[1][4]

  • Safety goggles or a face shield: To protect against splashes and accidental eye contact.[1][6]

  • Laboratory coat: To prevent contamination of personal clothing.[1]

  • Work in a well-ventilated area: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to minimize inhalation risk.[1]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe segregation, containment, and disposal of 6,7-Dimethoxyquinoline-4-carbaldehyde waste.

1. Waste Segregation and Container Selection:

  • Principle of Segregation: Never mix incompatible waste streams.[10][11][12] Mixing quinoline derivatives with strong oxidizing agents or incompatible solvents can lead to dangerous reactions.

  • Procedure:

    • Designate separate, clearly labeled waste containers for solid and liquid waste containing 6,7-Dimethoxyquinoline-4-carbaldehyde.

    • Solid Waste: Use a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene - HDPE). This container is for the pure compound, contaminated weigh boats, and filter papers.[1]

    • Liquid Waste: Use a sealable, chemical-resistant container (plastic is often preferred over glass to minimize breakage risk) for solutions containing the compound.[13] The original reagent bottle is an excellent choice for waste accumulation.[14]

    • Contaminated Sharps: Needles, scalpels, or broken glassware must be placed in a designated puncture-proof sharps container.[15]

    • Decontamination Rinsate: Glassware that has come into contact with the compound must be decontaminated. Rinse with a suitable solvent (e.g., acetone or ethanol), and collect the rinsate as hazardous liquid waste.[1] Do not dispose of rinsate down the drain.[2][13]

2. Waste Labeling and Accumulation:

  • Regulatory Imperative: The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandates that all hazardous waste containers are properly labeled.[12][13][16]

  • Procedure:

    • Affix a "Hazardous Waste" label to your designated container before adding any waste.[17]

    • Clearly write the full chemical name: "6,7-Dimethoxyquinoline-4-carbaldehyde". Do not use abbreviations or chemical formulas.[13]

    • List all components of a mixture, including solvents.[13]

    • Mark the accumulation start date on the label.[12]

    • Keep the container securely closed at all times, except when adding waste.[10][18]

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[18] The SAA should have secondary containment to catch any potential leaks.[10][12]

3. Spill Management:

  • Preparedness: Accidental spills must be managed promptly and safely. Spill cleanup materials are also considered hazardous waste.

  • Procedure:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is significant, contact your institution's Environmental Health and Safety (EHS) office.

    • For minor spills, and only if you are trained to do so, use an appropriate absorbent material (e.g., vermiculite, dry sand) to contain the spill.[2] Avoid generating dust.[1][4]

    • Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[8][19]

    • Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.

4. Final Disposal:

  • Chain of Custody: The ultimate disposal of hazardous waste is a regulated process that ensures environmental protection.

  • Procedure:

    • Once the waste container is full (no more than 3/4 capacity) or the accumulation time limit is reached, seal it securely.[10]

    • Complete a hazardous waste pickup request form as required by your institution's EHS office.[13][18]

    • EHS personnel or a licensed hazardous waste disposal contractor will then collect the waste for final disposal, which typically involves high-temperature incineration or other neutralization methods.[1][3]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for handling materials contaminated with 6,7-Dimethoxyquinoline-4-carbaldehyde.

G cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Final Disposition start Material Contaminated with 6,7-Dimethoxyquinoline-4-carbaldehyde waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (e.g., needles, broken glass) waste_type->sharps_waste Sharp container_solid Place in Labeled 'Hazardous Solid Waste' Container solid_waste->container_solid container_liquid Place in Labeled 'Hazardous Liquid Waste' Container liquid_waste->container_liquid container_sharps Place in Puncture-Proof Sharps Container sharps_waste->container_sharps store_saa Store Securely in Satellite Accumulation Area (SAA) with Secondary Containment container_solid->store_saa container_liquid->store_saa container_sharps->store_saa request_pickup Submit Waste Pickup Request to EHS/Licensed Contractor store_saa->request_pickup

Disposal workflow for 6,7-Dimethoxyquinoline-4-carbaldehyde.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure that the disposal of 6,7-Dimethoxyquinoline-4-carbaldehyde is conducted with the highest standards of safety, regulatory compliance, and environmental stewardship. This builds a foundation of trust and demonstrates a commitment to excellence that extends beyond the laboratory bench.

References

  • Laboratory Waste Management Guidelines. (2020). Environmental Health and Safety Office. [Link]

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Chemical Waste Management SOP. (2019). Texas Tech University Environmental Health & Safety. [Link]

  • Quinoline for Synthesis Safety Data Sheet. (2025). Loba Chemie. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026). MLI Environmental. [Link]

  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Disposal of Chemical Waste. University of St Andrews Safety Office. [Link]

  • Quinoline Safety Data Sheet. (2025). Carl Roth. [Link]

  • Laboratory Waste Management Guidelines. WASH in Health Care Facilities. [Link]

  • Safety Data Sheet for a related compound. (2021). Chemos GmbH & Co.KG. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

Sources

Handling

Advanced Operational Guide: PPE and Handling Protocols for 6,7-Dimethoxyquinoline-4-carbaldehyde

Executive Summary & Chemical Context 6,7-Dimethoxyquinoline-4-carbaldehyde (CAS: 855167-99-6) is a highly valuable synthetic building block, frequently utilized in the development of kinase inhibitors and antimalarial th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

6,7-Dimethoxyquinoline-4-carbaldehyde (CAS: 855167-99-6) is a highly valuable synthetic building block, frequently utilized in the development of kinase inhibitors and antimalarial therapeutics. However, its structural motifs present distinct and significant occupational hazards. As a Senior Application Scientist, I mandate that handling this compound requires moving beyond standard laboratory precautions to a specialized, mechanism-driven safety protocol.

The compound carries hazard statements including H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), and H335 (May cause respiratory irritation)[1]. More importantly, the parent quinoline core is classified as a Category 2 carcinogen and a known hepatotoxin[2]. Because structural derivatives can retain these systemic toxicities, rigorous containment and Personal Protective Equipment (PPE) strategies are non-negotiable.

Hazard Assessment & Mechanistic Causality

Understanding the why behind safety protocols is critical for operational compliance and risk mitigation:

  • Electrophilic Reactivity (Sensitization & Irritation): The carbaldehyde moiety is highly electrophilic. Upon dermal or ocular contact, it can undergo rapid Schiff base formation with primary amines (such as lysine residues in epidermal proteins). This covalent binding triggers an immune-mediated sensitization response and acute tissue irritation[3].

  • Lipophilicity (Systemic Toxicity): The 6,7-dimethoxy substitution significantly increases the lipophilicity of the quinoline ring. This allows the molecule to easily penetrate the lipid bilayer of the stratum corneum[2]. If the compound breaches the skin barrier, the potential for systemic absorption and subsequent hepatic processing increases dramatically.

  • Physical State Hazards: Supplied as a crystalline powder, it poses a high inhalation risk due to aerosolization and dust generation during weighing and transfer[4].

Personal Protective Equipment (PPE) Matrix

To counteract the specific mechanisms of toxicity described above, the following quantitative PPE matrix must be strictly adhered to:

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-gloving: Nitrile(Outer: >0.11 mm thickness)Nitrile provides excellent resistance to solid organic compounds. Double-gloving prevents dermal breakthrough if the outer glove is compromised by the static-cling of the lipophilic powder.
Eye/Face Protection ANSI Z87.1 Safety Goggles + Face Shield (if >10g)Prevents ocular exposure to airborne particulates. The aldehyde group causes severe, immediate eye irritation (H319) upon contact with the aqueous environment of the cornea.
Body Protection Tyvek® sleeves or chemically resistant lab coatPrevents the accumulation of micro-dust on street clothes, which would otherwise lead to prolonged, unrecognized dermal exposure.
Respiratory N95/P100 Particulate RespiratorMitigates H335 (respiratory irritation)[1]. Note: Standard protocol dictates 100% handling within a certified fume hood, making respirators a secondary backup.

Detailed Experimental Protocol: Handling & Dispensing Workflow

This protocol is designed as a self-validating system . Each operational step includes a built-in validation check to ensure containment before proceeding to the next step.

  • Step 1: Environmental Validation

    • Action: Turn on the chemical fume hood and verify the face velocity is between 0.4 m/s and 0.6 m/s (80–120 fpm) using a calibrated velometer[4].

    • Validation: A reading strictly within this range confirms adequate negative pressure to contain aerosolized aldehyde dust. Velocities >0.6 m/s create turbulent eddies that can blow the staticky powder out of the hood and onto the operator.

  • Step 2: Static Mitigation

    • Action: Wipe the exterior of the reagent bottle and the balance draft shield with a damp, lint-free cloth, or discharge the area using an anti-static zero-ion gun.

    • Validation: Methoxyquinoline powders are notoriously staticky. If the powder does not "jump" toward the spatula upon opening the vial, the static mitigation was successful.

  • Step 3: Dispensing Strategy

    • Action: Use a grounded, anti-static micro-spatula. Weigh the material directly into a pre-tared, sealable static-dissipative weigh boat or directly into the reaction flask.

    • Validation: Direct-to-flask weighing eliminates secondary transfer steps, mathematically reducing the probability of accidental spills to near zero.

  • Step 4: Decontamination & Quenching

    • Action: Post-dispensing, wipe down spatulas and the balance pan with a paper towel dampened with a 5% aqueous sodium bisulfite ( NaHSO3​ ) solution, followed by an ethanol wipe.

    • Validation: Sodium bisulfite reacts immediately with the electrophilic carbaldehyde to form a water-soluble, non-volatile, and non-irritating bisulfite adduct. A lack of residual chemical odor confirms successful quenching.

Spill Response and Disposal Plan

In the event of a breach in containment, follow this structured response to neutralize the hazard safely:

  • Solid Spill (<50g): Do not sweep dry, as this will aerosolize the carcinogen-suspect core[2]. Gently cover the spill with damp paper towels (water/ethanol mix) to suppress dust. Carefully scoop the wet material into a designated hazardous waste container.

  • Solution Spill (e.g., dissolved in DCM or DMF): Apply an inert absorbent (vermiculite or universal spill pads). Spray the affected area lightly with 5% sodium bisulfite solution to quench any residual aldehyde before final cleanup[4].

  • Disposal: Segregate all contaminated PPE, wipes, and empty vials into a clearly labeled "Halogen-Free Organic Hazardous Waste" stream. Critical Warning: Do not mix with strong oxidizers or strong bases, as the concentrated aldehyde can undergo highly exothermic Cannizzaro or aldol condensation reactions.

Operational Workflow Diagram

G Start Start: Handling 6,7-Dimethoxyquinoline -4-carbaldehyde Hood Verify Fume Hood (Face velocity 0.4-0.6 m/s) Start->Hood PPE Don PPE: Double Nitrile, Safety Goggles, Lab Coat Hood->PPE Dispense Dispense Solid (Anti-static tools) PPE->Dispense Spill Spill Occurs? Dispense->Spill Clean Dust Suppression & Bisulfite Quench Spill->Clean Yes Dispose Dispose as Solid Hazardous Waste Spill->Dispose No Clean->Dispose

Handling and spill response workflow for 6,7-Dimethoxyquinoline-4-carbaldehyde.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Source: National Academies of Sciences, Engineering, and Medicine (NCBI Bookshelf). URL: [Link]

  • Title: Quinoline - Hazardous Substance Fact Sheet. Source: New Jersey Department of Health. URL: [Link]

  • Title: Quinolines: Human Health Tier II Assessment. Source: Australian Government Department of Health (Industrial Chemicals). URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.